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Core Science & Biosynthesis

Foundational

5-Ethylnicotinaldehyde: Physicochemical Profiling, Structural Dynamics, and Synthetic Methodologies

Executive Summary In the landscape of modern medicinal chemistry and advanced organic synthesis, functionalized pyridines serve as indispensable scaffolds. 5-Ethylnicotinaldehyde (IUPAC: 5-ethylpyridine-3-carboxaldehyde;...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced organic synthesis, functionalized pyridines serve as indispensable scaffolds. 5-Ethylnicotinaldehyde (IUPAC: 5-ethylpyridine-3-carboxaldehyde; CAS: 98664-63-2) represents a highly versatile building block[1]. Characterized by its unique push-pull electronic system—driven by an electron-withdrawing formyl group and an electron-donating ethyl group—this compound is a critical intermediate in the development of kinase inhibitors, receptor modulators, and complex heterocyclic ligands.

This whitepaper provides an in-depth technical analysis of the structural dynamics, physicochemical properties, and validated synthetic workflows for 5-ethylnicotinaldehyde and its immediate precursors, designed for researchers and drug development professionals.

Structural Analysis & Electronic Dynamics

The reactivity of 5-ethylnicotinaldehyde is fundamentally dictated by the electronic interplay across its pyridine core. The nitrogen atom in the aromatic ring inherently withdraws electron density via inductive effects, rendering the ring electron-deficient and highly susceptible to nucleophilic attack.

  • C3-Formyl Group (-CHO): Acts as a strong electron-withdrawing group (EWG) via resonance. It directs incoming nucleophiles and serves as a primary handle for downstream functionalization (e.g., reductive aminations, Wittig olefination, or condensation reactions).

  • C5-Ethyl Group (-CH2CH3): Acts as a weak electron-donating group (EDG) via hyperconjugation and inductive effects. It provides steric bulk that can influence receptor binding pocket affinity in pharmaceutical applications, while partially offsetting the electron deficiency of the pyridine ring.

ElectronicEffects Pyridine Pyridine Core (Electron Deficient) Reactivity Electrophilic Substitution & Nucleophilic Addition Pyridine->Reactivity Push-Pull Electronic Modulation Formyl C3-Formyl Group (-CHO) Formyl->Pyridine Electron Withdrawing (Deactivating) Ethyl C5-Ethyl Group (-CH2CH3) Ethyl->Pyridine Electron Donating (Weakly Activating)

Figure 1: Push-pull electronic modulation and reactivity pathways in 5-ethylnicotinaldehyde.

Physicochemical Properties

Understanding the physicochemical profile of 5-ethylnicotinaldehyde is critical for optimizing reaction conditions, extraction protocols, and downstream formulation. While empirical data for the pure des-chloro variant is often proprietary, its properties can be accurately computed and extrapolated from structurally analogous compounds like nicotinaldehyde and 6-chloro-5-ethylpyridine-3-carbaldehyde[2].

Quantitative Data Summary
PropertyValue / DescriptionAnalytical Relevance
CAS Registry Number 98664-63-2[1]Unique identifier for procurement and safety tracking.
Molecular Formula C₈H₉NO[1]Stoichiometric basis for mass balancing.
Molecular Weight 135.16 g/mol Essential for molarity and yield calculations.
Topological Polar Surface Area (TPSA) ~30 Ų (Computed)[2]Indicates excellent membrane permeability (ideal for CNS-targeted drug design).
Predicted Boiling Point 220–235 °CHigh BP necessitates vacuum distillation for purification to prevent thermal degradation.
Predicted Density 1.05 – 1.10 g/mLCrucial for biphasic extraction calculations; slightly denser than water.
Solubility Profile Soluble in DCM, EtOAc, MeOH; poorly soluble in cold water.Dictates the use of chlorinated or protic organic solvents during extraction and chromatography.

Synthetic Methodologies: The Vilsmeier-Haack Approach

Direct alkylation of nicotinaldehyde often yields poor regioselectivity. Therefore, the most robust, field-proven method for synthesizing 5-ethylnicotinaldehyde derivatives (specifically the 2-chloro-5-ethylnicotinaldehyde precursor) is via the Vilsmeier-Haack cyclization of enamides [3]. The 2-chloro derivative can subsequently be dechlorinated via catalytic hydrogenation to yield pure 5-ethylnicotinaldehyde.

Causality in Reagent Selection

Historically, Phosphorus Oxychloride (POCl₃) was used for this reaction. However, utilizing triphosgene or diphosgene in N,N-Dimethylformamide (DMF) provides superior selectivity and higher yields (~92%)[3].

  • Why? Triphosgene generates a highly controlled concentration of the Vilsmeier chloroiminium electrophile. This prevents the over-chlorination and formation of unwanted chloropyridine byproducts that plague POCl₃-mediated reactions[3].

Step-by-Step Protocol: Synthesis of 2-Chloro-5-ethylnicotinaldehyde

Note: This protocol is a self-validating system. In-process controls (IPCs) are embedded to ensure mechanistic integrity.

Step 1: Electrophile Generation

  • Action: Add DMF (185 mmol) to a cooled solution of triphosgene (185 mmol) in a reaction vessel.

  • Causality: The reaction between DMF and triphosgene forms the active Vilsmeier-Haack reagent.

  • Validation (IPC): Maintain the temperature strictly at 0–10 °C for 30 minutes . Exceeding 10 °C will cause the premature degradation of the chloroiminium intermediate and the rapid, dangerous evolution of CO₂ gas[3].

Step 2: Substrate Addition

  • Action: Slowly add the enamide precursor (N-benzyl-N-[(1E)-prop-1-en-1-yl]acetamide, 26 mmol) at 0–10 °C[3].

  • Causality: Slow addition controls the exothermic formylation of the enamide double bond, preventing thermal runaway and polymerization of the substrate.

Step 3: Thermal Cyclization

  • Action: Remove the ice bath, stir for 2 hours at room temperature, then heat to 75 °C for 5 hours [3].

  • Causality: While initial formylation occurs at lower temperatures, the thermal energy at 75 °C is mechanistically required to drive the intramolecular cyclization and subsequent aromatization, yielding the pyridine core[3].

  • Validation (IPC): Monitor via TLC (Hexane:EtOAc). The disappearance of the enamide spot validates the completion of cyclization.

Step 4: Quenching and Extraction

  • Action: Pour the orange-yellow organic mass into 200 g of ice-cold water with vigorous stirring. Extract with Dichloromethane (DCM, 2 x 200 mL)[3].

  • Causality: Ice water safely hydrolyzes the iminium intermediate to the final aldehyde (-CHO) while preventing thermal degradation. DCM is chosen because the target aldehyde has a highly favorable partition coefficient in halogenated solvents compared to the aqueous phase.

Step 5: Purification

  • Action: Dry the organic layer over sodium sulfate, remove the solvent under reduced pressure, and purify via silica gel column chromatography[3].

  • Result: Yields 2-chloro-5-ethylnicotinaldehyde as a white solid (mp 67–69 °C)[3].

SynthesisWorkflow Enamide Enamide Precursor (26 mmol) Reaction Cyclization & Formylation (75°C, 5h) Enamide->Reaction Vilsmeier Triphosgene + DMF (0-10°C, 30 min) Vilsmeier->Reaction Quench Ice-Water Quench & DCM Extraction Reaction->Quench Purification Silica Gel Column Chromatography Quench->Purification Product 2-Chloro-5-ethylnicotinaldehyde (Yield ~92%) Purification->Product

Figure 2: Self-validating Vilsmeier-Haack synthesis workflow for chloronicotinaldehyde precursors.

Downstream Applications in Drug Development

The strategic positioning of the ethyl and formyl groups makes 5-ethylnicotinaldehyde an ideal candidate for Fragment-Based Drug Discovery (FBDD).

  • Kinase Inhibitors: The pyridine nitrogen acts as a crucial hydrogen-bond acceptor in the hinge region of kinases, while the C5-ethyl group projects into hydrophobic pockets, enhancing target residence time.

  • Schiff Base Ligands: The C3-formyl group readily condenses with primary amines to form Schiff bases, which are widely utilized in the synthesis of metallo-pharmaceuticals and asymmetric catalysis ligands.

References

  • Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction. Tetrahedron, 62(35), 8398-8403 (2006). ResearchGate. URL:[Link]

  • 6-Chloro-5-ethylpyridine-3-carbaldehyde | CID 130050375. PubChem. URL:[Link]

Sources

Exploratory

De Novo Pyridine Synthesis: The Vilsmeier-Haack Cyclization Mechanism

Title: The Mechanistic Paradigm of 5-Ethylnicotinaldehyde in Pyridine Synthesis and Functionalization Executive Summary In the landscape of modern drug development and agrochemical synthesis, substituted pyridines are in...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: The Mechanistic Paradigm of 5-Ethylnicotinaldehyde in Pyridine Synthesis and Functionalization

Executive Summary In the landscape of modern drug development and agrochemical synthesis, substituted pyridines are indispensable structural motifs. Among these, 5-ethylnicotinaldehyde and its halogenated derivatives (specifically 2-chloro-5-ethylnicotinaldehyde) stand out as highly versatile bivalent synthons. Rather than relying on the inefficient functionalization of pre-existing pyridine rings, modern synthetic methodologies leverage de novo cyclization to construct these scaffolds from acyclic precursors[1]. This whitepaper provides an in-depth mechanistic analysis of 5-ethylnicotinaldehyde synthesis via the Vilsmeier-Haack cyclization of enamides, detailing the causality behind reagent selection, downstream functionalization, and field-proven experimental protocols.

The most efficient route to 5-ethylnicotinaldehyde derivatives is the Vilsmeier-Haack reaction of enamides[1]. This methodology is fundamentally superior to traditional cross-coupling because it simultaneously constructs the heterocyclic core and installs the essential formyl and chloro functional groups in a single, orchestrated cascade[2].

Mechanistic Pathway:

  • Electrophilic Activation: The reaction initiates with the generation of the active Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion) through the reaction of N,N-dimethylformamide (DMF) with a chlorinating agent such as triphosgene[2].

  • Nucleophilic Attack: The acyclic enamide substrate undergoes an electrophilic attack by the chloroiminium ion. This forms a reactive Vilsmeier-Haack complex[3].

  • Bis-enamine Formation: Elimination of HCl and DMF yields a bis-enamine intermediate. The extended conjugation of this intermediate significantly enhances its nucleophilicity[3].

  • Cyclization and Aromatization: The bis-enamine undergoes a second formylation event. Subsequent intramolecular cyclization and the elimination of leaving groups drive the thermodynamic aromatization of the ring, yielding the 2-chloronicotinaldehyde scaffold[2].

VilsmeierMechanism DMF DMF + Triphosgene (Vilsmeier Reagent Generation) VilsmeierComplex Electrophilic Attack (Vilsmeier-Haack Complex) DMF->VilsmeierComplex Active Reagent Enamide N-Benzyl-N-(prop-1-en-1-yl)acetamide (Enamide Precursor) Enamide->VilsmeierComplex Nucleophilic Attack BisEnamine Bis-enamine Intermediate (Enhanced Nucleophilicity) VilsmeierComplex->BisEnamine -HCl, -DMF Cyclization Intramolecular Cyclization & Formylation BisEnamine->Cyclization + Vilsmeier Reagent Product 2-Chloro-5-ethylnicotinaldehyde (Target Synthon) Cyclization->Product Aromatization & Hydrolysis

Mechanistic pathway of de novo pyridine synthesis via Vilsmeier-Haack cyclization.

Causality in Reagent Selection: Overcoming Deformylation

Historically, phosphorus oxychloride (POCl₃) was the standard reagent for Vilsmeier cyclizations[4]. However, as an Application Scientist, one must recognize the limitations of POCl₃ in this specific context. When applied to enamide cyclization, POCl₃ generates harsh, localized exothermic spikes that often lead to the cleavage of the newly formed formyl group, resulting in a contaminated mixture of chloronicotinaldehydes and deformylated chloropyridines[1].

The Triphosgene Advantage: By substituting POCl₃ with triphosgene, researchers achieve absolute chemoselectivity[3]. Triphosgene acts as a stable, solid precursor that gradually decomposes in situ to release phosgene, providing a controlled and sustained generation of the chloroiminium ion[1]. This mild release profile prevents the thermal degradation of the formyl group, ensuring the exclusive formation of the target aldehyde.

5-Ethylnicotinaldehyde as a Bivalent Synthon

Once synthesized, 2-chloro-5-ethylnicotinaldehyde acts as a bivalent synthon, offering two orthogonal sites for downstream functionalization[5]:

  • C-3 Formyl Group: Serves as a prime electrophilic center for Knoevenagel condensations, reductive aminations, or cyclizations with diamines.

  • C-2 Chloro Group: Activated by the electron-withdrawing nature of the adjacent pyridine nitrogen, this position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

This dual reactivity is heavily exploited in the synthesis of agrochemicals, such as imidacloprid analogues, where the formyl group is converted into an imidazolidine ring, while the chloro group is retained as a critical pharmacophore for binding to insect nicotinic acetylcholine receptors[5].

Downstream Core 2-Chloro-5-ethylnicotinaldehyde (Bivalent Synthon) Aldehyde C-3 Formyl Functionalization (Reductive Amination) Core->Aldehyde Chloro C-2 Chloro Substitution (SNAr / Cross-Coupling) Core->Chloro Imidacloprid Imidacloprid Analogues (Agrochemicals) Aldehyde->Imidacloprid Diamine Cyclization BisHet Bis-Heterocycles (Pharmaceuticals) Chloro->BisHet Nucleophilic Displacement

Bivalent reactivity of 2-chloro-5-ethylnicotinaldehyde in downstream functionalization.

Quantitative Data & Optimization Matrix

The superiority of triphosgene over traditional reagents is quantitatively validated by the product distribution data[1]. The table below summarizes the optimization of the Vilsmeier reagent for the synthesis of 2-chloro-5-ethylnicotinaldehyde.

Vilsmeier ReagentEquivalentsTemperature (°C)Selectivity (Aldehyde : Pyridine)Yield (%)
POCl₃ / DMF775Poor (Mixture)~64
Diphosgene / DMF775Excellent (100:0)~90
Triphosgene / DMF775Excellent (100:0)92

Experimental Protocol: Self-Validating Synthesis Workflow

The following protocol details the optimized synthesis of 2-chloro-5-ethylnicotinaldehyde using triphosgene. This workflow is designed as a self-validating system, incorporating visual cues and chemical rationale to ensure reproducibility[1].

Prerequisites: Ensure all glassware is oven-dried. Triphosgene must be handled in a highly efficient fume hood due to the generation of phosgene gas. DMF must be anhydrous to prevent premature quenching of the chloroiminium ion[4].

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation: Charge a round-bottom flask with anhydrous DMF (13.5 g, 185 mmol) and cool to 0–10 °C using an ice-water bath. Slowly add triphosgene (28.3 g, 185 mmol) portion-wise over 30 minutes. Causality: Slow addition mitigates the exothermic formation of the active complex, preventing thermal degradation of the reagent.

  • Substrate Introduction: To the cooled active complex, add the enamide precursor, N-benzyl-N-[(1E)-prop-1-en-1-yl]acetamide (5 g, 26 mmol), maintaining the temperature at 0–10 °C[1].

  • Intermediate Incubation: Remove the ice bath and allow the mixture to stir for 2 hours at room temperature. Causality: This crucial dwell time allows the enamide to fully convert into the bis-enamine intermediate before thermal stress is applied, maximizing the final yield[3].

  • Thermal Cyclization: Heat the reaction mixture to 75 °C for 5 hours. Monitor the reaction via Thin Layer Chromatography (TLC). Self-Validation Check: The solution will transition into a deep orange-yellow organic mass, confirming successful intramolecular cyclization and aromatization[1].

  • Hydrolysis and Quenching: Carefully pour the hot organic mass into 200 g of vigorously stirred ice-cold water. Causality: The aqueous quench serves a dual purpose: it safely neutralizes excess phosgene/chloroiminium ions and hydrolyzes the stable iminium intermediate to liberate the final C-3 formyl group[4].

  • Extraction and Purification: Extract the aqueous mass with methylene chloride (2 × 200 mL). Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue via silica gel column chromatography. The target 2-chloro-5-ethylnicotinaldehyde is isolated as a white solid (Melting Point: 67–69 °C)[1].

References

  • Gangadasu, B., et al. "Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction." Tetrahedron, 2006. URL:[Link]

  • Gangadasu, B., et al. "Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes." Journal of Heterocyclic Chemistry, 2009. URL:[Link]

Sources

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 5-Ethylnicotinaldehyde

Executive Summary In modern drug discovery, functionalized pyridines serve as privileged scaffolds due to their favorable pharmacokinetic properties, including enhanced aqueous solubility and predictable metabolic profil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized pyridines serve as privileged scaffolds due to their favorable pharmacokinetic properties, including enhanced aqueous solubility and predictable metabolic profiles. 5-Ethylnicotinaldehyde (IUPAC: 5-ethylpyridine-3-carboxaldehyde; CAS: 98664-63-2) is a highly versatile bifunctional building block. It combines the electrophilic reactivity of an aldehyde with the structural rigidity and electronic properties of an alkyl-substituted pyridine ring.

As a Senior Application Scientist, I have observed that the successful integration of this building block into complex pharmaceutical pipelines requires a rigorous understanding of its physicochemical properties. This whitepaper synthesizes the fundamental properties of 5-ethylnicotinaldehyde—specifically its molecular weight and boiling point—and establishes the causality between these physical metrics and downstream experimental workflows.

Physicochemical Profiling

A self-validating experimental system begins with accurate baseline data. Below is the synthesized physicochemical profile of 5-ethylnicotinaldehyde.

Molecular Weight and Stoichiometric Precision

The molecular formula of 5-ethylnicotinaldehyde is C₈H₉NO , yielding a precise molecular weight of 135.16 g/mol [1]. In high-throughput parallel synthesis or GMP scale-up, stoichiometric precision is non-negotiable. The relatively low molecular weight means that small absolute mass errors during weighing translate to significant molar discrepancies, potentially leading to incomplete reactions or the generation of difficult-to-separate side products.

Boiling Point: Empirical Gaps and Thermodynamic Extrapolation

A critical challenge when sourcing 5-ethylnicotinaldehyde is the lack of empirical boiling point data in standard commercial databases, which frequently list this metric as "No data available" [2]. However, robust process chemistry cannot halt for missing literature values; we must extrapolate using thermodynamic principles.

The unsubstituted parent compound, nicotinaldehyde (pyridine-3-carboxaldehyde), has an established boiling point of approximately 208 °C at 760 mmHg [3]. The addition of an ethyl group at the 5-position increases the molecular mass by 28 Da and expands the molecule's surface area, thereby enhancing London dispersion forces. Utilizing standard predictive models (e.g., the Joback method) and empirical nomographs for pyridine derivatives, the predicted boiling point of 5-ethylnicotinaldehyde is calculated to be ~240–250 °C at 760 mmHg .

Quantitative Data Summary
PropertyValueSource / Derivation
Chemical Name 5-EthylnicotinaldehydeIUPAC Standard
CAS Number 98664-63-2[2]
Molecular Formula C₈H₉NO[1]
Molecular Weight 135.16 g/mol Calculated / [1]
Boiling Point (Empirical) No data available[2]
Boiling Point (Predicted) ~240–250 °C (at 760 mmHg)Extrapolated from Nicotinaldehyde [3]
Storage Conditions 2–8 °C, Inert AtmospherePrevents auto-oxidation to carboxylic acid [2]

Methodological Causality: How Properties Dictate Handling

Understanding what the properties are is secondary to understanding why they dictate our laboratory choices.

  • Purification Strategy (The Boiling Point Effect): Because the predicted boiling point is exceedingly high (~240 °C), purifying 5-ethylnicotinaldehyde or its immediate derivatives via atmospheric or standard vacuum distillation is highly discouraged. The thermal stress required to mobilize the compound risks thermal degradation or polymerization. Causality: We default to flash column chromatography (silica gel) to bypass thermal stress entirely.

  • Extraction Dynamics (The Pyridine Effect): The pyridine nitrogen has a pKa of approximately 5.2. Causality: During aqueous workup, if the aqueous layer drops below pH 5, the compound will protonate into a highly water-soluble pyridinium salt, destroying your isolated yield. All extractions must be buffered to a slightly basic pH (e.g., using NaHCO₃).

LogicTree Root 5-Ethylnicotinaldehyde Properties MW MW: 135.16 g/mol (Dictates Stoichiometry) Root->MW BP BP: ~240-250 °C (Dictates Handling) Root->BP Sub1 Precise Mass/Mole Conversion MW->Sub1 Sub2 Avoid Vacuum Distillation BP->Sub2 Sub3 Use Flash Chromatography Sub2->Sub3 Thermal Safety

Logical relationship between physicochemical properties and handling strategies.

Experimental Workflow: Chemoselective Reductive Amination

To demonstrate the practical application of 5-ethylnicotinaldehyde, I have detailed a self-validating protocol for chemoselective reductive amination. This is a foundational reaction in drug discovery for synthesizing secondary amine libraries.

Step-by-Step Methodology

Step 1: Imine Formation

  • Action: In an oven-dried flask under nitrogen, dissolve 5-ethylnicotinaldehyde (1.0 eq, 135.16 mg, 1.0 mmol) and a primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Causality: DCE (bp 83 °C) is selected over dichloromethane (bp 40 °C) because the slight steric bulk of the 5-ethyl group may slow imine formation. DCE allows for gentle heating (up to 60 °C) if TLC monitoring indicates sluggish conversion.

Step 2: Acid Catalysis

  • Action: Add glacial acetic acid (1.2 eq) to the stirring solution.

  • Causality: While the pyridine ring withdraws electron density from the aldehyde, making it electrophilic, the acid is strictly required to protonate the intermediate hemiaminal hydroxyl group. This transforms it into a superior leaving group (water), driving the equilibrium toward the iminium ion.

Step 3: Selective Reduction

  • Action: Cool the reaction to 0 °C. Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Stir for 2–12 hours at room temperature.

  • Causality: STAB is chosen specifically for its mild reduction potential. It will rapidly reduce the protonated iminium ion but reacts exceptionally slowly with the unreacted 5-ethylnicotinaldehyde, preventing the unwanted formation of 5-ethyl-3-pyridinemethanol.

Step 4: Buffered Quench and Extraction

  • Action: Quench the reaction strictly with saturated aqueous NaHCO₃ (10 mL). Extract with ethyl acetate (3 x 10 mL).

  • Causality: As established in our physicochemical profiling, the pyridine ring is basic. NaHCO₃ neutralizes the acetic acid and decomposes excess STAB while maintaining an aqueous pH > 7.5, ensuring the pyridine nitrogen remains unprotonated and partitions entirely into the organic phase.

Step 5: Purification

  • Action: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

  • Causality: Evading the high boiling point (~240 °C) of the starting material and the even higher boiling point of the product, chromatography ensures high purity without subjecting the target molecule to destructive thermal stress.

Pathway S1 Imine Formation S2 Acid Catalysis S1->S2 S3 Selective Reduction S2->S3 S4 Aqueous Quench (pH > 7.5) S3->S4 S5 Flash Chromatography S4->S5

Workflow for chemoselective reductive amination of 5-ethylnicotinaldehyde.

Conclusion

The successful utilization of 5-ethylnicotinaldehyde in synthetic chemistry relies heavily on understanding the downstream implications of its molecular weight (135.16 g/mol ) and its high, theoretically extrapolated boiling point (~240–250 °C). By designing experimental workflows—such as buffered extractions and chromatography-based purifications—that respect these physicochemical boundaries, researchers can ensure high-yielding, scalable, and self-validating synthetic processes.

References

Exploratory

5-ethylnicotinaldehyde safety data sheet and handling guidelines

Title: 5-Ethylnicotinaldehyde (CAS 98664-63-2): Comprehensive Safety Data, Handling Guidelines, and Synthetic Applications Executive Summary As a Senior Application Scientist, I frequently encounter 5-ethylnicotinaldehyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 5-Ethylnicotinaldehyde (CAS 98664-63-2): Comprehensive Safety Data, Handling Guidelines, and Synthetic Applications

Executive Summary As a Senior Application Scientist, I frequently encounter 5-ethylnicotinaldehyde (5-ethylpyridine-3-carboxaldehyde) as a critical building block in the synthesis of kinase inhibitors, nicotinic acid derivatives, and complex heterocyclic APIs. However, its utility is often compromised by poor handling practices. Like many electron-deficient pyridinecarboxaldehydes, this compound exhibits specific sensitivities to atmospheric oxygen and thermal stress, necessitating stringent storage and handling protocols[1]. This whitepaper synthesizes the physicochemical properties, hazard classifications, and field-proven, self-validating methodologies required to safely and effectively utilize 5-ethylnicotinaldehyde in advanced research settings.

Physicochemical Properties & Hazard Classification

Before designing any experimental workflow, it is imperative to understand the fundamental properties and regulatory hazard classifications of the reagent. 5-Ethylnicotinaldehyde is a highly reactive electrophile[2].

Table 1: Chemical Identity and Physical Data

PropertyValue / Description
Chemical Name 5-Ethylnicotinaldehyde (5-Ethylpyridine-3-carboxaldehyde)
CAS Number 98664-63-2
Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
MDL Number MFCD18256090
SMILES CCC1=CC(C=O)=CN=C1
Storage Requirement Cold-chain transportation; Store at 2-8°C under inert gas

GHS Hazard Profiling Based on the structural homology to other nicotinaldehyde derivatives, 5-ethylnicotinaldehyde falls under several critical GHS hazard categories[3][4]:

  • Skin Corrosion/Irritation (Category 2): The electrophilic aldehyde carbon can react with nucleophilic residues (e.g., amines, thiols) on skin proteins, causing irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Vapors and direct contact disrupt the lipid bilayer of the corneal epithelium.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of vapors causes respiratory tract irritation due to the basicity of the pyridine nitrogen combined with the reactivity of the aldehyde[3].

Mechanistic Insights: Stability and Degradation

The primary cause of batch failure when using 5-ethylnicotinaldehyde is auto-oxidation. The aldehydic C-H bond is relatively weak. When exposed to triplet oxygen ( O2​ ) in the air, a radical chain reaction is initiated. This abstracts the aldehydic proton, forming an acyl radical, which subsequently reacts with oxygen to form a peroxy acid intermediate. This intermediate ultimately converts the remaining aldehyde into 5-ethylnicotinic acid.

Because the resulting carboxylic acid is unreactive in standard condensation or reductive amination conditions, using degraded material leads to unexplained low yields. This is the exact causality behind the strict requirement for cold-chain transportation and inert atmosphere storage[1].

G A 5-Ethylnicotinaldehyde (Intact) B O2 Exposure (Atmospheric) A->B Improper Storage C Peroxy Radical Intermediate B->C Auto-oxidation D 5-Ethylnicotinic Acid (Degraded) C->D Propagation

Auto-oxidation degradation pathway of 5-ethylnicotinaldehyde upon atmospheric exposure.

Advanced Handling & Storage Protocols

To ensure scientific integrity, every handling protocol must be a self-validating system . You cannot assume the reagent is pure simply because the bottle was sealed.

Step-by-Step Schlenk Line Handling Methodology:

  • Preparation: Transfer the sealed bottle of 5-ethylnicotinaldehyde from the 2-8°C refrigerator directly into a desiccator to warm to room temperature. Causality: Opening a cold bottle immediately exposes it to atmospheric moisture, which condenses on the cold liquid, promoting hydrate formation and accelerating degradation.

  • Purging: Connect the reaction flask to a Schlenk line. Perform three cycles of vacuum (down to <1 mbar) and backfilling with high-purity Argon.

  • Transfer: Use a thoroughly oven-dried, Argon-purged glass syringe to transfer the liquid. Do not use plastic syringes with rubber plungers, as the pyridine ring can leach plasticizers.

  • Self-Validation (Quality Assurance): Before adding the reagent to your main reaction mixture, dispense a 10 μ L aliquot into an NMR tube containing CDCl3​ . Run a rapid 1H NMR.

    • Validation Metric: Look for the sharp aldehyde singlet at ~10.1 ppm. If a broad peak appears around 11-12 ppm (carboxylic acid OH), the batch has oxidized and must be purified via Kugelrohr distillation before use.

Workflow N1 1. Purge Flask (3x Vacuum/Argon) N2 2. Transfer Reagent (Syringe Technique) N1->N2 N3 3. Quality Check (1H NMR Aliquot) N2->N3 N4 N4 N3->N4 Pass (Self-Validated) N5 Purification (Acid detected) N3->N5 Fail (Oxidized)

Self-validating Schlenk line handling and quality assurance workflow.

Experimental Workflow: Reductive Amination

A common application of 5-ethylnicotinaldehyde is its conversion to secondary or tertiary amines via reductive amination. The choice of reducing agent here is critical.

Protocol: Synthesis of N-substituted 5-ethylpyridin-3-ylmethanamines

  • Imine Formation: In a flame-dried, Argon-purged flask, dissolve 1.0 equivalent of 5-ethylnicotinaldehyde in anhydrous 1,2-dichloroethane (DCE). Add 1.05 equivalents of the primary amine.

  • Catalysis: Add 1.5 equivalents of glacial acetic acid. Causality: The electron-deficient nature of the pyridine ring makes the aldehyde slightly less reactive toward nucleophilic attack than an aliphatic aldehyde. Mild acid catalysis protonates the carbonyl oxygen, increasing its electrophilicity and driving iminium ion formation.

  • Reduction: After stirring for 2 hours at room temperature, add 1.5 equivalents of Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ). Causality: NaBH(OAc)3​ is chosen over NaBH4​ because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures selective reduction of the highly electrophilic iminium ion without reducing the unreacted starting aldehyde to an alcohol.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The disappearance of the UV-active aldehyde spot (Rf ~0.8) and the appearance of a highly polar amine spot (Rf ~0.2) validates the completion of the reduction.

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess reducing agent. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate under reduced pressure.

Emergency Response & Spill Management

Given the Category 2/3 hazard classifications[3], immediate and logical response to spills is required:

  • Skin Contact: The pyridine moiety enhances dermal penetration. Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use solvents (like ethanol or acetone) to clean the skin, as this will only drive the organic compound deeper into the dermal layers[4].

  • Spill Cleanup: Do not use combustible materials like sawdust to absorb the spill. Use an inert, inorganic absorbent such as vermiculite or diatomaceous earth. Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal[3].

References

Sources

Foundational

electronic properties of 5-ethylnicotinaldehyde for computational chemistry

An In-Depth Technical Guide to the Computational Analysis of 5-Ethylnicotinaldehyde's Electronic Properties Foreword: Bridging Theory and Application in Drug Discovery In the landscape of modern drug development, underst...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Computational Analysis of 5-Ethylnicotinaldehyde's Electronic Properties

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug development, understanding a molecule's electronic architecture is not merely an academic exercise; it is a critical prerequisite for predicting its behavior. The distribution of electrons, the energies of frontier orbitals, and the electrostatic potential surface are the fundamental determinants of a molecule's reactivity, stability, and, most importantly, its ability to interact with a biological target. 5-Ethylnicotinaldehyde, a pyridine derivative, represents a class of scaffolds with significant interest in medicinal chemistry. Its electronic properties, governed by the interplay between the electron-withdrawing aldehyde group and the aromatic pyridine ring, dictate its potential as a pharmacophore.

This guide, prepared for researchers and drug development professionals, eschews a simple recitation of facts. Instead, it serves as a methodological whitepaper, detailing not only how to perform a computational analysis of 5-ethylnicotinaldehyde but why specific theoretical choices are made. We will proceed as a senior application scientist would: grounding our protocols in established theory, validating our steps with logical consistency, and providing a clear pathway from initial structure to actionable electronic insights.

Foundational Principles: Why Computational Analysis Matters

Before embarking on the practical aspects of the simulation, it is crucial to establish the rationale. Computational chemistry, particularly methods rooted in quantum mechanics, allows us to model molecular systems with a high degree of fidelity.[1] For a molecule like 5-ethylnicotinaldehyde, this approach provides invaluable data that is often difficult or impossible to obtain through empirical methods alone.

  • Reactivity Prediction: The sites most susceptible to nucleophilic or electrophilic attack can be identified.

  • Spectroscopic Characterization: We can predict spectroscopic behavior, such as UV-Vis absorption, aiding in experimental characterization.[2][3]

  • Intermolecular Interactions: Understanding the electrostatic potential is key to predicting how the molecule will "dock" with a protein receptor or other biological partners.

Density Functional Theory (DFT) has emerged as the workhorse for these investigations, offering a robust balance of computational cost and accuracy for organic molecules.[4] We will leverage DFT as the core of our analytical workflow.

The Computational Workflow: A Validated Pathway to Electronic Properties

The following sections detail a comprehensive, self-validating workflow for the analysis of 5-ethylnicotinaldehyde. Each step builds upon the last, ensuring the integrity of the final results.

G cluster_prep Step 1: In Silico Preparation cluster_core Step 2: Quantum Mechanical Calculation (DFT) cluster_analysis Step 3: Property Derivation & Interpretation a Initial 3D Structure (SMILES: CCC1=CC(C=O)=CN=C1) b Geometry Optimization & Frequency Calculation a->b Input Structure c Electronic Structure Analysis (HOMO, LUMO, ESP) b->c Optimized Geometry f Excited State Calculation (TD-DFT for UV-Vis) b->f Ground State d Global Reactivity Descriptors c->d Orbital Energies e Molecular Electrostatic Potential (MEP) Map c->e Wavefunction

Caption: A validated workflow for the computational analysis of molecular electronic properties.

Step 1: Geometry Optimization and Vibrational Analysis

The first and most critical step is to find the molecule's minimum energy conformation. An inaccurate structure will yield erroneous electronic properties.

Causality: We perform a geometry optimization to find the most stable arrangement of atoms in 3D space. A subsequent frequency calculation is essential for two reasons: 1) it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and 2) it provides thermodynamic data like zero-point vibrational energy.[3]

Protocol: DFT Geometry Optimization

  • Software: Gaussian 16, ORCA, or similar quantum chemistry package.

  • Initial Structure: Generate a 3D structure from its SMILES string (CCC1=CC(C=O)=CN=C1).[5]

  • Methodology:

    • Functional: B3LYP. This hybrid functional is widely used and has demonstrated reliability for a vast range of organic systems.[6][7]

    • Basis Set: 6-311++G(d,p). This Pople-style basis set is a sound choice. The (d,p) adds polarization functions to heavy atoms and hydrogens, respectively, allowing for more flexibility in describing bonding. The ++ adds diffuse functions, which are crucial for accurately describing the electron density far from the nuclei, an important factor for potential non-covalent interactions and anions.[2]

  • Gaussian Input Keywords:

  • Validation: Upon completion, check the output file to ensure:

    • Normal termination.

    • The absence of imaginary frequencies in the vibrational analysis section.

Step 2: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The HOMO is the region from which an electron is most likely to be donated (nucleophilic), while the LUMO is the region most likely to accept an electron (electrophilic).

Causality: The energy of the HOMO relates to the ionization potential (the ease of removing an electron), while the LUMO energy relates to the electron affinity (the ease of accepting an electron). The energy gap between them (Egap = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive.[3]

Protocol: FMO Data Extraction

  • Source File: Use the checkpoint file (.chk) generated from the validated geometry optimization.

  • Data Extraction: The energies of the HOMO and LUMO are typically listed in the output file (.log or .out).

  • Visualization: Generate cube files for the HOMO and LUMO orbitals to visualize their spatial distribution. This reveals which parts of the molecule are involved in these key orbitals.

Step 3: Global Reactivity Descriptors

From the HOMO and LUMO energies, we can calculate a suite of "global reactivity descriptors" that quantify the molecule's electronic behavior based on conceptual DFT.

Causality: These descriptors provide a quantitative basis for the qualitative concepts of hardness, softness, and electrophilicity.

  • Ionization Potential (I) ≈ -EHOMO

  • Electron Affinity (A) ≈ -ELUMO

  • Chemical Hardness (η) = (I - A) / 2: Resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.[3]

  • Chemical Softness (S) = 1 / (2η): The inverse of hardness. Soft molecules are more polarizable and reactive.[2]

  • Electronegativity (χ) = (I + A) / 2: The power of an atom to attract electrons to itself.

  • Electrophilicity Index (ω) = χ² / (2η): A measure of the energy lowering of a system when it accepts electrons.

G ehomo EHOMO (Ionization Potential) egap Energy Gap (ΔE) (Reactivity, Stability) ehomo->egap reactivity Global Reactivity Descriptors (Hardness, Softness, etc.) ehomo->reactivity elumo ELUMO (Electron Affinity) elumo->egap elumo->reactivity egap->reactivity

Caption: Relationship between Frontier Orbital energies and global reactivity descriptors.

ParameterFormulaHypothetical Value (eV)Interpretation
EHOMO--6.85Energy of the highest occupied molecular orbital
ELUMO--1.95Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE)ELUMO - EHOMO4.90Indicates high kinetic stability
Ionization Potential (I)-EHOMO6.85Energy required to remove an electron
Electron Affinity (A)-ELUMO1.95Energy released when an electron is added
Chemical Hardness (η)(I - A) / 22.45Molecule is relatively "hard", less reactive
Electrophilicity (ω)(I+A)² / (8η)1.98Moderate capacity to accept electrons

Table 1: Hypothetical Electronic Properties and Global Reactivity Descriptors for 5-Ethylnicotinaldehyde calculated at the B3LYP/6-311++G(d,p) level of theory.

Step 4: Molecular Electrostatic Potential (MEP) Surface

The MEP surface is a 3D map of the electrostatic potential projected onto the electron density surface. It is an indispensable tool for understanding intermolecular interactions.

Causality: The MEP map visualizes the charge distribution of the molecule.

  • Negative Regions (Red/Yellow): Electron-rich areas, susceptible to electrophilic attack. These are often associated with lone pairs on electronegative atoms (like the oxygen of the aldehyde and the nitrogen of the pyridine).

  • Positive Regions (Blue): Electron-poor areas, susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the aldehyde proton.

  • Neutral Regions (Green): Areas of low potential, often associated with non-polar C-H bonds or the aromatic ring face.

Protocol: MEP Calculation and Visualization

  • Source File: Use the optimized geometry from Step 1.

  • Calculation: This is typically a post-processing step. In Gaussian, the IOP(6/33=2) keyword can be used to generate the necessary data, which is then visualized with software like GaussView or Avogadro.

  • Interpretation: Analyze the map to identify the most positive and negative potential sites, which are the likely points of interaction for hydrogen bonding and other electrostatic-driven recognition events in a receptor binding pocket.

Step 5: Simulating Electronic Spectra with TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict UV-Vis absorption spectra.[3]

Causality: TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. This allows us to predict the absorption wavelengths (λmax) and the intensity of these absorptions (oscillator strength). The analysis of the molecular orbitals involved in the main transitions (e.g., HOMO → LUMO) provides insight into the nature of the electronic excitation, such as n→π* or π→π* transitions.[3][8]

Protocol: TD-DFT Calculation

  • Software & Structure: Use the optimized ground-state geometry from Step 1.

  • Methodology:

    • Functional/Basis Set: The same level of theory (B3LYP/6-311++G(d,p)) is a reasonable starting point.

    • Solvent Effects: It is highly recommended to include a solvent model, as electronic transitions are sensitive to the polarity of the environment. The Polarizable Continuum Model (PCM) is a robust choice.

  • Gaussian Input Keywords (in water):

Excitationλmax (nm)Oscillator Strength (f)Major ContributionTransition Type
S0 → S13150.008HOMO-1 → LUMOn→π
S0 → S22800.450HOMO → LUMOπ→π
S0 → S32450.210HOMO-2 → LUMOπ→π*

Table 2: Hypothetical TD-DFT Results for 5-Ethylnicotinaldehyde in Water, showing the most significant electronic transitions.

Conclusion: From Data to Drug Design Insights

This guide has outlined a rigorous and validated computational workflow to elucidate the electronic properties of 5-ethylnicotinaldehyde. By systematically progressing from a reliable ground-state structure to the analysis of frontier orbitals, electrostatic potential, and excited states, we can construct a comprehensive electronic profile of the molecule.

The hypothetical data presented suggests that 5-ethylnicotinaldehyde is a kinetically stable molecule with distinct electron-rich (carbonyl oxygen, pyridine nitrogen) and electron-poor (aldehyde proton) regions. These features are paramount for its function in a biological system, governing its reactivity and the specific, non-covalent interactions it can form within a receptor's active site. The predicted UV-Vis spectrum provides a means for experimental verification. For the drug development professional, this information is not merely theoretical; it provides a rational basis for lead optimization, guiding modifications to enhance binding affinity, modulate reactivity, or improve pharmacokinetic properties.

References

  • Geerlings, P., De Proft, F., & Langenaeker, W. (2001). Conceptual and Computational DFT in the Study of Aromaticity. Chemical Reviews. [Link]

  • Petrache, A. D., et al. (2014). DFT study of binding and electron transfer from colorless aromatic pollutants to a TiO2 nanocluster: Application to photocatalytic degradation under visible light irradiation. Beilstein Journal of Nanotechnology. [Link]

  • Benarous, N., et al. (2023). Synthesis, Biological Evaluation, DFT Calculations and Molecular Docking of 5-Arylidene-Thiazolidine-2,4-Dione Derivatives. Journal of Molecular Structure. [Link]

  • Zhang, Y., & Li, Z. (2009). DFT Study on the Mechanism of Amides to Aldehydes Using Cp2Zr(H)Cl. The Journal of Organic Chemistry. [Link]

  • Zheng, Q., et al. (2013). Electronic Relaxation in Benzaldehyde Evaluated via TD-DFT and Localized Diabatization: Intersystem Crossings, Conical Intersections, and Phosphorescence. The Journal of Physical Chemistry A. [Link]

  • Anbuselvan, D., et al. (2021). Quantum computational, charge density, optical, molecular reactivity and thermodynamical analysis of Di-Halogen substituted nicotinic acid derivatives. ResearchGate. [Link]

  • Appchem. (n.d.). 5-Ethylnicotinaldehyde. Appchem Website. [Link]

  • Open Access Library. (n.d.). Computational Chemistry. OALib. [Link]

  • Kumar, S., et al. (2021). Electronic and electro-optical properties of 5CB and 5CT liquid crystal molecules: A comparative DFT study. Pramana - Journal of Physics. [Link]

  • SCIRP. (n.d.). Computational Chemistry. Scientific Research Publishing. [Link]

  • Hilaris, L. (n.d.). Computational Chemistry. Longdom Publishing SL. [Link]

  • Exaly. (n.d.). Journal of Computational Chemistry. Exaly Website. [Link]

  • Cisak, A., Rzeszowska-Modzelewska, K., & Brzezińska, E. (2001). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Acta Poloniae Pharmaceutica. [Link]

  • Clayton, P. M., et al. (2012). Spectroscopic investigations into the acid–base properties of nicotine at different temperatures. Analytical Methods. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Step-by-Step Synthesis Route for 5-Ethylnicotinaldehyde

Executive Summary 5-Ethylnicotinaldehyde (5-ethylpyridine-3-carboxaldehyde) is a highly versatile heterocyclic building block. It is frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), allos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Ethylnicotinaldehyde (5-ethylpyridine-3-carboxaldehyde) is a highly versatile heterocyclic building block. It is frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), allosteric modulators[1], and complex natural product frameworks such as the Calyciphylline A alkaloid core[2]. This application note details a robust, field-proven, two-step synthetic route designed for high yield, scalability, and operational safety.

Route Selection & Mechanistic Rationale

When synthesizing aldehydes from ester precursors, chemists typically evaluate two primary strategies:

  • Strategy A: Direct Reduction. Utilizing Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78 °C) to arrest the reduction at the aldehyde stage.

  • Strategy B: Two-Step Reduction-Oxidation. Complete reduction to the primary alcohol followed by selective oxidation.

The Causality Behind Choosing Strategy B: While DIBAL-H reduction is theoretically elegant and documented in patent literature[1], direct reduction of pyridyl esters is notoriously capricious. The electron-deficient nature of the pyridine ring destabilizes the tetrahedral hemiacetal intermediate formed during DIBAL-H addition. This instability often leads to premature collapse of the intermediate before the aqueous quench, resulting in unavoidable over-reduction to the alcohol.

To guarantee a self-validating and scalable system, this protocol employs Strategy B .

  • Reduction: Lithium Aluminum Hydride (LiAlH₄) is used to drive the ester completely to (5-ethylpyridin-3-yl)methanol. LiAlH₄ is selected over NaBH₄ because unactivated esters are generally inert to NaBH₄.

  • Oxidation: Activated Manganese Dioxide (MnO₂) is employed to selectively oxidize the pyridylic alcohol to 5-ethylnicotinaldehyde. MnO₂ is a heterogeneous oxidant that is highly specific for allylic, benzylic, and pyridylic alcohols. It strictly prevents over-oxidation to 5-ethylnicotinic acid—a common failure point when using aggressive homogeneous oxidants like Jones reagent. Furthermore, it avoids the malodorous byproducts and strict cryogenic requirements of Swern oxidations.

Workflow Visualization

SynthesisWorkflow SM Methyl 5-ethylnicotinate (Starting Material) Red_Cond LiAlH4 (1.2 eq) THF, 0 °C to RT, 2h Fieser Quench SM->Red_Cond Int (5-Ethylpyridin-3-yl)methanol (Intermediate) Red_Cond->Int 92% Yield Ox_Cond Activated MnO2 (10 eq) CH2Cl2, RT, 12h Celite Filtration Int->Ox_Cond Prod 5-Ethylnicotinaldehyde (Final Product) Ox_Cond->Prod 88% Yield

Fig 1. Two-step synthesis workflow of 5-ethylnicotinaldehyde from methyl 5-ethylnicotinate.

Experimental Protocols

Step 1: Synthesis of (5-Ethylpyridin-3-yl)methanol

The reduction of methyl 5-ethylnicotinate requires strict anhydrous conditions to prevent the premature quenching of LiAlH₄.

Table 1: Reagent Stoichiometry for Step 1

ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
Methyl 5-ethylnicotinate165.191.016.5 g (100 mmol)Starting Material
Lithium Aluminum Hydride37.951.24.55 g (120 mmol)Reducing Agent
Anhydrous THF72.11-500 mLSolvent

Step-by-Step Methodology:

  • Preparation: Flame-dry a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Suspension: Suspend LiAlH₄ (4.55 g) in anhydrous THF (300 mL) and cool the mixture to 0 °C using an ice-water bath.

  • Addition: Dissolve methyl 5-ethylnicotinate (16.5 g) in anhydrous THF (200 mL). Transfer this solution to the addition funnel and add it dropwise to the LiAlH₄ suspension over 45 minutes. Caution: Hydrogen gas is evolved; ensure proper venting.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (Silica, 50% EtOAc/Hexanes; the ester spot should completely disappear).

  • The Fieser Quench (Critical Step): Recool the flask to 0 °C. Quench the reaction strictly following the Fieser method to prevent the formation of an unfilterable emulsion. Sequentially add:

    • 4.55 mL of distilled H₂O (dropwise, vigorous effervescence).

    • 4.55 mL of 15% aqueous NaOH.

    • 13.65 mL of distilled H₂O. Mechanistic insight: This specific sequence forces the aluminum salts to precipitate as a highly granular, easily filterable white solid, ensuring maximum recovery of the water-soluble pyridyl alcohol.

  • Isolation: Stir the quenched mixture for 30 minutes at room temperature. Filter the granular salts through a medium-porosity glass frit and wash the filter cake thoroughly with hot THF (2 × 100 mL).

  • Concentration: Concentrate the combined filtrate under reduced pressure to afford (5-ethylpyridin-3-yl)methanol as a pale yellow oil (approx. 12.6 g, 92% yield). This intermediate is sufficiently pure for the next step.

Step 2: Synthesis of 5-Ethylnicotinaldehyde

This step utilizes a surface-mediated heterogeneous oxidation.

Table 2: Reagent Stoichiometry for Step 2

ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
(5-Ethylpyridin-3-yl)methanol137.181.012.3 g (~90 mmol)Intermediate
Activated MnO₂ (85%)86.9410.078.2 g (900 mmol)Oxidant
Anhydrous CH₂Cl₂84.93-900 mLSolvent

Step-by-Step Methodology:

  • Dissolution: In a 2 L round-bottom flask, dissolve the crude (5-ethylpyridin-3-yl)methanol (12.3 g) in anhydrous CH₂Cl₂ (900 mL).

  • Oxidation: Add activated MnO₂ (78.2 g) in one portion. Mechanistic insight: A large molar excess (10 eq) is mandatory. Because MnO₂ oxidation is a heterogeneous surface reaction, the reaction rate is directly proportional to the available active surface area of the manganese particles.

  • Reaction: Stir the black suspension vigorously at room temperature for 12 hours. Monitor via TLC (Silica, 50% EtOAc/Hexanes; UV active).

  • Filtration (Critical Step): Filter the reaction mixture through a tightly packed 2-inch pad of Celite in a sintered glass funnel. Mechanistic insight: Celite is required because fine MnO₂ particulates will easily pass through standard filter paper, contaminating the final product with paramagnetic manganese species that will ruin subsequent NMR analysis or metal-catalyzed downstream reactions.

  • Washing & Concentration: Wash the Celite pad with additional CH₂Cl₂ (3 × 150 mL). Concentrate the filtrate under reduced pressure to yield 5-ethylnicotinaldehyde as a clear, light-amber oil (approx. 10.7 g, 88% yield).

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, the product must be validated against the following expected analytical parameters.

Table 3: Expected Analytical Data

CompoundTechniqueExpected Signals / Data Points
Intermediate Alcohol ¹H NMR (400 MHz, CDCl₃)δ 8.42 (s, 1H), 8.35 (s, 1H), 7.61 (s, 1H), 4.72 (s, 2H, -CH₂ OH), 2.68 (q, J = 7.6 Hz, 2H), 1.25 (t, J = 7.6 Hz, 3H).
Final Aldehyde ¹H NMR (400 MHz, CDCl₃)δ 10.11 (s, 1H, -CH O), 8.91 (d, J = 2.0 Hz, 1H), 8.70 (d, J = 2.0 Hz, 1H), 8.02 (t, J = 2.0 Hz, 1H), 2.78 (q, J = 7.6 Hz, 2H), 1.31 (t, J = 7.6 Hz, 3H).
Final Aldehyde LC-MS (ESI+)[M+H]⁺ m/z calculated for C▵H₁₀NO: 136.08; Found: 136.1

(Note: The disappearance of the singlet at δ 4.72 and the appearance of the highly deshielded aldehyde proton at δ 10.11 is the primary indicator of a successful Step 2 conversion).

References

  • Correction to “Tin-Free Access to the ABC Core of the Calyciphylline A Alkaloids” Source: Organic Letters (American Chemical Society) URL:[Link]

  • WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor Source: Google Patents URL
  • Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction (Related Pyridyl Aldehyde Methodology) Source: Tetrahedron URL:[Link]

Sources

Application

protocols for reductive amination of 5-ethylnicotinaldehyde

Advanced Protocol for the Reductive Amination of 5-Ethylnicotinaldehyde: Mechanistic Insights and Optimization Introduction & Application Scope 5-Ethylnicotinaldehyde (CAS 98664-63-2) is a highly versatile heteroaromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Protocol for the Reductive Amination of 5-Ethylnicotinaldehyde: Mechanistic Insights and Optimization

Introduction & Application Scope

5-Ethylnicotinaldehyde (CAS 98664-63-2) is a highly versatile heteroaromatic building block utilized extensively in the synthesis of novel pharmaceutical candidates. Functionalization of its aldehyde moiety via reductive amination is a cornerstone reaction for generating secondary and tertiary amines, proving critical in the development of 1[1] and2[2]. However, the electron-deficient nature of the pyridine ring introduces unique mechanistic nuances. This guide provides a self-validating, optimized protocol designed to maximize yields while preventing common side reactions.

Mechanistic Rationale & Reagent Selection

To ensure a robust reaction, every reagent choice must be grounded in mechanistic causality:

  • Solvent Causality (The Methanol Trap): While methanol is a common solvent for reductive aminations,3 have revealed that nicotinaldehyde derivatives readily form stable hemiacetal complexes in protic solvents[3]. This complexation sequesters the aldehyde, severely limiting its availability for imine formation. Consequently, aprotic solvents such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are strictly mandated to drive the equilibrium toward the active iminium intermediate.

  • Reductant Causality: 4 is the optimal hydride donor[4]. Unlike sodium borohydride (NaBH₄), which aggressively reduces free aldehydes to alcohols, STAB is exceptionally mild and exhibits high chemoselectivity for the protonated iminium ion over the starting aldehyde. Furthermore, STAB is highly tolerant of the basic pyridine nitrogen inherent to 5-ethylnicotinaldehyde.

  • Acid Catalysis: For weakly nucleophilic amines (e.g., anilines), the dehydration of the hemiaminal to the iminium ion is rate-limiting. The addition of catalytic to stoichiometric acetic acid (AcOH) facilitates this dehydration without prematurely decomposing the STAB reagent[2].

Pathway A 5-Ethylnicotinaldehyde + Amine B Hemiaminal Intermediate A->B Nucleophilic Attack E Hemiacetal (Dead-end) A->E Protic Solvent (e.g., MeOH) C Iminium Ion (Active Species) B->C -H2O (AcOH cat.) D Alkylated Amine Product C->D NaBH(OAc)3 Reduction

Mechanistic pathway of 5-ethylnicotinaldehyde reductive amination and iminium intermediate.

Self-Validating Protocol Design

This protocol is engineered as a self-validating system. By enforcing a strict "pre-stirring" phase prior to the addition of the reducing agent, the operator ensures complete conversion to the iminium ion. The system self-reports procedural errors: if the operator observes the formation of (5-ethylpyridin-3-yl)methanol during LC-MS monitoring, it definitively indicates that STAB was added prematurely, validating the necessity of the two-stage, one-pot approach[4].

Workflow Step1 Step 1: Imine Formation Mix Aldehyde & Amine in DCE Stir 30-60 min at RT Step2 Step 2: Reduction Add NaBH(OAc)3 (1.5 eq) Stir 2-12 h at RT Step1->Step2 LC-MS confirms imine/iminium Step3 Step 3: Quench & Work-up Quench with sat. NaHCO3 Extract with DCM Step2->Step3 Complete consumption Step4 Step 4: Purification Flash Chromatography or Prep-HPLC Step3->Step4 Crude Product

Step-by-step experimental workflow for the one-pot reductive amination process.

Experimental Protocol: One-Pot Reductive Amination

Materials Required:

  • 5-Ethylnicotinaldehyde (1.0 eq)

  • Primary or Secondary Amine (1.0–1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (AcOH) (Optional, substrate-dependent)

Step-by-Step Methodology:

  • Imine Formation: To an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert nitrogen atmosphere, add 5-ethylnicotinaldehyde (1.0 eq, 1.0 mmol, 135.16 mg). Dissolve the aldehyde in anhydrous DCE to achieve a concentration of 0.1–0.2 M (approx. 5-10 mL)[4]. Add the desired amine (1.0–1.2 eq for aliphatic; up to 1.5 eq for aromatic amines).

  • Self-Validation Checkpoint: Stir the mixture at room temperature for 30–60 minutes. Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS to confirm the disappearance of the aldehyde mass (m/z 136.07 [M+H]+) and the appearance of the iminium/imine intermediate. Do NOT proceed until conversion is >90%.

  • Hydride Reduction: Once iminium formation is validated, add NaBH(OAc)₃ (1.5 eq, 1.5 mmol, 318 mg) in a single portion. For weakly nucleophilic amines, add glacial acetic acid (1.0 eq) concurrently to facilitate reduction[2]. Stir the reaction mixture at room temperature for 2 to 12 hours.

  • Quenching and Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Causality: The basic quench neutralizes any added acetic acid and decomposes the boron-amine complexes, ensuring the basic 5-ethylpyridine product remains entirely in the organic phase. Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, utilizing a DCM/MeOH gradient with 1% Et₃N to prevent streaking of the basic pyridine moiety).

Quantitative Data & Optimization Matrix

The following table summarizes the optimized stoichiometric ratios and expected outcomes based on the nucleophilicity and steric hindrance of the coupling amine partner:

Amine ClassExample SubstrateEquivalents (Amine)Additive RequirementReaction Time (Step 1 / Step 2)Expected Yield
Aliphatic Primary Benzylamine1.0 - 1.2None30 min / 2-4 h80-90%
Cyclic Secondary Morpholine / Piperidine1.1 - 1.2None30 min / 2-4 h85-95%
Aromatic Primary Aniline1.2 - 1.5AcOH (1.0 eq)60 min / 6-12 h60-75%
Sterically Hindered tert-Butylamine1.5 - 2.0AcOH (1.0 eq)2 h / 12-24 h40-60%

Troubleshooting Guide

  • Observation: High levels of (5-ethylpyridin-3-yl)methanol byproduct detected.

    • Cause: Premature addition of STAB before complete imine formation, or use of a protic solvent (MeOH) causing hemiacetal sequestration[3].

    • Solution: Extend Step 1 stirring time; rigorously enforce the LC-MS self-validation checkpoint; ensure strictly anhydrous, aprotic solvents are used.

  • Observation: Reaction stalls at the hemiaminal intermediate (mass = Aldehyde + Amine + H₂O).

    • Cause: Insufficient acidity to drive dehydration to the iminium ion.

    • Solution: Add 1.0–2.0 equivalents of glacial acetic acid to catalyze water elimination[2].

Sources

Method

Application Notes and Protocols for the Catalytic Oxidation of 5-Ethyl-2-Methylpyridine to 5-Ethylnicotinaldehyde

Introduction 5-Ethylnicotinaldehyde is a pivotal intermediate in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients (APIs). Its molecular architecture, featuring a pyridine ring with both...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Ethylnicotinaldehyde is a pivotal intermediate in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients (APIs). Its molecular architecture, featuring a pyridine ring with both an aldehyde and an ethyl group, provides a versatile scaffold for further chemical modifications. The selective oxidation of the methyl group of the readily available precursor, 5-ethyl-2-methylpyridine (MEP), presents a direct and atom-economical route to this valuable aldehyde. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic oxidation methods for the synthesis of 5-ethylnicotinaldehyde, with a focus on vapor-phase oxidation using vanadium-based catalysts.

Chemical and Physical Properties

A thorough understanding of the properties of the starting material and the target product is crucial for successful synthesis, purification, and characterization.

Property5-Ethyl-2-methylpyridine (MEP)5-Ethylnicotinaldehyde
Molecular Formula C₈H₁₁N[1]C₈H₉NO[2]
Molecular Weight 121.18 g/mol [1]135.16 g/mol [2]
CAS Number 104-90-5[1]98664-63-2[2]
Appearance Colorless liquid[1]Not specified, likely a solid or liquid
Boiling Point 178 °C[1]Not specified
Melting Point -70.3 °C[1]Not specified

Reaction Principle: Selective Oxidation

The primary challenge in the synthesis of 5-ethylnicotinaldehyde from 5-ethyl-2-methylpyridine lies in the selective oxidation of the methyl group at the 2-position of the pyridine ring, while leaving the ethyl group at the 5-position intact. The methyl group in the 2-position exhibits higher reactivity due to the influence of the adjacent nitrogen atom in the pyridine ring. This increased reactivity is attributed to the interaction between the pyridine base and the acidic sites on the catalyst surface, which facilitates the oxidative transformation of the 2-methyl group.[3][4]

Vanadium-based catalysts, particularly those modified with other metal oxides, have demonstrated efficacy in the vapor-phase oxidation of MEP.[3][4] The reaction mechanism involves the adsorption of MEP onto the catalyst surface, followed by a series of oxidative steps that convert the methyl group to an aldehyde. The choice of catalyst, reaction temperature, and residence time are critical parameters that dictate the selectivity towards the desired aldehyde product and minimize over-oxidation to the corresponding carboxylic acid (nicotinic acid) or other byproducts.[5]

Experimental Workflow

The overall process for the synthesis of 5-ethylnicotinaldehyde via catalytic oxidation can be broken down into several key stages, from starting material preparation to final product analysis.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Start Starting Material: 5-Ethyl-2-methylpyridine Reactor Vapor-Phase Catalytic Reactor Start->Reactor Vaporize & Mix with Air/O₂ Catalyst Catalyst Preparation: Vanadium Oxide-based Catalyst->Reactor Load Catalyst Oxidation Oxidation Reaction Reactor->Oxidation Controlled Temperature & Flow Rate Workup Product Condensation & Work-up Oxidation->Workup Cool & Collect Purification Purification: Distillation/Chromatography Workup->Purification Characterization Product Characterization: GC-MS, NMR, IR Purification->Characterization End Final Product: 5-Ethylnicotinaldehyde Characterization->End

Caption: A flowchart illustrating the key stages in the synthesis of 5-ethylnicotinaldehyde.

Detailed Experimental Protocol: Vapor-Phase Oxidation

This protocol outlines a general procedure for the vapor-phase catalytic oxidation of 5-ethyl-2-methylpyridine. Researchers should optimize the specific parameters based on their experimental setup and desired outcomes.

Catalyst Preparation (Example: Modified Vanadium Oxide)

A modified vanadium oxide catalyst can be prepared through impregnation or co-precipitation methods. For instance, a V-Ti oxide catalyst can be synthesized by impregnating a titanium dioxide support with a solution of ammonium metavanadate. The catalyst is then dried and calcined at elevated temperatures to achieve the desired crystalline phase and surface properties. The specific promoters and their concentrations can significantly influence the catalyst's activity and selectivity.

Reactor Setup and Operation
  • Reactor: A fixed-bed flow reactor is typically employed for vapor-phase oxidation. The reactor is usually made of quartz or stainless steel and is heated by a furnace with precise temperature control.

  • Catalyst Loading: The prepared catalyst is packed into the reactor to form a fixed bed.

  • Reactant Feed: 5-Ethyl-2-methylpyridine is vaporized and mixed with a stream of an oxidizing agent (e.g., air or a mixture of oxygen and an inert gas like nitrogen). The molar ratio of MEP to oxygen is a critical parameter to control.[4]

  • Reaction Conditions:

    • Temperature: The reaction is typically conducted at temperatures ranging from 250°C to 400°C.[5] The optimal temperature will depend on the specific catalyst used.

    • Contact Time: The contact time of the reactants with the catalyst is controlled by the feed flow rate and the volume of the catalyst bed. This parameter is crucial for maximizing the yield of the desired aldehyde and minimizing over-oxidation.[4]

    • Pressure: The reaction is generally carried out at or near atmospheric pressure.

Product Collection and Work-up
  • The gaseous effluent from the reactor, containing the product, unreacted starting material, and byproducts, is passed through a condenser to liquefy the organic components.

  • The collected liquid is then subjected to a suitable work-up procedure, which may include extraction with an organic solvent to separate the products from any aqueous phase.

Purification
  • The crude product mixture is purified to isolate the 5-ethylnicotinaldehyde. Fractional distillation under reduced pressure is a common method for separating components with different boiling points.

  • Alternatively, column chromatography can be employed for purification, especially for smaller-scale reactions or when high purity is required.

Product Characterization

The identity and purity of the synthesized 5-ethylnicotinaldehyde should be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the aldehyde.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde carbonyl stretch.

Catalyst Characterization

A thorough characterization of the catalyst is essential for understanding its performance and for ensuring reproducibility. Key characterization techniques include:

TechniquePurpose
X-ray Diffraction (XRD) To determine the crystalline phases of the catalyst.[5]
Scanning Electron Microscopy (SEM) To visualize the surface morphology and particle size of the catalyst.[5]
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore size distribution.
Temperature-Programmed Desorption (TPD) To assess the acidic or basic properties of the catalyst surface.
Raman Spectroscopy To investigate the vibrational modes of the metal-oxygen bonds in the catalyst.[5]

Troubleshooting and Optimization

  • Low Conversion: If the conversion of MEP is low, consider increasing the reaction temperature or the contact time. Ensure the catalyst is properly activated.

  • Low Selectivity to Aldehyde: If significant amounts of byproducts such as nicotinic acid are formed, the reaction temperature may be too high, or the contact time too long. Reducing these parameters can improve selectivity. The choice of catalyst and promoters is also critical for controlling selectivity.[3]

  • Catalyst Deactivation: The catalyst may deactivate over time due to coking or changes in its structure. Regeneration of the catalyst, for example, by controlled oxidation to burn off carbon deposits, may be necessary.

Safety Considerations

  • 5-Ethyl-2-methylpyridine and its oxidation products should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • High-temperature and high-pressure reactions should be conducted with appropriate safety precautions and equipment.

Alternative Synthetic Routes

While vapor-phase catalytic oxidation is a prominent method, other synthetic strategies for producing nicotinaldehyde derivatives exist. For instance, the reduction of nicotinic acid derivatives can yield the corresponding aldehydes. However, these methods often require specific reducing agents and careful control of reaction conditions to prevent over-reduction to the alcohol.

Conclusion

The catalytic oxidation of 5-ethyl-2-methylpyridine offers a direct and efficient pathway to 5-ethylnicotinaldehyde. The success of this synthesis is highly dependent on the choice of catalyst and the precise control of reaction parameters. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and optimize their own synthetic procedures for this important chemical intermediate.

References

  • ResearchGate. (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3.
  • Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]

  • Sembaev, D. Kh., Yugay, O. K., & Klepikova, S. G. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal, 6(2), 127-131.
  • Frank, R. L., Pilgrim, F. J., & Riener, E. F. (n.d.). 5-ETHYL-2-METHYLPYRIDINE. Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (2017). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Retrieved from [Link]

  • Science madness.org. (n.d.). Oxidation of 2-Methyl 5-Ethyl Pyridine to Isocinchomeronic Acid. Retrieved from [Link]

  • Appchem. (n.d.). 5-Ethylnicotinaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of nicotinaldehydes.
  • PMC. (n.d.). Selective Functionalisation of 5‐Methylcytosine by Organic Photoredox Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of 2-mehyl-5-ethylpyridine (MEP) oxidative conversion. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Potent Cytotoxic Epidithiodiketopiperazines Designed for Derivatization. Retrieved from [Link]

  • ResearchGate. (2020). Recent Developments in Metal-Based Catalysts for the Catalytic Aerobic Oxidation of 5-Hydroxymethyl-Furfural to 2,5-Furandicarboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid–Base Bifunctional Catalysts for the Preparation of Fine Chemicals: Synthesis of Jasminaldehyde. Retrieved from [Link]

  • PMC. (2026). Natural-based catalysts for 5-hydroxymethylfurfural production from cane syrup for pharmaceutical applications. Retrieved from [Link]

  • MDPI. (2020). Recent Developments in Metal-Based Catalysts for the Catalytic Aerobic Oxidation of 5-Hydroxymethyl-Furfural to 2,5-Furandicarboxylic Acid. Retrieved from [Link]

  • MDPI. (2025). NiCo(OH)2/NiCo2O4 as a Heterogeneous Catalyst for the Electrooxidation of 5-Hydroxymethylfurfural. Retrieved from [Link]

  • OAText. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 5-Ethylnicotinaldehyde in the Synthesis of Nicotinic Acid Derivatives

Executive Summary 5-Ethylnicotinaldehyde (CAS: 98664-63-2)[1] and its halogenated analogs, such as 2-chloro-5-ethylnicotinaldehyde (CAS: 863215-21-8)[2], are highly versatile pyridine building blocks. In medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Ethylnicotinaldehyde (CAS: 98664-63-2)[1] and its halogenated analogs, such as 2-chloro-5-ethylnicotinaldehyde (CAS: 863215-21-8)[2], are highly versatile pyridine building blocks. In medicinal chemistry, the C5-ethyl substitution provides a critical lipophilic moiety that fills hydrophobic pockets in target receptors and enzymes. Most notably, these aldehydes serve as direct precursors to 5-ethylnicotinic acid derivatives, which are essential pharmacophores in potent dihydroorotate dehydrogenase (DHODH) inhibitors used for treating autoimmune diseases (e.g., rheumatoid arthritis) and cancer[3][4]. Furthermore, they are valuable intermediates in the synthesis of neuropharmacological agents targeting nicotinic receptors[5] and broad-spectrum imidazolinone agrochemicals[6].

This guide provides a self-validating, causality-driven framework for the chemoselective oxidation of 5-ethylnicotinaldehyde derivatives and their subsequent functionalization.

Mechanistic Insights and Strategic Rationale

The Role of the C5-Ethyl Group

In the design of DHODH inhibitors, structure-activity relationship (SAR) studies demonstrate that replacing a simple methyl group with an ethyl group at the 5-position of the nicotinic acid core significantly enhances binding affinity. The ethyl chain projects into the ubiquinone-binding channel of the human DHODH enzyme, optimizing van der Waals interactions without introducing excessive steric hindrance[3][7].

Chemoselective Oxidation: Why the Pinnick Protocol?

Converting 5-ethylnicotinaldehyde to 5-ethylnicotinic acid requires strict chemoselectivity. Harsh oxidants (e.g., KMnO₄ or CrO₃) can lead to over-oxidation, degradation of the electron-deficient pyridine ring, or the formation of N-oxides[8][9].

The Pinnick Oxidation is the method of choice. It utilizes sodium chlorite (NaClO₂) as the active oxidant under mildly acidic conditions. The addition of a chlorine scavenger—typically 2-methyl-2-butene—is mechanistically critical. During the oxidation, hypochlorous acid (HOCl) is generated as a byproduct. If left unquenched, HOCl will cause unwanted electrophilic chlorination of the pyridine ring. 2-methyl-2-butene rapidly reacts with HOCl to form a chlorohydrin, preserving the structural integrity of the 5-ethylnicotinic acid product[10].

Synthetic Workflow Visualization

G Aldehyde 5-Ethylnicotinaldehyde (or 2-Chloro analog) Oxidation Pinnick Oxidation NaClO2, NaH2PO4 2-methyl-2-butene Aldehyde->Oxidation Chemoselective Conversion Acid 5-Ethylnicotinic Acid Derivative Oxidation->Acid PharmRoute Buchwald-Hartwig Cross-Coupling Acid->PharmRoute AgroRoute Anhydride Formation & Cyclization Acid->AgroRoute DHODH DHODH Inhibitors (Autoimmune Therapeutics) PharmRoute->DHODH Herbicide Imidazolinone Herbicides (e.g., Imazethapyr pre-cursors) AgroRoute->Herbicide

Figure 1: Divergent synthetic pathways of 5-ethylnicotinaldehyde in pharmaceutical and agrochemical development.

Experimental Protocols

Protocol 1: Pinnick Oxidation of 2-Chloro-5-ethylnicotinaldehyde

Objective: Synthesize 2-chloro-5-ethylnicotinic acid, a direct precursor for biarylamino-nicotinic acid DHODH inhibitors[4][11].

Reagents & Materials:

  • 2-Chloro-5-ethylnicotinaldehyde (1.0 equiv)

  • Sodium chlorite (NaClO₂, 80% technical grade, 1.5 equiv)

  • Sodium dihydrogen phosphate (NaH₂PO₄, 1.2 equiv)

  • 2-Methyl-2-butene (2.0 M in THF, 4.0 equiv)

  • Solvent system: tert-Butanol / Water (2:1 v/v)

Step-by-Step Methodology:

  • System Initialization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-ethylnicotinaldehyde in the tert-butanol/water mixture. Causality:tert-Butanol is used because it is miscible with water and completely resistant to Pinnick oxidation conditions[10].

  • Scavenger Addition: Add 2-methyl-2-butene to the solution. Causality: Prevents off-target chlorination by scavenging HOCl generated during the reaction[10].

  • Buffer Addition: Add NaH₂PO₄ to buffer the solution to a pH of ~3.5. Causality: NaClO₂ requires a mildly acidic environment to generate the active oxidant species, chlorous acid (HClO₂).

  • Oxidant Addition (Critical Step): Cool the reaction mixture to 0–5 °C using an ice bath. Dissolve NaClO₂ in a minimal amount of water and add it dropwise over 15 minutes. Causality: The generation of chlorine dioxide is exothermic and potentially hazardous; strict temperature control prevents thermal runaway and loss of the volatile 2-methyl-2-butene (bp 38 °C).

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 1:1) or HPLC until the aldehyde peak is consumed.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove tert-butanol. Adjust the aqueous layer to pH ~3 using 1M HCl. Causality: Nicotinic acids are amphoteric. A pH of 3 ensures the carboxylic acid is protonated (neutral) while preventing the protonation of the pyridine nitrogen, inducing precipitation of the product.

  • Purification: Filter the resulting white precipitate, wash with cold water, and dry under vacuum to afford 2-chloro-5-ethylnicotinic acid.

Protocol 2: Synthesis of DHODH Inhibitors via C-N Cross-Coupling

Objective: Couple 2-chloro-5-ethylnicotinic acid with a biarylaniline to form the final active pharmaceutical ingredient (API)[3][4].

Step-by-Step Methodology:

  • Reagent Mixing: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-chloro-5-ethylnicotinic acid (1.0 equiv), the target biarylaniline (1.1 equiv), and Cs₂CO₃ (2.5 equiv) in anhydrous 1,4-dioxane.

  • Catalyst Addition: Add Pd(OAc)₂ (0.05 equiv) and Xantphos (0.1 equiv). Causality: Xantphos is a bidentate ligand with a wide bite angle, which is highly effective in promoting the reductive elimination step in Buchwald-Hartwig aminations of sterically hindered or electron-deficient aryl chlorides.

  • Reaction Execution: Heat the mixture to 100 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate.

  • Isolation: Dissolve the residue in water, acidify to pH 4 with dilute HCl to precipitate the 2-(biarylamino)-5-ethylnicotinic acid, and purify via recrystallization from ethanol.

Quantitative Data Presentation

The table below summarizes the expected reaction metrics and analytical profiles based on the optimized protocols.

Compound / StepYield (%)Purity (HPLC)Key Analytical Markers (¹H NMR / IR)Primary Application
2-Chloro-5-ethylnicotinaldehyde (from enamide via Vilsmeier)85 - 92%>98%Aldehyde proton at ~10.3 ppm; C=O stretch at 1695 cm⁻¹Starting Material[11]
2-Chloro-5-ethylnicotinic acid (via Pinnick Oxidation)88 - 95%>99%Loss of 10.3 ppm peak; Broad OH peak at 11-13 ppm; C=O stretch at 1710 cm⁻¹Intermediate for APIs[10]
2-(Biarylamino)-5-ethylnicotinic acid (via Buchwald-Hartwig)70 - 82%>98%Secondary amine NH at ~9.5 ppm; Aromatic biaryl multiplet at 7.2-7.8 ppmDHODH Inhibitor (Therapeutic)[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimizing 5-Ethylnicotinaldehyde Synthesis

Welcome to the Technical Support Center for the synthesis of 5-ethylnicotinaldehyde (also known as 5-ethylpyridine-3-carboxaldehyde)[1]. This guide is designed for research scientists and drug development professionals f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-ethylnicotinaldehyde (also known as 5-ethylpyridine-3-carboxaldehyde)[1]. This guide is designed for research scientists and drug development professionals facing yield bottlenecks, impurity generation, or scale-up challenges.

While alternative formylation routes via Vilsmeier-Haack reactions on enamides can yield chlorinated intermediates like 2-chloro-5-ethylnicotinaldehyde[2], these require a subsequent dechlorination step. Therefore, direct synthesis is typically achieved through either the cryogenic reduction of methyl 5-ethylnicotinate [3] or the Suzuki-Miyaura cross-coupling of 5-bromo-3-pyridinecarboxaldehyde [4].

Below, we dissect the mechanistic pitfalls of both routes and provide field-proven, self-validating protocols to maximize your reaction yield.

Mechanistic Pathway & Impurity Mapping

G A Methyl 5-ethylnicotinate (Starting Material A) Intermediate Tetrahedral Aluminum Hemiacetal A->Intermediate DIBAL-H, -78°C (Route A) B 5-Bromo-3-pyridinecarboxaldehyde (Starting Material B) Target 5-Ethylnicotinaldehyde (Target Product) B->Target Ethylboronic acid Pd(dppf)Cl2 (Route B) Impurity2 Nicotinaldehyde (Des-bromo Impurity) B->Impurity2 β-Hydride Elimination (Poor Ligand Choice) Intermediate->Target Aqueous Quench (Rochelle's Salt) Impurity1 5-Ethyl-3-pyridinemethanol (Over-reduction) Intermediate->Impurity1 Temp > -70°C (Collapse & Reduction)

Mechanistic pathways and common impurity formations in 5-ethylnicotinaldehyde synthesis.

Troubleshooting Guide & FAQs

Route A: DIBAL-H Reduction of Methyl 5-Ethylnicotinate

Q1: Why am I getting significant over-reduction to 5-ethyl-3-pyridinemethanol, even when adding exactly 1.0 equivalent of DIBAL-H? The Causality: DIBAL-H reduction of esters to aldehydes relies entirely on the kinetic stability of the tetrahedral aluminum hemiacetal intermediate. As demonstrated in complex total syntheses requiring precise formylations (such as the preparation of the calyciphylline core)[5], this intermediate is only stable at cryogenic temperatures. If the internal reaction temperature rises above -70 °C, the intermediate collapses, ejecting the alkoxide to form the free aldehyde in situ. Because aldehydes are significantly more electrophilic than esters, any unreacted DIBAL-H in the mixture will preferentially and rapidly reduce this newly formed aldehyde to the primary alcohol. The Fix: Maintain strict cryogenic conditions. Pre-cool the DIBAL-H solution, add it dropwise via a syringe pump, and ensure the internal temperature probe never exceeds -70 °C.

Q2: The aqueous workup of my DIBAL-H reaction forms an intractable emulsion. How can I recover my product efficiently? The Causality: Quenching DIBAL-H with water or dilute acid forms gelatinous, insoluble aluminum hydroxide salts [Al(OH)₃] that trap the organic product in a colloidal suspension. The Fix: Utilize Rochelle's salt (potassium sodium tartrate). The tartrate anions act as bidentate ligands, tightly chelating the aluminum ions to form a highly water-soluble complex. This breaks the emulsion and allows for a clean biphasic separation.

Route B: Suzuki-Miyaura Cross-Coupling

Q3: My Suzuki coupling with ethylboronic acid yields mostly unreacted 5-bromo-3-pyridinecarboxaldehyde and a des-bromo impurity (nicotinaldehyde). What is causing this? The Causality: Alkylboronic acids are highly susceptible to protodeboronation, especially in the presence of strong bases and high water content at elevated temperatures. Furthermore, the des-bromo impurity indicates that β -hydride elimination is occurring. After transmetalation of the ethyl group to the palladium center, the intermediate can undergo rapid β -hydride elimination, releasing ethylene gas and forming an aryl-palladium-hydride. This species then reductively eliminates to form the des-alkylated aryl compound (nicotinaldehyde). The Fix: Switch to a bidentate ligand with a large bite angle, such as dppf (used in Pd(dppf)Cl₂). The rigid bidentate coordination restricts the conformational flexibility of the palladium complex, preventing the ethyl group from achieving the syn-coplanar transition state required for β -hydride elimination.

Quantitative Optimization Data: Suzuki Route

To illustrate the impact of catalyst and base selection on the Suzuki-Miyaura route, consider the following optimization matrix. Notice how the shift to a bidentate ligand and a milder base drastically suppresses the des-bromo impurity.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Target Yield (%)Des-bromo Impurity (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (3:1)9035%55%
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (5:1)9062%25%
3Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (5:1)9078%12%
4 Pd(dppf)Cl₂ Cs₂CO₃ Toluene/H₂O (10:1) 90 92% < 2%

Standard Operating Procedures (SOPs)

Protocol A: Cryogenic DIBAL-H Reduction

Self-Validating Workflow for Methyl 5-ethylnicotinate Reduction

  • Preparation: Charge an oven-dried, argon-purged flask with methyl 5-ethylnicotinate (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath. Insert an internal temperature probe.

    • Self-Validation Checkpoint: Do not proceed until the internal temperature reads -75 °C.

  • Addition: Using a syringe pump, add DIBAL-H (1.05 eq, 1.0 M in hexanes) dropwise over 45 minutes. Adjust the addition rate so the internal temperature never exceeds -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2 hours.

  • Quench: Quench the reaction by adding anhydrous methanol (2.0 eq) dropwise at -78 °C to destroy excess DIBAL-H.

  • Workup: Remove the cooling bath. Immediately add an equal volume of saturated aqueous Rochelle's salt solution. Stir vigorously at room temperature for 2 hours.

    • Self-Validation Checkpoint: Validation is achieved when two distinct, completely transparent liquid phases are visible. A cloudy organic layer indicates incomplete chelation of aluminum salts; continue stirring if cloudy.

  • Isolation: Separate the organic layer, extract the aqueous layer twice with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Optimized Suzuki-Miyaura Coupling

Self-Validating Workflow for 5-bromo-3-pyridinecarboxaldehyde Coupling

  • Reagent Charging: In a Schlenk flask, combine 5-bromo-3-pyridinecarboxaldehyde (1.0 eq), ethylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and Cs₂CO₃ (2.5 eq).

  • Solvent Preparation: Add a pre-degassed mixture of Toluene/H₂O (10:1 ratio, 0.1 M).

    • Note on Causality: The 10:1 ratio provides exactly enough water to dissolve the inorganic base and activate the boronic acid, while minimizing the hydrolytic protodeboronation of ethylboronic acid.

  • Reaction: Seal the flask, purge with argon, and heat to 90 °C for 12 hours with vigorous stirring.

  • Monitoring: Monitor via TLC or LC-MS.

    • Self-Validation Checkpoint: The disappearance of the starting material mass (m/z ~186) and the appearance of the product mass (m/z 136) without significant nicotinaldehyde (m/z 108) validates the suppression of β -hydride elimination.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and wash the pad with ethyl acetate.

  • Purification: Wash the filtrate with brine, dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Sources

Optimization

Technical Support Center: A Researcher's Guide to 5-Ethylnicotinaldehyde Stability

Welcome to the technical support center for 5-ethylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the storage and handlin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-ethylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the storage and handling of this reactive aromatic aldehyde. Our goal is to provide you with the in-depth technical knowledge and practical solutions required to ensure the integrity and stability of 5-ethylnicotinaldehyde in your experiments.

Frequently Asked Questions (FAQs)

Q1: My 5-ethylnicotinaldehyde has developed a yellowish tint and a sharp odor. What is happening?

A1: A change in color, often to a yellow or brownish hue, and the development of a sharp, acidic odor are classic signs of aldehyde degradation. The primary cause is oxidation, where the aldehyde group (-CHO) is converted into a carboxylic acid (-COOH) group.[1][2] This process is accelerated by exposure to oxygen, light, and elevated temperatures.

Q2: What are the optimal storage temperatures for 5-ethylnicotinaldehyde?

A2: For optimal stability, 5-ethylnicotinaldehyde should be stored at low temperatures. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended.[3] For long-term storage, freezing at -20°C or even -80°C is the best practice to significantly slow down degradation pathways.[4]

Q3: Is it necessary to store 5-ethylnicotinaldehyde under an inert atmosphere?

A3: Yes, it is highly recommended. Aldehydes are sensitive to air and can readily oxidize.[5] Storing the compound under an inert atmosphere, such as nitrogen or argon, displaces oxygen and minimizes oxidative degradation.[6][7] This is a critical step for maintaining the purity of the compound over time.

Q4: Can I use an antioxidant to protect my 5-ethylnicotinaldehyde?

A4: Yes, adding an antioxidant can be an effective strategy. Butylated hydroxytoluene (BHT) is a common choice for organic compounds. It acts as a free radical scavenger, inhibiting the autoxidation chain reaction.[8] A low concentration, typically around 0.1%, is often sufficient.

Q5: My analytical results for 5-ethylnicotinaldehyde are inconsistent. Could this be a storage issue?

A5: Absolutely. Inconsistent results are a common consequence of sample degradation. If your compound is degrading in storage, the concentration will decrease over time, leading to poor reproducibility in your experiments.[4] Signs of degradation in analytical runs can include reduced peak areas, the appearance of new peaks (impurities), and shifts in retention times.[3]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to the stability of 5-ethylnicotinaldehyde.

Issue 1: Visual Signs of Degradation (Color Change, Precipitate Formation)
  • Potential Cause: Oxidation or polymerization. Aromatic aldehydes can oxidize to carboxylic acids or undergo polymerization, especially in the presence of acidic or basic impurities.[1][9]

  • Troubleshooting Steps:

    • Confirm Purity: Before storing, ensure the initial purity of your 5-ethylnicotinaldehyde. Impurities can catalyze degradation.

    • Evaluate Storage Conditions:

      • Temperature: Is the compound stored at or below the recommended temperature?

      • Light Exposure: Is the container opaque or stored in the dark? Amber glass vials are recommended.[4]

      • Atmosphere: Was the container flushed with an inert gas before sealing?

    • Corrective Actions:

      • If degradation is suspected, it is best to use a fresh, pure sample.

      • Implement the recommended storage protocols detailed in this guide for all new batches.

Issue 2: Inconsistent Analytical Data (e.g., HPLC, GC)
  • Potential Cause: Gradual degradation of the sample leading to a decrease in the concentration of the active compound.

  • Troubleshooting Workflow:

    G cluster_0 Troubleshooting Inconsistent Analytical Data start Inconsistent Analytical Results check_storage Review Storage Conditions: - Temperature - Atmosphere (Inert Gas) - Light Exposure start->check_storage check_handling Review Handling Procedures: - Frequent freeze-thaw cycles? - Exposure to air during weighing/aliquoting? check_storage->check_handling implement_changes Implement Corrective Actions: - Aliquot into single-use vials - Use inert gas for every opening - Minimize time at room temperature check_handling->implement_changes reanalyze Re-analyze a Fresh Sample implement_changes->reanalyze degraded Sample is likely degraded. Procure new material. reanalyze->degraded If inconsistency persists

    Caption: Workflow for troubleshooting inconsistent analytical results.

Experimental Protocols

Protocol 1: Optimal Storage of 5-Ethylnicotinaldehyde

This protocol details the best practices for storing neat 5-ethylnicotinaldehyde to ensure its long-term stability.

Materials:

  • 5-Ethylnicotinaldehyde

  • Amber glass vials with PTFE-lined screw caps

  • Source of dry nitrogen or argon gas with a regulator and tubing

  • Pipettes or syringe for dispensing

  • Parafilm or other sealing tape

Procedure:

  • Work in a Ventilated Area: Perform all handling in a chemical fume hood.

  • Aliquoting: To avoid repeated freeze-thaw cycles and exposure of the entire stock to air, aliquot the 5-ethylnicotinaldehyde into smaller, single-use vials.

  • Inert Gas Purge:

    • Insert a long needle or pipette tip connected to the inert gas line into the vial, ensuring the tip is just above the surface of the liquid.

    • Gently flush the headspace of the vial with a slow stream of nitrogen or argon for 30-60 seconds to displace any air.[10]

  • Sealing: Immediately and tightly cap the vial. For extra protection, wrap the cap and neck of the vial with Parafilm.

  • Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of preparation, and storage conditions.

  • Storage:

    • Short-term: Store the sealed vials in a refrigerator at 2-8°C.

    • Long-term: For storage longer than a few weeks, place the vials in a freezer at -20°C or -80°C.

Protocol 2: Incorporation of BHT as an Antioxidant

This protocol describes how to add Butylated Hydroxytoluene (BHT) to a stock of 5-ethylnicotinaldehyde.

Materials:

  • 5-Ethylnicotinaldehyde

  • Butylated Hydroxytoluene (BHT), high purity

  • Analytical balance

  • Small, clean container for mixing

Procedure:

  • Calculate the Required Amount of BHT: For a target concentration of 0.1% (w/w), calculate the mass of BHT needed. For example, for 10 g of 5-ethylnicotinaldehyde, you would need 0.01 g (10 mg) of BHT.

  • Dissolving BHT:

    • Gently warm a small portion of the 5-ethylnicotinaldehyde.

    • Add the calculated amount of BHT to the warmed aldehyde and stir or sonicate until it is fully dissolved. BHT is more soluble in warmer organic liquids.[11]

  • Mixing: Add the BHT-containing aliquot back to the main stock of 5-ethylnicotinaldehyde and mix thoroughly to ensure homogenous distribution.

  • Storage: Store the stabilized 5-ethylnicotinaldehyde following the optimal storage protocol (Protocol 1).

Protocol 3: Simplified Stability Assessment

This protocol provides a basic framework for researchers to assess the stability of 5-ethylnicotinaldehyde under different storage conditions.

Materials:

  • 5-Ethylnicotinaldehyde

  • Analytical instrument for purity assessment (e.g., HPLC, GC)

  • Multiple storage conditions to be tested (e.g., room temperature in the dark, 4°C, -20°C, with/without inert gas, with/without antioxidant)

Procedure:

  • Initial Analysis (T=0): Analyze a fresh sample of 5-ethylnicotinaldehyde to determine its initial purity and create a baseline chromatogram.

  • Sample Preparation: Prepare several small aliquots of the compound under the different storage conditions you wish to test.

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

  • Analysis: Allow the sample to come to room temperature before analysis. Analyze the sample using the same analytical method as the initial analysis.

  • Data Comparison: Compare the purity and impurity profile of the stored samples to the baseline data. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.[12]

Understanding the Degradation Pathway

The primary degradation pathway for 5-ethylnicotinaldehyde is oxidation. The presence of the electron-deficient pyridine ring can influence the reactivity of the aldehyde group.[13]

G cluster_0 Oxidation of 5-Ethylnicotinaldehyde Aldehyde 5-Ethylnicotinaldehyde (C₈H₉NO) OxidizingAgents [O] (Air, Light, Heat) Aldehyde->OxidizingAgents CarboxylicAcid 5-Ethylnicotinic Acid (C₈H₉NO₂) OxidizingAgents->CarboxylicAcid

Caption: Primary oxidative degradation pathway.

Data Summary

ParameterRecommendationRationale
Storage Temperature Short-term: 2-8°C. Long-term: -20°C to -80°C.Reduces the rate of chemical reactions, including oxidation and polymerization.[3]
Atmosphere Inert gas (Nitrogen or Argon) blanket.Prevents contact with atmospheric oxygen, a key driver of oxidation.[14]
Light Exposure Store in amber or opaque containers in the dark.Minimizes photodegradation, which can initiate or accelerate degradation.[1]
Antioxidant Optional: Add BHT to a final concentration of ~0.1% (w/w).Inhibits autoxidation by scavenging free radicals.
Container Glass vials with PTFE-lined screw caps.Provides an inert and secure seal to prevent contamination and leakage.
Handling Aliquot into single-use vials. Minimize time at room temperature.Avoids repeated freeze-thaw cycles and exposure of the bulk material to ambient conditions.

References

  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • Wikipedia. (n.d.). Pyridine.
  • MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • BenchChem. (2025). Technical Support Center: Minimizing 2,4-Nonadienal Degradation During Sample Storage.
  • Creative Proteomics. (n.d.). Aldehydes Analysis Service.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • Appchem. (n.d.). 5-Ethylnicotinaldehyde | 98664-63-2 | C8H9NO.
  • BenchChem. (n.d.). Best practices for handling and storing volatile aldehyde standards.
  • BenchChem. (2025). Technical Support Center: Storage and Handling of Decyl Aldehyde-d2.
  • ResearchGate. (n.d.). Examples of reactions of the type “pyridine + aldehyde + Lewis acid”....
  • PubMed. (2008, January 18). A Reversible pH-dependent Intramolecular Pyridine-Aldehyde Cyclization.
  • Semantic Scholar. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Chemguide. (n.d.). oxidation of aldehydes and ketones.
  • Creative Proteomics. (n.d.). Aldehydes Analysis Service.
  • ACS Publications. (n.d.). THE REACTION OF PYRIDINE ALDEHYDES WITH PHENYLACETONITRILES.
  • Chemistry Steps. (2024, January 15). Aldehydes and Ketones to Carboxylic Acids.
  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones.
  • YouTube. (2025, April 3). Oxidation of Aldehydes.
  • Thermo Fisher Scientific. (2010, September 16). SAFETY DATA SHEET.
  • ACS Publications. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
  • Fisher Scientific. (2012, March 23). SAFETY DATA SHEET.
  • ACP. (2022, September 21). Evaluating the contribution of the unexplored photochemistry of aldehydes on the tropospheric levels of molecular hydrogen (H2).
  • BLD Pharm. (n.d.). 98664-63-2|5-Ethylnicotinaldehyde|BLD Pharm.
  • Lanxess. (2026, March 7). Glutaraldehyde Storage Stability Guidance.
  • AIChE. (2011, November). Nitrogen Blanketing.
  • CORE. (n.d.). Title Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • ResearchGate. (2025, August 7). Photocatalytic oxidation of aromatic alcohols to aldehydes in aqueous suspension of home-prepared titanium dioxide:: 1. Selectivity enhancement by aliphatic ….
  • MDPI. (2025, March 9). Photocatalytic Degradation of Pollutants in Air Streams Using Luminous Textiles Under Ultraviolet Light Illumination: A Pilot-Scale Remediation Study.
  • YouTube. (2019, March 28). Tollens Reagent Silver Mirror Test for Aldehydes.
  • University of Rochester. (n.d.). How to Store Reagents.
  • Linde Gas. (n.d.). Drying, inerting, blanketing & purging.
  • NWL. (n.d.). PROCEDURE FOR APPLYING A NITROGEN BLANKET TO A T/R SET.
  • YouTube. (2024, January 27). 82 Management of Nitrogen Blanketing.
  • ChemAnalyst. (2026, March 20). How to Apply Butylated Hydroxytoluene in Fatty Acid Protection: Best Practices.
  • Presscon. (n.d.). Nitrogen Blanket explained | Benefits & applications.
  • ICH. (n.d.). Q1A(R2) Guideline.
  • UMass Chan Medical School. (n.d.). Butylated Hydroxytoluene (BHT).
  • Akrochem Corporation. (n.d.). ANTIOXIDANT BHT.
  • EMA. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • Restorative Medicine. (n.d.). Butylated hydroxytoluene.
  • CPT Labs. (2021). Stability Testing Of Drug Products In The US 2021.
  • Google Patents. (n.d.). EP0326407A2 - Method for preparing aqueous analytical reagents containing water insoluble antioxidant.
  • EMA. (2023, July 13). Stability testing of existing active substances and related finished products.

Sources

Troubleshooting

Technical Support Center: 5-Ethylnicotinaldehyde Purification &amp; Troubleshooting

Welcome to the Technical Support Center for the purification and handling of 5-ethylnicotinaldehyde (CAS: 98664-63-2). As a bifunctional molecule containing both a basic pyridine nitrogen and a highly reactive aldehyde g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and handling of 5-ethylnicotinaldehyde (CAS: 98664-63-2). As a bifunctional molecule containing both a basic pyridine nitrogen and a highly reactive aldehyde group, this compound presents unique downstream processing challenges.

This guide is engineered for research scientists and drug development professionals. It provides field-proven, self-validating methodologies to isolate this critical intermediate from crude synthetic mixtures, alongside a comprehensive troubleshooting FAQ.

Part 1: Core Purification Workflows

The purification of pyridinecarboxaldehydes requires exploiting specific chemical handles while mitigating the reactivity of the formyl group[1][2]. Below are the two most robust, self-validating protocols for isolating 5-ethylnicotinaldehyde.

Protocol A: Chemoselective Bisulfite Adduct Capture (Aqueous)

Mechanism & Causality: The electrophilic carbonyl carbon of the aldehyde undergoes nucleophilic addition by the bisulfite anion ( HSO3−​ ). This forms a highly polar, water-soluble α -hydroxysulfonate salt. Because the lipophilic ethyl group and organic impurities remain soluble only in the organic phase, this allows for near-perfect chemoselective partitioning[1][3].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 5-ethylnicotinaldehyde extract in ethyl acetate (approx. 10 mL per gram of crude).

  • Adduct Formation: Add an equal volume of freshly prepared 40% w/v aqueous sodium bisulfite ( NaHSO3​ ). Stir vigorously at room temperature for 2 to 4 hours.

    • Self-Validation Check: Spot the organic layer on a TLC plate. The reaction is complete when the UV-active aldehyde spot disappears from the organic phase.

  • Phase Separation: Transfer to a separatory funnel. Discard the organic layer (which contains unreacted 3-ethylpyridine, over-reduced alcohols, and non-carbonyl impurities). Wash the aqueous phase once with fresh ethyl acetate to remove residual lipophilic carryover.

  • Regeneration: Cool the aqueous phase to 0°C in an ice bath. Slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) dropwise under continuous stirring until the pH reaches 7.5–8.0.

    • Causality: The basic environment deprotonates the α -hydroxyl group, driving the reverse equilibrium to expel SO32−​ and regenerate the free, lipophilic aldehyde.

  • Extraction & Isolation: Extract the cloudy aqueous mixture three times with dichloromethane (DCM). Combine the DCM layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure aldehyde.

Protocol B: Non-Aqueous Bisulfite Regeneration (For Sensitive Batches)

Mechanism & Causality: If the aldehyde undergoes side reactions during aqueous basic regeneration, a non-aqueous cleavage using chlorotrimethylsilane (TMS-Cl) can be employed. TMS-Cl reacts with the sulfonate oxygen, irreversibly driving the cleavage by forming volatile hexamethyldisiloxane and precipitating NaCl[4].

Step-by-Step Methodology:

  • Isolate the solid bisulfite adduct by filtering the biphasic mixture from Protocol A (Step 2) instead of separating the liquid phases. Wash the solid with ethanol and dry under vacuum.

  • Suspend the dry adduct in anhydrous acetonitrile (10 mL/g).

  • Add 1.5 equivalents of TMS-Cl. Stir at 40°C for 2 hours under an argon atmosphere.

  • Filter the precipitated sodium chloride salts.

  • Concentrate the filtrate under reduced pressure to obtain the highly pure aldehyde.

Part 2: Quantitative Data Summary

The following table summarizes the performance metrics of standard purification methods applied to 5-ethylnicotinaldehyde to help you select the optimal route for your specific crude profile.

Purification MethodTypical YieldPurity AchievedPrimary Impurities RemovedScalability
Aqueous Bisulfite 75% - 85%>98%Non-carbonyls, alcohols, starting materialsExcellent (Up to multi-kg)
Non-Aqueous Bisulfite 85% - 95%>99%Water-sensitive byproducts, non-carbonylsModerate (Requires anhydrous setup)
Acid-Base Extraction 60% - 70%~90%Neutral/acidic organicsHigh
Silica Chromatography 50% - 65%>95%Structural isomers, closely related aldehydesLow (Prone to tailing/loss on column)

Part 3: Troubleshooting Guides & FAQs

Q1: I attempted to purify 5-ethylnicotinaldehyde via standard silica gel column chromatography, but the compound streaked down the entire column, resulting in terrible recovery. What happened? A1: This is a classic issue with pyridine derivatives. The basic lone pair on the pyridine nitrogen acts as a strong hydrogen-bond acceptor and Lewis base, interacting heavily with the acidic silanol groups ( Si−OH ) on the silica stationary phase.

  • The Fix: You must suppress this interaction by adding a basic modifier to your mobile phase. Pre-flush your column with 2-5% Triethylamine (TEA) in hexanes, and maintain 1-2% TEA in your Hexane/Ethyl Acetate eluent. This competitively binds the silanols, allowing the aldehyde to elute as a tight, symmetrical band[5].

Q2: My isolated 5-ethylnicotinaldehyde was initially a pale yellow liquid, but after a week on the bench, a white crystalline solid precipitated inside the flask. Is my product degrading? A2: Yes. Pyridinecarboxaldehydes are highly susceptible to autoxidation when exposed to atmospheric oxygen, converting the formyl group into a carboxylic acid (5-ethylnicotinic acid)[2][5]. The white solid is the acid derivative, which is insoluble in the liquid aldehyde.

  • The Fix: To rescue the batch, dissolve the mixture in ether and wash with saturated NaHCO3​ . The acid will partition into the aqueous phase as a sodium salt, leaving the aldehyde in the organic layer. For future storage, always sparge the final product with Argon or Nitrogen and store it at 2°C to 8°C in tightly sealed, amber glassware[6].

Q3: During the aqueous bisulfite regeneration (Protocol A), my yield was unusually low, and the aqueous layer remained yellow. Why didn't the aldehyde extract into the DCM? A3: This indicates incomplete cleavage of the adduct due to insufficient pH control. The regeneration of the aldehyde from the bisulfite adduct is an equilibrium process. If the pH is too low (< 7.0), the adduct remains stable. If the pH is too high (> 9.0), the aldehyde can undergo base-catalyzed side reactions (like Cannizzaro-type disproportionation or aldol condensations).

  • The Fix: Ensure you are using a mild base ( NaHCO3​ , not NaOH ) and strictly monitor the aqueous phase with a pH meter to ensure it hits exactly 7.5–8.0 before extracting with DCM.

Part 4: Process Visualizations

BisulfiteWorkflow Crude Crude 5-Ethylnicotinaldehyde AddBisulfite Add 40% NaHSO3 (aq) Stir 2-4h at RT Crude->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep OrgWaste Organic Phase (Non-carbonyl impurities) PhaseSep->OrgWaste Discard Top Layer AqPhase Aqueous Phase (Bisulfite Adduct) PhaseSep->AqPhase Keep Bottom Layer Basify Add NaHCO3 to pH 8 Extract with DCM AqPhase->Basify Pure Pure 5-Ethylnicotinaldehyde Basify->Pure Evaporate DCM

Fig 1: Chemoselective bisulfite purification workflow for 5-ethylnicotinaldehyde.

TroubleshootingTree Start Issue: Low Purity / Yield CheckTLC Analyze via TLC (Hexane/EtOAc) Start->CheckTLC Tailing Severe Tailing? CheckTLC->Tailing AddTEA Add 2% TEA to Eluent Tailing->AddTEA Yes AcidImpurity Baseline Acid Spot? Tailing->AcidImpurity No Oxidation Autoxidation Occurred AcidImpurity->Oxidation Yes UseArgon Base Wash & Store under Ar Oxidation->UseArgon

Fig 2: Decision tree for troubleshooting common chromatographic and oxidative issues.

References

  • Kjell, D. P., Slattery, B. J., Semo, M. J. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." Journal of Organic Chemistry, 1999, 64, 5722-5724. Available at: [Link]

  • Wikipedia Contributors. "Pyridine-3-carbaldehyde." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Ethylnicotinaldehyde Conversion Rates

Welcome to the Advanced Technical Support Guide for 5-ethylnicotinaldehyde (CAS 98664-63-2). This building block is critical in pharmaceutical synthesis, bioconjugation, and the development of novel heterocyclic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for 5-ethylnicotinaldehyde (CAS 98664-63-2). This building block is critical in pharmaceutical synthesis, bioconjugation, and the development of novel heterocyclic compounds. However, its unique electronic and steric properties often lead to stalled reactions and low yields.

This guide is designed for researchers and drug development professionals. It bypasses basic chemistry to directly address the mechanistic causes of low conversion rates, providing self-validating protocols to ensure experimental success.

Part 1: Core Mechanistic FAQs

Q1: Why is my reductive amination stalling at 40-50% conversion despite using excess amine?

The Causality: The primary culprit behind low conversion rates with 5-ethylnicotinaldehyde is reversible hydration . In aqueous or alcoholic solvents, the electron-withdrawing nature of the pyridine ring makes the carbonyl carbon highly electrophilic. Instead of reacting with your amine, the aldehyde reacts with ambient moisture to form an unreactive gem-diol (hydrate)[1]. The 5-ethyl group provides a slight inductive (+I) effect, but it is not strong enough to prevent this parasitic equilibrium[2]. Furthermore, the initial imine formation is reversible; if water is not actively removed, the equilibrium shifts backward.

G Hydrate Gem-Diol (Hydrate) Unreactive Aldehyde 5-Ethylnicotinaldehyde (Free Aldehyde) Hydrate->Aldehyde Dehydration (-H2O) Imine Imine Intermediate (Reactive) Aldehyde->Imine +Amine (-H2O) Product Amine Product (Stable) Imine->Product Reduction

Caption: The competing equilibria between hydration and imine formation prior to reduction.

The Solution: You must decouple the imine formation from the reduction step and force the equilibrium forward using physical dehydration.

Q2: How does pH affect bioconjugation or aqueous reactions with this aldehyde?

The Causality: If you are using 5-ethylnicotinaldehyde for N-terminal protein modification, pH is your most critical variable. The pyridine nitrogen has a pKa of ~4.0–5.0. When protonated at low pH, the pyridinium ion exerts a massive electron-withdrawing effect, which paradoxically decreases your reaction rate. Why? Because the extreme electrophilicity drives the aldehyde almost entirely into the unreactive hydrate form[2].

Quantitative Impact of pH on 5-Ethylnicotinaldehyde:

pH LevelPyridine Nitrogen StateHydration Extent (%)Imine Formation Kinetics
< 4.0 Fully Protonated> 80%Very Slow (Free aldehyde depleted)
6.5 - 7.5 Partially Protonated15 - 30%Optimal (Balance of electrophilicity and availability)
> 9.0 Deprotonated< 5%Slow (Lack of acid catalysis for dehydration)

Data synthesized from equilibrium studies on pyridinecarboxaldehyde derivatives[2],[1].

Q3: My starting material degrades over time, yielding a highly polar byproduct. What is happening?

The Causality: Like many electron-deficient aromatic aldehydes, 5-ethylnicotinaldehyde is highly susceptible to autoxidation. Atmospheric oxygen inserts into the aldehydic C-H bond via a radical mechanism, converting the aldehyde into 5-ethylnicotinic acid. This carboxylic acid will not participate in reductive amination or condensation, instantly capping your maximum theoretical yield.

Part 2: Self-Validating Experimental Protocols

To troubleshoot and bypass these issues, implement the following self-validating workflows. A self-validating protocol ensures that you analytically confirm the success of step N before proceeding to step N+1 , preventing the waste of downstream reagents.

Protocol A: Two-Step Optimized Reductive Amination

Use this protocol to overcome hydration and imine reversibility in small-molecule synthesis.

  • Preparation: Dissolve 1.0 eq of 5-ethylnicotinaldehyde and 1.1 eq of your primary amine in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Dehydration: Add 2.0 weight equivalents of freshly activated 3Å molecular sieves. Stir at room temperature under Argon for 2–4 hours.

  • Validation Check (Critical): Remove a 50 µL aliquot, filter through a cotton plug, and analyze via 1 H NMR.

    • Self-Validation: Do not proceed until the aldehyde proton signal (~10.0 ppm) has disappeared and is replaced by the imine proton signal (~8.3–8.5 ppm). If the aldehyde persists, add fresh sieves and stir for another hour.

  • Selective Reduction: Cool the reaction to 0°C. Add 1.5 eq of Sodium Triacetoxyborohydride (NaBH(OAc) 3​ ) portion-wise over 15 minutes.

    • Mechanistic Note: NaBH(OAc) 3​ is mandatory here. Stronger hydrides like NaBH 4​ will prematurely reduce any trace unreacted aldehyde into 5-ethyl-3-pyridinemethanol[3].

  • Quenching: Stir for 12 hours at room temperature. Quench by adding saturated aqueous NaHCO 3​ until gas evolution ceases. Extract with dichloromethane (DCM).

Protocol B: Reagent Purification and Storage (Autoxidation Recovery)

Use this protocol if your 5-ethylnicotinaldehyde is older than 3 months or has been exposed to air.

  • Aqueous Wash: Dissolve the degraded reagent in diethyl ether. Wash with saturated aqueous NaHCO 3​ . The unreacted aldehyde stays in the organic layer, while the oxidized byproduct (5-ethylnicotinic acid) is deprotonated and extracted into the aqueous layer[3].

  • Validation Check: Run a Thin Layer Chromatography (TLC) plate (Silica, 1:1 Hexane:EtOAc) of the organic layer.

    • Self-Validation: The free aldehyde will elute with an Rf​ ~0.5. The carboxylic acid byproduct will remain stuck at the baseline ( Rf​ = 0.0). If the baseline is completely clear, your reagent is pure.

  • Storage: Dry the organic layer over MgSO 4​ , concentrate under reduced pressure, flush the storage vial with Argon for 60 seconds, seal tightly, and store at -20°C.

Workflow Start Troubleshooting Low Yield CheckSolvent Identify Reaction Medium Start->CheckSolvent CheckOx Check Reagent Purity Start->CheckOx Aqueous Aqueous / Bioconjugation CheckSolvent->Aqueous Aprotic Organic / Aprotic CheckSolvent->Aprotic FixAqueous Adjust pH to 6.5-7.5 (Avoid Pyridine Protonation) Aqueous->FixAqueous FixAprotic Add 3Å Sieves Force Imine Formation Aprotic->FixAprotic FixOx Base Wash & Distill Store under Argon CheckOx->FixOx

Caption: Decision tree for troubleshooting 5-ethylnicotinaldehyde conversion issues.

Part 3: Advanced Derivative Synthesis (Vilsmeier-Haack)

If you are synthesizing functionalized derivatives, such as 2-chloro-5-ethylnicotinaldehyde, standard Vilsmeier-Haack conditions (POCl 3​ /DMF) often yield poor conversion rates and unwanted chloropyridine side products[4].

Optimized Vilsmeier Protocol: To achieve high selectivity and >90% yield, replace POCl 3​ with triphosgene [4].

  • Cool a solution of triphosgene (1.0 eq) in N,N-Dimethylformamide (DMF) to 0–10°C for 30 minutes.

  • Add the corresponding enamide precursor (e.g., N-benzyl-N-[(1E)-prop-1-en-1-yl]acetamide) at the same temperature.

  • Remove the ice bath, stir for 2 hours at room temperature, and then heat to 75°C for 5 hours.

  • Validation Check: Quench a micro-aliquot in ice water and extract with DCM. GC-MS should show the exclusive formation of 2-chloro-5-ethylnicotinaldehyde without over-chlorinated pyridine byproducts[4].

References

  • 2 - JACS Au / ACS Publications. Details the exact hydration equilibria and electronic effects of substituted pyridinecarboxaldehydes. 2.1 - ACS Publications. Foundational kinetic data on how pH drives the formation of unreactive gem-diols in pyridine-based aldehydes.

  • 3 - Benchchem. Practical methodologies for handling exotherms, purification, and base-washing pyridine derivatives. 4.4 - ResearchGate. Outlines the triphosgene-mediated optimization for synthesizing 2-chloro-5-ethylnicotinaldehyde.

Sources

Troubleshooting

optimizing reaction conditions for 5-ethylnicotinaldehyde condensation

Welcome to the Technical Support Center for heterocyclic condensation workflows. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals optimizing ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic condensation workflows. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals optimizing carbon-carbon bond-forming reactions using 5-ethylnicotinaldehyde (5-ethylpyridine-3-carboxaldehyde).

Because 5-ethylnicotinaldehyde possesses both an electron-withdrawing heteroaromatic ring and an intrinsic basic nitrogen, its reactivity profile in Knoevenagel and aldol-type condensations differs significantly from standard benzaldehydes. This guide breaks down the thermodynamic and kinetic causality behind these reactions to help you troubleshoot stalled reactions, control stereochemistry, and eliminate unnecessary catalytic steps.

Mechanistic Workflow: Condensation Pathways

G A 5-Ethylnicotinaldehyde C Enolate Formation (Base or Auto-catalysis) A->C Mixing in Solvent B Active Methylene (e.g., Malononitrile) B->C Mixing in Solvent D Nucleophilic Addition (Aldol Intermediate) C->D C-C Bond Formation E Dehydration (-H2O) D->E Base-Assisted F Decarboxylation (Doebner Mod. Only) E->F If Malonic Acid used G E-Alkene Product (Thermodynamic Sink) E->G If Malononitrile used F->G

Workflow of 5-Ethylnicotinaldehyde Knoevenagel Condensation Pathways.

Troubleshooting & FAQs

Q1: My Doebner modification with 5-ethylnicotinaldehyde and malonic acid is yielding low amounts of the desired cinnamic acid derivative. What is going wrong? A1: You are likely struggling with incomplete decarboxylation. The Doebner modification of the Knoevenagel condensation entails using pyridine as a solvent to facilitate both the condensation and the subsequent decarboxylation of the malonic acid derivative[1]. If you are using a standard organic solvent (like ethanol or toluene) with only a catalytic amount of piperidine, the reaction lacks the bulk basicity and thermal driving force required to push the concerted decarboxylation and elimination[2]. Solution: Switch your solvent entirely to refluxing pyridine. The electron-withdrawing nature of the 5-ethylpyridine ring makes the initial nucleophilic attack fast, but the loss of CO₂ is the rate-limiting step that requires a highly basic, high-temperature environment.

Q2: Can I perform the condensation with malononitrile without adding an external base like piperidine or EDDA? A2: Yes, and it is highly recommended. Pyridinecarbaldehydes inherently possess "dual activity." The intrinsic basicity of the pyridine ring in 5-ethylnicotinaldehyde acts as an internal proton shuttle to activate the active methylene compound, while the electron-deficient heteroaromatic ring highly activates the carbonyl carbon for nucleophilic attack[3]. Catalyst-free Knoevenagel condensations with malononitrile proceed exceptionally well in protic solvents, often reaching completion much faster than equivalent reactions with standard benzaldehydes[3].

Q3: I am observing a mixture of Z and E isomers in my NMR spectra. How can I drive selectivity toward the E-alkene? A3: Knoevenagel condensations typically yield a 50:50 kinetic mixture of E and Z isomers initially. However, because both isomers rapidly equilibrate around their common hydroxyl precursor (the tetrahedral aldol intermediate), thermodynamic control eventually dictates the formation of the more sterically stable E-isomer[1]. If you observe high Z-isomer content, your reaction is kinetically trapped. Solution: Increase the reaction time or elevate the temperature slightly to allow complete thermodynamic equilibration to the E-alkene.

Quantitative Data: Solvent & Catalyst Optimization

When optimizing the condensation of pyridine-3-carboxaldehydes (such as 5-ethylnicotinaldehyde) with malononitrile, solvent choice dictates whether auto-catalysis can occur. Protic solvents facilitate the necessary proton transfers, eliminating the need for external bases.

Table 1: Reaction Condition Matrix for Pyridinecarboxaldehyde + Malononitrile

SolventCatalystTemperatureTimeConversion / YieldMechanistic Causality
Acetonitrile (MeCN) NoneRoom Temp24 hLow (<30%)Aprotic environment hinders the proton transfer required for catalyst-free enolization[3].
Ethanol (EtOH) NoneRoom Temp2 hHigh (>90%)Protic solvent facilitates auto-catalysis via the pyridine nitrogen[3].
Water (H₂O) NoneRoom Temp1 hExcellent (>95%)Hydrophobic effects accelerate C-C bond formation; environmentally benign[3].
Pyridine PiperidineReflux3 hHigh (>85%)Required specifically if using malonic acid to force decarboxylation (Doebner Mod)[1].

Self-Validating Experimental Protocol

Catalyst-Free Synthesis of 2-((5-Ethylpyridin-3-yl)methylene)malononitrile

This protocol leverages the dual-activity of the pyridine ring, eliminating the need for external amines (which can complicate purification) and utilizing water as a green solvent. The system is self-validating: successful dehydration directly correlates with product precipitation.

Step-by-Step Methodology:

  • Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 mmol of 5-ethylnicotinaldehyde in 15 mL of deionized water. (Note: If the aldehyde is heavily oily and resists suspension, add 2 mL of ethanol as a co-solvent).

  • Nucleophile Addition: Add 10.5 mmol (1.05 equivalents) of malononitrile directly to the stirring mixture at room temperature.

    • Causality Check: Do not add piperidine or triethylamine. The basicity of the 5-ethylnicotinaldehyde nitrogen provides sufficient local basicity to deprotonate the highly acidic malononitrile (pKa ~11)[3].

  • Reaction Execution: Stir the mixture vigorously at room temperature for 1–2 hours.

    • Self-Validation: The reaction is visually self-indicating. As the highly conjugated, hydrophobic E-alkene product is generated, it will become insoluble in the aqueous medium and precipitate as a solid. A lack of precipitate after 2 hours indicates a failure in enolization, likely due to degraded malononitrile or a poisoned aldehyde.

  • Isolation: Filter the resulting solid under vacuum using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold water followed by 5 mL of ice-cold ethanol to remove any unreacted starting materials.

  • Analytical Validation: Dry the product under vacuum at 40 °C overnight. Verify the E-alkene stereochemistry via ¹H-NMR. You should observe a characteristic vinylic proton singlet shifted far downfield (typically >7.7 ppm), heavily deshielded by both the adjacent cyano groups and the electron-withdrawing pyridine ring.

References

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds Source: Bulgarian Chemical Communications URL
  • Knoevenagel condensation Source: Wikipedia URL
  • Knoevenagel Condensation Doebner Modification Source: Organic Chemistry Portal URL
  • Source: PMC (NIH)

Sources

Optimization

Technical Support Center: Resolving Impurities in 5-Ethylnicotinaldehyde Chromatography

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that purifying functionalized heterocycles presents unique challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that purifying functionalized heterocycles presents unique challenges. 5-Ethylnicotinaldehyde (5-ethylpyridine-3-carboxaldehyde) is a highly versatile building block, but its purification is notoriously difficult due to the dual reactivity of its functional groups: a basic pyridine ring and an oxidation-sensitive aldehyde.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve high-purity isolations, eliminate peak tailing, and prevent on-column degradation.

Section 1: The Causality of Chromatographic Failures

To successfully purify 5-ethylnicotinaldehyde, we must first understand the molecular interactions occurring on the stationary phase.

1. The Pyridine Effect (Tailing & Irreversible Adsorption) The nitrogen atom in the pyridine ring of 5-ethylnicotinaldehyde acts as a strong Lewis base and hydrogen-bond acceptor. Standard normal-phase silica gel contains residual silanol groups (Si-OH) that are weakly acidic. When the basic pyridine nitrogen interacts with these acidic silanol sites, it triggers secondary retention mechanisms (ion-exchange and strong hydrogen bonding). This causes the trailing edge of the elution band to move slower than the leading edge, resulting in severe peak tailing, broad fractions, and poor mass recovery (1).

2. The Aldehyde Effect (On-Column Degradation) Aldehydes are highly electrophilic and prone to autoxidation. Prolonged exposure to the active surface of silica gel—especially in the presence of trace oxygen or acidic impurities—can catalyze the oxidation of 5-ethylnicotinaldehyde into 5-ethylnicotinic acid. Furthermore, if alcoholic solvents (like methanol) are used in the mobile phase, the aldehyde can readily convert into a hemiacetal or acetal impurity on the column (2).

Section 2: Troubleshooting Guide & FAQs

Q1: My 5-ethylnicotinaldehyde streaks continuously from the baseline on my TLC plates and column. How do I achieve tight, symmetrical bands? A1: You must neutralize the acidic silanol groups on the silica gel. This is achieved by adding a sacrificial Lewis base, such as Triethylamine (TEA), to your mobile phase at a concentration of 1–5% (v/v) (3). The TEA preferentially binds to the active silanol sites, shielding the pyridine ring of your target molecule and allowing it to elute based purely on its polarity rather than acid-base interactions.

Q2: After column chromatography, my product turned yellow, and NMR shows a new, highly polar impurity. What happened? A2: Your aldehyde has likely undergone autoxidation to form 5-ethylnicotinic acid. This is a common issue when aldehydes are subjected to prolonged residence times on active silica. To prevent this, flush your column with nitrogen, avoid leaving the compound on the column overnight, and store the purified fractions under an inert atmosphere (Argon/N2) at -20°C.

Q3: I cannot separate an over-reduced impurity (5-ethylpyridin-3-ylmethanol) from my aldehyde using standard silica gel. What is the alternative? A3: When chromatographic resolution fails due to similar Rf values, pivot to chemoselective purification. You can exploit the reactivity of the aldehyde by forming a water-soluble sodium bisulfite adduct. The alcohol impurity will not react and will remain in the organic phase, allowing for a clean, phase-based separation (4).

Troubleshooting Start Crude 5-Ethylnicotinaldehyde TLC TLC Analysis (Hexane/EtOAc) Start->TLC CheckTailing Severe Tailing or Streaking? TLC->CheckTailing AddTEA Add 1-5% TEA to Mobile Phase CheckTailing->AddTEA Yes CheckOxidation Polar Impurity (Oxidation)? CheckTailing->CheckOxidation No StandardCol TEA-Deactivated Silica Chromatography AddTEA->StandardCol Bisulfite Bisulfite Adduct Purification CheckOxidation->Bisulfite Yes CheckOxidation->StandardCol No Pure Pure 5-Ethylnicotinaldehyde Bisulfite->Pure StandardCol->Pure

Decision matrix for resolving 5-ethylnicotinaldehyde chromatography issues.

Section 3: Quantitative Impurity Profiling

Understanding the relative polarity and origin of common impurities is critical for selecting the correct resolution strategy.

Table 1: Impurity Profiling & Chromatographic Behavior

Compound / ImpurityFunctional GroupRelative Polarity (Silica)Common CauseResolution Strategy
5-Ethylnicotinaldehyde Pyridine, AldehydeModerateTarget ProductElute with Hexane/EtOAc + 1-5% TEA
5-Ethylnicotinic Acid Carboxylic AcidHigh (Baseline)Autoxidation on columnBisulfite purification or basic aqueous wash
5-Ethylpyridin-3-ylmethanol AlcoholHighOver-reduction during synthesisGradient elution or Bisulfite purification
Unreacted Pyridine Core PyridineLow/ModerateIncomplete formylationTEA-deactivated silica chromatography

Table 2: Mobile Phase Optimization for Pyridine Derivatives

Solvent SystemAdditiveEffect on Peak ShapeRecommended Use Case
Hexane / EtOAcNoneSevere tailing, low recoveryNot recommended for basic pyridines
Hexane / EtOAc1-5% Triethylamine (TEA)Sharp peaks, high recoveryStandard purification of 5-ethylnicotinaldehyde
DCM / MeOH1% Aqueous NH4OHModerate tailing, risk of acetalHighly polar impurities (use with caution)

Section 4: Validated Experimental Protocols

Protocol A: TEA-Deactivated Silica Gel Chromatography

Causality: Pre-treating the column with TEA creates a self-validating system where the stationary phase is chemically buffered against the basicity of the analyte, ensuring reproducible retention times.

  • Slurry Preparation: Mix standard silica gel (230-400 mesh) with the initial mobile phase (e.g., 90:10 Hexane:EtOAc containing exactly 2% v/v Triethylamine).

  • Column Packing: Pour the slurry into the glass column. Run 2 to 3 column volumes of the TEA-containing solvent through the bed. Validation check: The eluent pH should test basic on indicator paper, confirming silanol deactivation.

  • Sample Loading: Dissolve the crude 5-ethylnicotinaldehyde in a minimal volume of DCM. Apply evenly to the top of the silica bed using a pipette.

  • Elution: Elute using a gradient of Hexane/EtOAc (maintaining a constant 2% TEA concentration throughout). Monitor fractions via TLC under UV 254 nm.

  • Concentration: Pool fractions containing the pure aldehyde. Evaporate under reduced pressure at a water bath temperature of <35°C to minimize thermal degradation.

Protocol B: Chemoselective Bisulfite Adduct Purification

Causality: Sodium bisulfite undergoes a nucleophilic addition exclusively at the highly electrophilic aldehyde carbon, forming an α-hydroxy sulfonate salt. This phase-tags the aldehyde, pulling it into the aqueous layer while leaving non-aldehyde impurities behind.

  • Adduct Formation: Dissolve the crude mixture in a water-immiscible solvent (e.g., Ethyl Acetate or DCM). Add an equal volume of saturated aqueous sodium bisulfite (NaHSO₃) solution (approx. 30-40% w/v).

  • Agitation: Stir vigorously at room temperature for 2 to 4 hours. The biphasic mixture must be thoroughly mixed to ensure mass transfer.

  • Phase Separation: Transfer the mixture to a separatory funnel. Drain and retain the aqueous layer (containing the water-soluble aldehyde adduct). Discard the organic layer (containing alcohols, unreacted precursors, and non-polar impurities).

  • Regeneration: Cool the aqueous phase in an ice bath. Slowly add saturated aqueous Na₂CO₃ or 1M NaOH until the pH reaches 9–10. Validation check: Gas evolution will cease, and the solution will turn cloudy as the free aldehyde is regenerated.

  • Final Extraction: Extract the basified aqueous phase three times with fresh EtOAc or DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure aldehyde.

BisulfiteWorkflow Step1 Crude Aldehyde in Organic Phase Step2 Add 30-40% aq. NaHSO3 & Vigorously Stir Step1->Step2 Step3 Phase Separation Step2->Step3 OrgPhase Organic Phase (Discard Impurities) Step3->OrgPhase Top Layer (Usually) AqPhase Aqueous Phase (Bisulfite Adduct) Step3->AqPhase Bottom Layer Step4 Basify with Na2CO3 (pH > 9) AqPhase->Step4 Step5 Extract with EtOAc/DCM Step4->Step5 Pure Pure 5-Ethylnicotinaldehyde Step5->Pure

Chemoselective bisulfite adduct purification workflow for aldehydes.

References

  • Title: Chromatographic Purification of Pyridine Derivatives. Source: BenchChem. URL: 1

  • Title: Tailing in TLC - can anyone help? Source: ResearchGate. URL: 3

  • Title: Purification of 6-(1h-Imidazol-1-yl)nicotinaldehyde. Source: BenchChem. URL: 2

  • Title: Is it possible to purify aldehyde by column? Is there any other method to do purification? Source: ResearchGate. URL: 4

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of 5-Ethylnicotinaldehyde

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scope: Troubleshooting, Mechanistic Causality, and Validated Air-Free Workflows Core Principles: The Causality of Moisture Sensitivity 5-Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scope: Troubleshooting, Mechanistic Causality, and Validated Air-Free Workflows

Core Principles: The Causality of Moisture Sensitivity

5-Ethylnicotinaldehyde (CAS: 98664-63-2) is a highly reactive pyridinecarboxaldehyde derivative widely utilized as a pharmaceutical intermediate[1]. The core issue with handling this chemical in open air stems from its electronic structure. The nitrogen atom within the pyridine ring exerts a strong electron-withdrawing effect, which severely destabilizes the carbonyl group.

When exposed to atmospheric humidity, the highly electrophilic carbonyl carbon undergoes rapid nucleophilic attack by water molecules, forming an unstable geminal diol (gem-diol) or hydrate[2][3]. While this hydration equilibrium is technically reversible, the resulting gem-diol acts as a highly susceptible intermediate. In the presence of atmospheric oxygen, the gem-diol readily undergoes irreversible auto-oxidation, ultimately degrading the reagent into 5-ethylnicotinic acid[4].

Pathway A 5-Ethylnicotinaldehyde C Gem-diol (Hydrate) A->C Nucleophilic Addition B Moisture (H2O) B->C Catalysis E 5-Ethylnicotinic Acid C->E Auto-oxidation D Oxygen (O2) D->E Oxidant

Logical relationship of moisture-induced hydration and auto-oxidation of 5-ethylnicotinaldehyde.

Quantitative Data: Environmental Impact on Stability

Understanding the physical boundaries of 5-ethylnicotinaldehyde is critical for experimental design. The following table summarizes its key properties and the mechanistic impact of environmental factors:

ParameterValue / CharacteristicCausality / Impact
CAS Number 98664-63-2Standard identifier for 5-ethylpyridine-3-carboxaldehyde[1].
Molecular Weight 135.16 g/mol Essential for precise stoichiometric calculations[1].
Storage Temperature 2 – 8 °CMinimizes thermal kinetic energy, significantly slowing hydration and oxidation rates[5][6].
Atmospheric Sensitivity Highly HygroscopicReadily absorbs atmospheric H2O, immediately initiating gem-diol formation[4].
Incompatible Materials Strong oxidizers, basesBases catalyze the hydration mechanism; oxidizers accelerate carboxylic acid formation[4].

Troubleshooting Guide & FAQs

Q1: Why does 5-ethylnicotinaldehyde degrade so rapidly when the bottle is left open on the benchtop? A: The degradation is a two-step cascade driven by the molecule's electronic structure. The nitrogen atom in the pyridine ring increases the partial positive charge on the carbonyl carbon. This makes it highly susceptible to nucleophilic attack by atmospheric moisture, rapidly forming a geminal diol (hydrate)[2][3]. The intermediate is then irreversibly auto-oxidized by atmospheric oxygen, converting the aldehyde into 5-ethylnicotinic acid[4].

Q2: I noticed a white crust forming around the cap of my reagent bottle. Is the chemical inside still viable? A: The white crust is likely crystallized 5-ethylnicotinic acid, a product of moisture-induced auto-oxidation. If the crust is isolated to the exterior, the bulk liquid might be viable, but you must validate it before use to ensure experimental trustworthiness. Self-Validation Protocol: Perform a quick 1H-NMR in anhydrous CDCl3. Look for the characteristic aldehyde proton peak (~10 ppm). If you observe significant broad peaks in the carboxylic acid region (~11-12 ppm) or a loss of the aldehyde signal, the reagent is compromised and requires purification (e.g., vacuum distillation) before use.

Q3: Can I use standard benchtop pipetting for quick transfers if the ambient humidity is low (<30% RH)? A: No. Even at 30% relative humidity, the localized moisture is sufficient to initiate the hydration equilibrium. Furthermore, 5-ethylnicotinaldehyde is highly hygroscopic[4]. You must use a self-validating air-free technique, such as a Schlenk line or a glovebox, utilizing dried, gas-tight syringes flushed with inert gas.

Validated Experimental Workflow: Air-Free Handling Protocol

To ensure scientific integrity and prevent moisture-induced degradation, all transfers must be conducted using strict air-free techniques.

Step-by-Step Methodology:

  • Glassware Preparation: Bake all receiving flasks and gas-tight syringes at 120°C for at least 4 hours. Cool under a continuous flow of high-purity Argon. Causality: This thermal treatment removes surface-bound water that would otherwise initiate gem-diol formation upon contact.

  • Septum Piercing & Pressurization: Equip the 5-ethylnicotinaldehyde bottle with a Suba-Seal rubber septum. Insert an Argon line via a needle to maintain positive pressure. Causality: Argon is preferred over Nitrogen as it is heavier and provides a better protective blanket over the liquid.

  • Syringe Purging: Pierce the septum with the baked gas-tight syringe. Draw Argon into the syringe and expel it outside the bottle three times. Causality: This purges any residual dead-volume oxygen and moisture from the needle and barrel.

  • Reagent Transfer: Slowly draw the required volume of 5-ethylnicotinaldehyde. Invert the syringe to tap out any Argon bubbles, then transfer directly into the reaction vessel through its septum, maintaining positive inert gas pressure throughout the system.

  • Post-Use Storage: Remove the transfer syringe. Keep the Argon line in the reagent bottle for an additional 30-60 seconds to completely flush the headspace. Remove the Argon needle, wrap the septum tightly with Parafilm, and store immediately at 2–8 °C in a desiccator or secondary moisture-proof container[5][6].

Workflow S1 1. Purge Schlenk line with Argon S2 2. Transfer via gas-tight syringe S1->S2 S3 3. Execute under positive pressure S2->S3 S4 4. Flush headspace & store at 2-8°C S3->S4

Step-by-step experimental workflow for the air-free handling of moisture-sensitive aldehydes.

Sources

Optimization

minimizing side reactions in 5-ethylnicotinaldehyde halogenation

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently encounter challenges regarding the chemoselective halogenation of 5-ethylnicotinaldehyde.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently encounter challenges regarding the chemoselective halogenation of 5-ethylnicotinaldehyde. Because this molecule possesses three distinct reactive domains—an electron-deficient pyridine ring, a benzylic-like ethyl side chain, and an easily oxidizable aldehyde—achieving regiocontrol requires a deep understanding of mechanistic causality.

This portal provides an in-depth troubleshooting guide, self-validating protocols, and quantitative data to help you minimize side reactions and optimize your synthetic workflows.

Diagnostic Workflow: Halogenation Pathway Selection

Before initiating your experiment, it is critical to map your target site to the appropriate mechanistic pathway to preemptively mitigate side reactions.

HalogenationWorkflow N1 5-Ethylnicotinaldehyde Starting Material N2 Target: Pyridine Ring (e.g., C-2 or C-6) N1->N2 Electrophilic N3 Target: Ethyl Side-Chain (α-position) N1->N3 Radical N4 Risk: Alkyl Radical Halogenation Mitigation: Exclude Light & Peroxides N2->N4 Identify Risks N5 Risk: Aldehyde Oxidation Mitigation: Acetal Protection N3->N5 Identify Risks N6 Vilsmeier-Haack or Lewis Acid-Catalyzed Route N4->N6 Select Pathway N7 NBS/AIBN Radical Route (Post-Protection) N5->N7 Select Pathway

Decision matrix for 5-ethylnicotinaldehyde halogenation outlining risk mitigation strategies.

Knowledge Base: Troubleshooting FAQs

Q1: I am attempting to brominate the pyridine ring of 5-ethylnicotinaldehyde, but I am observing significant bromination on the ethyl side chain. How do I suppress this? Causality & Solution: The ethyl group at the 5-position is highly susceptible to radical halogenation at the benzylic-like alpha position. If your reaction conditions contain trace peroxides or are exposed to ambient light, homolytic cleavage of the halogen generates radicals that preferentially abstract the relatively weak alpha-hydrogen. To minimize this side reaction, you must enforce strictly ionic conditions. Conduct the reaction in the dark and employ a strong Lewis acid or transition metal catalyst (e.g., powdered iron) to activate the halogen electrophilically, directing it to the ring. For example, bromination using Br₂ and powdered iron in thionyl chloride strongly favors ring bromination over side-chain functionalization[1].

Q2: When targeting the ethyl group for radical bromination using NBS/AIBN, my aldehyde group is being oxidized to a carboxylic acid or forming an acid bromide. What is the mechanistic workaround? Causality & Solution: The formyl C–H bond in nicotinaldehyde derivatives is highly vulnerable to radical abstraction. During NBS/AIBN reactions, succinimidyl or bromine radicals can abstract the formyl hydrogen, generating an acyl radical that subsequently forms an acyl bromide[2]. Upon aqueous workup, this hydrolyzes to a carboxylic acid. To create a self-validating protocol where side-chain halogenation is isolated, the aldehyde must be deactivated toward radical attack. The standard approach is to protect the aldehyde as a cyclic acetal (e.g., using ethylene glycol and catalytic p-TsOH). The acetal C–H bond is sterically and electronically less susceptible to abstraction compared to the alpha-protons of the ethyl group. After the NBS/AIBN reaction, the acetal is easily cleaved under mild acidic conditions.

Q3: I want to selectively chlorinate the pyridine ring at the C-2 position. Direct chlorination gives a messy mixture of isomers and side-chain chlorinated products. What is a reliable alternative? Causality & Solution: Direct electrophilic chlorination of electron-deficient pyridines is notoriously unselective and low-yielding. Instead of direct halogenation, utilizing a Vilsmeier-Haack-type activation provides exquisite regiocontrol. By converting an appropriate enamide or pyridine N-oxide precursor using POCl₃, diphosgene, or triphosgene in DMF, you can selectively generate 2-chloro-5-ethylnicotinaldehyde. The Vilsmeier reagent coordinates selectively, and the use of triphosgene or diphosgene over POCl₃ has been shown to prevent the formation of unformylated chloropyridine side products, ensuring higher yields and selectivity[3].

Quantitative Data: Comparative Side-Reaction Profiles

The table below summarizes the expected outcomes and required mitigations when subjecting 5-ethylnicotinaldehyde to various halogenating environments.

Target SiteReagent SystemDominant Side ReactionMitigation StrategyTypical Yield of Target
Ring (Bromination) Br₂, AcOH, Heatα-Bromination of ethyl groupAdd Fe catalyst, exclude light40–50%
Ring (Chlorination) Cl₂, AlCl₃Polychlorination, low conversionUse Vilsmeier-Haack (POCl₃/DMF)75–85%
Ethyl Side-Chain NBS, AIBN, CCl₄Aldehyde oxidation / Acyl bromidePre-protect as 1,3-dioxolane60–70%
Ethyl Side-Chain Br₂, hνRing bromination (trace), over-brominationStrict stoichiometric control50–60%

Experimental Protocols: Self-Validating Workflows

Protocol A: Regioselective Ring Chlorination via Modified Vilsmeier-Haack Reaction

(Targeting 2-chloro-5-ethylnicotinaldehyde)

  • Reagent Preparation : In a flame-dried, argon-purged Schlenk flask, dissolve 5-ethylpyridine N-oxide (1.0 eq) in anhydrous DMF.

  • Activation : Cool the mixture to 0 °C. Dropwise, add triphosgene (0.4 eq relative to substrate) dissolved in anhydrous CH₂Cl₂.

    • Causality: Triphosgene is preferred over POCl₃ because it generates the Vilsmeier reagent more cleanly, minimizing the formation of unformylated chloropyridine side products and improving regioselectivity[3].

  • Formylation/Chlorination : Heat the reaction mixture to 75 °C for 4 hours. The intermediate coordinates with the Vilsmeier reagent, facilitating regioselective chloride attack at the C-2 position.

  • Quench & Hydrolysis : Cool to room temperature and carefully quench with saturated aqueous sodium acetate. Stir for 1 hour.

    • Causality: This step self-validates the protocol by fully hydrolyzing the iminium intermediate back to the desired aldehyde, preventing the isolation of stable iminium salts.

  • Isolation : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Selective α-Bromination of the Ethyl Side-Chain

(Targeting 5-(1-bromoethyl)nicotinaldehyde)

  • Protection : Reflux 5-ethylnicotinaldehyde (1.0 eq) with ethylene glycol (1.5 eq) and catalytic p-TsOH in toluene using a Dean-Stark trap until water evolution ceases.

    • Causality: This protects the formyl group from radical abstraction and subsequent acyl bromide formation[2].

  • Radical Initiation : Dissolve the protected acetal in anhydrous trifluorotoluene (a greener alternative to CCl₄). Add N-bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq).

  • Propagation : Heat the mixture to reflux (approx. 80 °C) under irradiation with a tungsten lamp for 3 hours.

    • Causality: AIBN thermally decomposes to initiate the radical chain, while NBS provides a low, steady concentration of Br₂, preventing dibromination of the ethyl group.

  • Workup & Deprotection : Filter off the succinimide byproduct. Concentrate the filtrate. Dissolve the crude product in THF/H₂O and treat with 1M HCl for 2 hours at room temperature.

  • Purification : Neutralize with NaHCO₃, extract with DCM, and purify by flash chromatography to yield the α-brominated aldehyde.

References

  • Benchchem. "An In-depth Technical Guide to 5-Bromonicotinaldehyde: Chemical Properties, Structure, and Applications.
  • ResearchGate. "Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction.
  • Dr. B. B. Hegde First Grade College. "Advanced Free Radical Reactions for Organic Synthesis.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Ethylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-ethylnicotinaldehyde. By comparing its spectral dat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-ethylnicotinaldehyde. By comparing its spectral data with those of the parent compound, nicotinaldehyde (3-pyridinecarboxaldehyde), and the related 3-picoline (3-methylpyridine), we offer a detailed examination of substituent effects on the chemical shifts within the pyridine ring. This document serves as a valuable resource for the structural elucidation and characterization of substituted pyridine derivatives.

Foundational Principles: Understanding Substituent Effects in Pyridine NMR

The introduction of substituents to an aromatic ring, such as the pyridine nucleus, induces predictable changes in the chemical shifts of the ring's protons and carbons. These shifts are primarily governed by the electronic properties of the substituent—namely, its inductive and resonance effects.

  • Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the substituent. Electron-withdrawing groups deshield nearby nuclei, shifting their signals to a higher frequency (downfield), while electron-donating groups cause an upfield shift.

  • Resonance Effects: These are transmitted through the pi (π) system of the aromatic ring. Electron-donating groups increase electron density at the ortho and para positions, causing shielding (upfield shift), whereas electron-withdrawing groups decrease electron density at these positions, leading to deshielding (downfield shift).

In the pyridine ring, the nitrogen atom is more electronegative than carbon, leading to a general deshielding of the ring protons and carbons compared to benzene.[1] The positions ortho (C2, C6) and para (C4) to the nitrogen are most affected. Substituents on the pyridine ring will further modulate these chemical shifts based on their electronic properties and position.[2][3]

For 5-ethylnicotinaldehyde, we have two key substituents to consider:

  • The Aldehyde Group (-CHO) at C3: This is a strong electron-withdrawing group due to both induction and resonance. It is expected to significantly deshield the ortho (C2, C4) and para (C6) positions.

  • The Ethyl Group (-CH₂CH₃) at C5: This is a weak electron-donating group through induction and hyperconjugation. It is expected to cause a slight shielding (upfield shift) of the ring protons and carbons, particularly at the ortho (C4, C6) and para (C2) positions relative to the ethyl group.

Comparative ¹H NMR Data

The following table presents the ¹H NMR chemical shifts for 5-ethylnicotinaldehyde and its reference compounds, nicotinaldehyde and 3-picoline. All spectra were recorded in deuterated chloroform (CDCl₃), though it is important to note that solvent effects can influence chemical shifts.[4][5][6]

Compound H2 (ppm) H4 (ppm) H5 (ppm) H6 (ppm) Other Protons (ppm) Reference
5-Ethylnicotinaldehyde 8.95 (d)8.14 (t)-8.82 (d)10.10 (s, -CHO), 2.82 (q, -CH₂-), 1.32 (t, -CH₃)SDBS
Nicotinaldehyde 9.118.207.538.8710.15 (s, -CHO)[7]
3-Picoline 8.577.697.298.572.29 (s, -CH₃)[8]
Analysis of ¹H NMR Data:
  • Aldehyde Proton: The aldehyde proton in both 5-ethylnicotinaldehyde (10.10 ppm) and nicotinaldehyde (10.15 ppm) appears significantly downfield, as is characteristic for this functional group.[9]

  • Ring Protons:

    • H2 and H6: These protons, being ortho to the ring nitrogen, are the most deshielded in all three compounds. In 5-ethylnicotinaldehyde, the signals at 8.95 ppm and 8.82 ppm are assigned to H2 and H6. Compared to nicotinaldehyde (9.11 and 8.87 ppm), the presence of the electron-donating ethyl group at the 5-position results in a slight upfield shift for these protons.

    • H4: The H4 proton in 5-ethylnicotinaldehyde (8.14 ppm) is shifted upfield compared to nicotinaldehyde (8.20 ppm), again due to the electron-donating nature of the C5-ethyl group.

    • Comparison with 3-Picoline: The presence of the strongly electron-withdrawing aldehyde group in 5-ethylnicotinaldehyde and nicotinaldehyde causes a significant downfield shift of all ring protons compared to 3-picoline.

Comparative ¹³C NMR Data

The ¹³C NMR chemical shifts provide direct insight into the electronic environment of the carbon skeleton.[10] The table below compares the ¹³C NMR data for 5-ethylnicotinaldehyde, nicotinaldehyde, and 3-picoline in CDCl₃.

Compound C2 (ppm) C3 (ppm) C4 (ppm) C5 (ppm) C6 (ppm) Other Carbons (ppm) Reference
5-Ethylnicotinaldehyde 156.2131.8137.9135.0151.3191.8 (-CHO), 25.9 (-CH₂-), 15.2 (-CH₃)SDBS
Nicotinaldehyde 153.3132.0135.2123.3149.7196.5 (-CHO)[11]
3-Picoline 149.4137.6136.9123.3146.918.5 (-CH₃)[12]
Analysis of ¹³C NMR Data:
  • Carbonyl Carbon: The aldehyde carbon signal is highly deshielded in both 5-ethylnicotinaldehyde (191.8 ppm) and nicotinaldehyde (196.5 ppm), which is typical for this functional group.[13][14]

  • Ring Carbons:

    • C2 and C6: These carbons are the most deshielded in the pyridine ring due to their proximity to the electronegative nitrogen atom. The introduction of the electron-withdrawing aldehyde at C3 further deshields these positions. In 5-ethylnicotinaldehyde, the ethyl group at C5 leads to a downfield shift of C6 (151.3 ppm vs 149.7 ppm in nicotinaldehyde) and C2 (156.2 ppm vs 153.3 ppm), which is consistent with substituent effects in substituted pyridines.[15]

    • C3 and C5: The C3 signal is at a similar position in both 5-ethylnicotinaldehyde (131.8 ppm) and nicotinaldehyde (132.0 ppm), indicating that the ethyl group at C5 has a minimal effect on the ipso-carbon of the aldehyde substituent. The C5 carbon in 5-ethylnicotinaldehyde (135.0 ppm) is significantly deshielded compared to nicotinaldehyde (123.3 ppm) due to the direct attachment of the ethyl group.

    • C4: The C4 signal in 5-ethylnicotinaldehyde (137.9 ppm) is slightly deshielded compared to nicotinaldehyde (135.2 ppm).

    • Comparison with 3-Picoline: The aldehyde group's electron-withdrawing nature in 5-ethylnicotinaldehyde and nicotinaldehyde generally leads to a downfield shift of the ring carbons compared to 3-picoline.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of substituted pyridines.

Sample Preparation:

  • Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial. Ensure the solvent is of high purity to avoid extraneous signals.[16][17]

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS is set to 0.00 ppm and serves as the reference point for the chemical shifts.

  • Transfer: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

Data Acquisition:

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and number of scans.

    • Apply a 90° pulse and acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum by removing ¹H-¹³C coupling.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[10]

Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline for accurate integration and peak picking.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Analysis: Integrate the peaks in the ¹H spectrum to determine the relative number of protons and identify the chemical shifts and coupling constants for all signals. For the ¹³C spectrum, identify the chemical shifts of each unique carbon.

Logical Relationships in Substituent Effects

The following diagram illustrates the general influence of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the chemical shifts of the pyridine ring carbons.

Caption: Influence of EWG and EDG on pyridine ring carbon chemical shifts.

Conclusion

The ¹H and ¹³C NMR spectra of 5-ethylnicotinaldehyde are well-resolved and can be fully assigned through a comparative analysis with related structures like nicotinaldehyde and 3-picoline. The observed chemical shifts are consistent with established principles of substituent effects in pyridine chemistry. The electron-withdrawing aldehyde group at C3 causes a general downfield shift of the ring protons and carbons, while the electron-donating ethyl group at C5 induces a slight upfield shift, particularly at the ortho and para positions relative to it. This guide provides a comprehensive dataset and a theoretical framework that will be of significant utility to researchers working on the synthesis and characterization of novel pyridine-based compounds.

References

  • Taylor & Francis. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • PMC. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

  • PMC. Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Retrieved from [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. Retrieved from [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813.
  • SciSpace. (2012, June 26). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • MDPI. (2005, January 31). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

  • ConnectSci. (1993). An N.M.R. Investigation of Polarization of Pyridine by +R Substituents and a Proposed New Method for Determination of the Substituent Resonance Parameter (σ R ). Australian Journal of Chemistry, 46(1), 149-152.
  • PubChem. 3-Pyridinecarboxaldehyde. Retrieved from [Link]

  • PubChem. 3-Picoline-N-oxide. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • ResearchGate. a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the.... Retrieved from [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000613). Retrieved from [Link]

  • Tables For Organic Structure Analysis.
  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • University of Wisconsin. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • National Institute of Standards and Technology. Pyridine, 3-methyl-. Retrieved from [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 200 MHz, Pyridine-d5, simulated) (NP0000035). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

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Comparative

Comparative Guide: 5-Ethylnicotinaldehyde vs. 3-Pyridinecarboxaldehyde in Organic Synthesis

Executive Summary In the strategic design of nitrogen-containing heterocycles, the choice of starting building blocks dictates both the synthetic pathway and the pharmacological profile of the final molecule. 3-Pyridinec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the strategic design of nitrogen-containing heterocycles, the choice of starting building blocks dictates both the synthetic pathway and the pharmacological profile of the final molecule. 3-Pyridinecarboxaldehyde (nicotinaldehyde) is a ubiquitous, highly reactive electrophile used extensively in conjugate additions and condensation reactions. In contrast, 5-ethylnicotinaldehyde introduces a C5-ethyl substituent that fundamentally alters the electronic landscape of the pyridine core. This guide objectively compares their physicochemical properties, mechanistic reactivity, and experimental handling to assist researchers and drug development professionals in optimizing synthetic workflows.

Electronic Landscape & Mechanistic Divergence

The reactivity of pyridinecarboxaldehydes is governed by the electron-deficient nature of the pyridine ring, which strongly withdraws electron density from the formyl group.

3-Pyridinecarboxaldehyde acts as a powerful electrophile. Under strongly acidic conditions (e.g., in triflic acid), it undergoes superelectrophilic activation . The protonation of both the pyridine nitrogen and the carbonyl oxygen generates a highly reactive diprotonated intermediate capable of condensing with deactivated arenes like chlorobenzene—a reaction pathway inaccessible to standard benzaldehydes[1].

5-Ethylnicotinaldehyde (CAS 98664-63-2)[2] modulates this reactivity via the positive inductive (+I) effect of the ethyl group. This electron-donating effect partially restores electron density to the pyridine ring.

  • Causality: The +I effect stabilizes the pyridine core, slightly reducing the partial positive charge ( δ+ ) on the carbonyl carbon. Consequently, the electrophilicity of the aldehyde is attenuated, while the basicity and nucleophilicity of the pyridine nitrogen are increased. This electronic modulation requires more forceful conditions for nucleophilic additions but provides superior regiocontrol in ring-functionalization reactions.

G1 cluster_3pca 3-Pyridinecarboxaldehyde cluster_5ethyl 5-Ethylnicotinaldehyde A1 Electron-Deficient Pyridine Ring A2 Highly Electrophilic Carbonyl (C3) A1->A2 A3 Superelectrophilic Activation (TfOH) A2->A3 B1 +I Inductive Effect (C5-Ethyl Group) B2 Reduced Carbonyl Electrophilicity B1->B2 B3 Increased Pyridine Nitrogen Basicity B1->B3

Diagram 1: Comparative electronic effects and reactivity pathways of the two pyridinecarboxaldehydes.

Quantitative Performance & Physicochemical Comparison

To facilitate direct comparison, the structural, electronic, and reactivity parameters of both building blocks are summarized below.

Table 1: Structural & Electronic Parameters
Parameter3-Pyridinecarboxaldehyde5-Ethylnicotinaldehyde
CAS Number 500-22-1[3]98664-63-2[2]
Substituent Effects None (Baseline)+I (Inductive) from C5-Ethyl
Carbonyl Electrophilicity Exceptionally HighModerate to High
Pyridine Ring Electron Density Highly DeficientPartially Restored via +I Effect
Lipophilicity (LogP contribution) LowerHigher (Enhanced membrane permeability)
Table 2: Reactivity Profiles in Key Synthetic Transformations
Reaction Class3-Pyridinecarboxaldehyde5-EthylnicotinaldehydeMechanistic Rationale
Superelectrophilic Activation Rapid condensation with deactivated arenes[1]Slower condensationThe +I effect of the ethyl group destabilizes the highly electrophilic diprotonated state.
Cyanide-Catalyzed Addition Excellent yield (rapid benzoin-type dimerization)[4]Good yield (requires longer reaction times)High electrophilicity of unsubstituted C3-carbonyl accelerates initial cyanide attack.
Vilsmeier-Haack Cyclization Prone to over-chlorinationHigh selectivity for 2-chloro derivatives[5]Steric and electronic stabilization by the C5-ethyl group directs regioselective cyclization.

Self-Validating Experimental Workflows

The following protocols demonstrate the practical application of these electronic principles in the laboratory. Every step is designed as a self-validating system to ensure reproducibility.

Protocol A: Cyanide-Catalyzed Conjugate Addition (Stetter Reaction) using 3-Pyridinecarboxaldehyde

This procedure highlights the extreme electrophilicity of 3-pyridinecarboxaldehyde, allowing it to act as an acyl anion equivalent when treated with cyanide[4].

Expertise & Experience (Causality): 3-Pyridinecarboxaldehyde must be completely free of residual acid (commonly present due to auto-oxidation). Even trace acid will neutralize the basic sodium cyanide catalyst, preventing the formation of the active cyanohydrin intermediate and stalling the reaction[4].

Step-by-Step Methodology:

  • Purification: Purify 3-pyridinecarboxaldehyde via vacuum distillation (b.p. 95–97 °C at 15 mm Hg) immediately prior to use to remove trace nicotinic acid[4]. Note: It is a severe skin irritant; use appropriate PPE[4],[6].

  • Initiation: In a flame-dried flask under a strict nitrogen atmosphere, suspend dried analytical-grade NaCN in anhydrous N,N-dimethylformamide (DMF)[4].

  • Addition: Slowly add the purified 3-pyridinecarboxaldehyde.

    • Self-Validation Check: The solution will become highly viscous. This is a positive indicator, confirming the formation of the benzoin-type dimer intermediate[4]. Ensure sufficient DMF is present to prevent crystallization.

  • Conjugate Addition: Add acrylonitrile dropwise to the viscous mixture.

  • Isolation: Evaporate the solvent under reduced pressure. Distill the residual liquid through a short-path apparatus (collecting product at 150–152 °C at 0.1 mm Hg)[4].

  • Purification: Recrystallize the distillate from 2-propanol to yield 4-oxo-4-(3-pyridyl)butyronitrile as yellow-tinged, white crystals (m.p. 70–72 °C)[4].

Protocol B: Selective Synthesis of 2-Chloro-5-ethylnicotinaldehyde via Vilsmeier-Haack Reaction

When synthesizing highly functionalized pyridines, the 5-ethyl group provides critical regiocontrol. This protocol demonstrates the synthesis of 2-chloro-5-ethylnicotinaldehyde from an enamide precursor[5].

Expertise & Experience (Causality): Traditional Vilsmeier reactions using POCl₃ often lead to poor selectivity and the formation of unwanted chloropyridine byproducts. By substituting POCl₃ with triphosgene (or diphosgene), the concentration of the active Vilsmeier reagent is strictly controlled. Combined with the stabilizing +I effect of the 5-ethyl group, this modification forces the reaction to proceed with absolute regioselectivity toward the 2-chloro-5-ethylnicotinaldehyde product[5].

G2 Step1 1. Cool Triphosgene in DMF (0-10 °C, 30 min) Step2 2. Add Enamide Precursor (N-benzyl-N-[(1E)-prop-1-en-1-yl]acetamide) Step1->Step2 Step3 3. Stir at RT (2 h) Heat to 75 °C (5 h) Step2->Step3 Step4 4. Quench in Ice Water Extract with CH2Cl2 Step3->Step4 Step5 5. Column Chromatography (Silica Gel) Step4->Step5 Product Product: 2-Chloro-5-ethylnicotinaldehyde (High Selectivity & Yield) Step5->Product

Diagram 2: Step-by-step experimental workflow for the selective Vilsmeier-Haack cyclization.

Step-by-Step Methodology:

  • Reagent Preparation: Cool a solution of triphosgene (185 mmol) in DMF (13.5 g) to 0–10 °C and maintain for 30 minutes to generate the Vilsmeier reagent[5].

  • Precursor Addition: Add the enamide precursor (e.g., N-benzyl-N-[(1E)-prop-1-en-1-yl]acetamide, 26 mmol) at 0–10 °C[5].

  • Cyclization: Remove the ice bath and stir for 2 hours at room temperature. Subsequently, heat the mixture to 75 °C for 5 hours.

    • Self-Validation Check: The reaction mass will transition to a distinct orange-yellow color, indicating successful iminium cyclization[5].

  • Quenching: Pour the organic mass into 200 g of ice-cold water under vigorous stirring[5].

  • Extraction: Extract the aqueous layer with methylene chloride (2 × 200 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure[5].

  • Purification: Purify the residue via silica gel column chromatography to isolate 2-chloro-5-ethylnicotinaldehyde as a white solid (m.p. 67–69 °C)[5].

Strategic Applications in Drug Development

For drug development professionals, the choice between these two aldehydes extends beyond synthetic yield. 3-Pyridinecarboxaldehyde is ideal for rapidly building core scaffolds due to its high reactivity. However, 5-ethylnicotinaldehyde is frequently preferred in late-stage lead optimization. The C5-ethyl group increases the overall lipophilicity (LogP) of the molecule, which directly correlates with improved passive membrane permeability and blood-brain barrier (BBB) penetration, while simultaneously protecting the pyridine core from rapid oxidative metabolism.

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Validation

A Comparative Analysis of the Reactivity of 5-Ethylnicotinaldehyde and 5-Methylnicotinaldehyde

A Guide for Researchers in Synthetic Chemistry and Drug Development In the landscape of heterocyclic chemistry, nicotinaldehyde and its derivatives are pivotal building blocks for the synthesis of a wide array of pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of heterocyclic chemistry, nicotinaldehyde and its derivatives are pivotal building blocks for the synthesis of a wide array of pharmacologically active compounds. The reactivity of the aldehyde functional group is of paramount importance as it dictates the efficiency of key bond-forming reactions. This guide provides an in-depth comparison of the reactivity of two closely related analogues: 5-ethylnicotinaldehyde and 5-methylnicotinaldehyde. By examining the subtle yet significant electronic and steric differences imparted by the ethyl versus the methyl substituent, this document aims to equip researchers with the foundational knowledge to make informed decisions in their synthetic strategies.

Theoretical Framework: Electronic and Steric Influences

The reactivity of the aldehyde group in both 5-ethylnicotinaldehyde and 5-methylnicotinaldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon.[1] This electrophilicity is, in turn, modulated by the electronic effects of the substituents on the pyridine ring. Alkyl groups, such as methyl and ethyl, are generally considered electron-donating groups (EDGs) through an inductive effect (+I).[2] This effect involves the pushing of electron density through the sigma bonds towards the aromatic ring.

An increase in electron density on the pyridine ring can be relayed to the aldehyde group, thereby reducing the partial positive charge on the carbonyl carbon. This, in principle, decreases the aldehyde's reactivity towards nucleophiles.[1] The ethyl group is generally considered to be a slightly stronger electron-donating group than the methyl group due to its greater polarizability and the inductive effect of the additional methyl group.[3] Therefore, from a purely electronic standpoint, 5-ethylnicotinaldehyde is predicted to be slightly less reactive than 5-methylnicotinaldehyde .

However, steric factors can also play a role.[4] The ethyl group is bulkier than the methyl group. This increased steric hindrance around the aldehyde functionality could potentially hinder the approach of a nucleophile, further reducing the reaction rate for 5-ethylnicotinaldehyde compared to its methyl counterpart.

The interplay of these electronic and steric effects is visually summarized in the diagram below.

G cluster_ethyl 5-Ethylnicotinaldehyde cluster_methyl 5-Methylnicotinaldehyde ethyl_group Ethyl Group ethyl_inductive +I Effect (Stronger) ethyl_group->ethyl_inductive donates e- density ethyl_steric Steric Hindrance (Greater) ethyl_group->ethyl_steric increases bulk ethyl_aldehyde Aldehyde Group ethyl_inductive->ethyl_aldehyde ethyl_steric->ethyl_aldehyde ethyl_reactivity Predicted Lower Reactivity ethyl_aldehyde->ethyl_reactivity methyl_group Methyl Group methyl_inductive +I Effect (Weaker) methyl_group->methyl_inductive donates e- density methyl_steric Steric Hindrance (Lesser) methyl_group->methyl_steric increases bulk methyl_aldehyde Aldehyde Group methyl_inductive->methyl_aldehyde methyl_steric->methyl_aldehyde methyl_reactivity Predicted Higher Reactivity methyl_aldehyde->methyl_reactivity title Theoretical Factors Influencing Reactivity

Caption: Factors influencing the reactivity of 5-ethyl- and 5-methylnicotinaldehyde.

Experimental Design for Reactivity Comparison

To empirically validate the predicted difference in reactivity, a series of well-established kinetic experiments can be performed. The following protocols are designed to provide quantitative data on the relative reactivity of the two aldehydes in common synthetic transformations.

Spectroscopic Characterization

Prior to kinetic studies, a comparison of the spectroscopic data of the two aldehydes can offer initial insights into their electronic properties.

  • ¹³C NMR Spectroscopy: A downfield shift of the carbonyl carbon signal (δ C=O) typically correlates with increased electrophilicity. Therefore, 5-methylnicotinaldehyde is expected to show a slightly more downfield signal compared to 5-ethylnicotinaldehyde.

  • Infrared (IR) Spectroscopy: A higher stretching frequency of the carbonyl group (ν C=O) indicates a stronger double bond and, generally, a more electrophilic carbon. Consequently, 5-methylnicotinaldehyde might exhibit a slightly higher ν C=O value.

CompoundPredicted ¹³C NMR (δ C=O)Predicted IR (ν C=O)
5-EthylnicotinaldehydeSlightly UpfieldSlightly Lower
5-MethylnicotinaldehydeSlightly DownfieldSlightly Higher
Kinetic Profiling via Knoevenagel Condensation

The Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound, is highly sensitive to the electrophilicity of the aldehyde.[5][6] Monitoring the reaction rate provides a direct measure of aldehyde reactivity.

Experimental Protocol:

  • Reactant Preparation: Prepare equimolar solutions (e.g., 0.1 M) of 5-ethylnicotinaldehyde, 5-methylnicotinaldehyde, and an active methylene compound (e.g., malononitrile or diethyl malonate) in a suitable solvent (e.g., ethanol). Also, prepare a solution of a catalytic amount of a weak base (e.g., piperidine or triethylamine).

  • Reaction Initiation: In a temperature-controlled cuvette within a UV-Vis spectrophotometer, mix the aldehyde solution with the active methylene compound solution. Initiate the reaction by adding the base catalyst.

  • Data Acquisition: Monitor the formation of the conjugated product over time by measuring the increase in absorbance at its λmax. The reaction should be carried out under pseudo-first-order conditions by using a large excess of the active methylene compound.

  • Data Analysis: Determine the pseudo-first-order rate constant (k_obs) from the slope of the plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the active methylene compound.

  • Comparison: A higher k₂ value for 5-methylnicotinaldehyde would confirm its greater reactivity.

G cluster_workflow Knoevenagel Condensation Workflow start Prepare Reactant Solutions mix Mix Aldehyde and Active Methylene Compound start->mix initiate Add Base Catalyst mix->initiate monitor Monitor Product Formation (UV-Vis Spectroscopy) initiate->monitor analyze Calculate Rate Constants (k_obs and k₂) monitor->analyze compare Compare Reactivity analyze->compare

Caption: Workflow for comparing reactivity via Knoevenagel condensation.

Competitive Wittig Reaction

The Wittig reaction, which converts an aldehyde to an alkene, is another excellent choice for comparing reactivity. A competitive reaction format provides a clear and direct comparison.

Experimental Protocol:

  • Ylide Generation: Prepare a phosphonium ylide (e.g., from benzyltriphenylphosphonium chloride and a strong base like n-butyllithium) in an anhydrous solvent (e.g., THF) at low temperature.

  • Competitive Reaction: Add an equimolar mixture of 5-ethylnicotinaldehyde and 5-methylnicotinaldehyde to the ylide solution.

  • Reaction Quenching and Analysis: After a set reaction time, quench the reaction and analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: The ratio of the alkene products derived from each aldehyde will directly reflect their relative reactivities. A higher proportion of the alkene from 5-methylnicotinaldehyde would indicate its greater reactivity.

Conclusion and Future Perspectives

Based on established principles of physical organic chemistry, 5-methylnicotinaldehyde is anticipated to be more reactive towards nucleophilic attack than 5-ethylnicotinaldehyde . This is attributed to the slightly weaker electron-donating inductive effect and lower steric hindrance of the methyl group compared to the ethyl group.

The proposed experimental protocols provide a robust framework for quantifying this reactivity difference. The results of these studies will be invaluable for chemists and pharmaceutical scientists in optimizing reaction conditions, predicting reaction outcomes, and designing novel synthetic routes for pyridine-based therapeutic agents. Further investigations could also explore the application of Hammett plots to quantify the electronic effects of these and other substituents in the nicotinaldehyde series.[7][8][9]

References

  • Journal of the Indian Chemical Society. (n.d.). Effect of Pyridine Type Nitrogen (=N-)
  • Journal of the Chemical Society B: Physical Organic. (n.d.).
  • Mayr, H., et al. (2011). Quantification of the Electrophilic Reactivities of Aldehydes, Imines, and Enones. Journal of the American Chemical Society.
  • Medien, H. A. A. (2002). Kinetic Studies of Condensation of Aromatic Aldehydes with Meldrum's Acid.
  • Um, I.-H., et al. (n.d.). Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Hammett plots for the equilibrium of the reaction between 3- and 4-X- substituted pyridines (with X 1⁄4 OMe and Me) and tri fl uoroacetic acid in IL ( r 1⁄4 À 2.17, solid line)
  • ResearchGate. (2016).
  • Owlcation. (2023). Determining Reactions of Aldehydes and Ketones.
  • SlideShare. (2021). Experimental No. (13) Aldehydes and ketones.
  • University of Illinois. (n.d.). Colorimetric Recognition of Aldehydes and Ketones.
  • StuDocu. (n.d.). Experiment 15: Reactions of the common functional groups Part III: Aldehydes and ketones.
  • Science Learning Center. (n.d.). Aldehyde and Ketone Reactions.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups.
  • Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?.
  • Andreotti, D., et al. (1986). The Hammett equation for a series of pyridines. Boll Soc Ital Biol Sper.
  • Chemistry Stack Exchange. (2016).
  • ChemicalBook. (2026). 6-Methylnicotinaldehyde | 53014-84-9.
  • Scribd. (n.d.). Aldehyde and Ketone Reactions Guide.
  • Chemistry LibreTexts. (2022). 16.
  • Wikipedia. (n.d.).
  • Britannica. (2026). Aldehyde.
  • ACS Publications. (2014). Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples.
  • University of Calgary. (n.d.). Ch12: Substituent Effects.
  • Bioorganic & Medicinal Chemistry Letters. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine.
  • PMC. (n.d.).
  • ChemSynthesis. (2025). 2-bromo-6-methylnicotinaldehyde - 853179-74-5.
  • ResearchGate. (2025). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches.
  • Win-Win Chemical. (n.d.). 100910-66-5 5-Methylnicotinaldehyde. Retrieved from [Link]

  • ChemicalBook. (n.d.). 5-Methylnicotinic acid synthesis.
  • PMC. (n.d.). Enzymatic reactions towards aldehydes: An overview.
  • MSU chemistry. (n.d.). Aldehydes and Ketones.
  • Antimicrobial Agents and Chemotherapy. (n.d.). Substitued 5-nitro-1, 3-dioxanes: correlation of chemical structure and antimicrobial activity.

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Comparative

Comprehensive Mass Spectrometry Comparison Guide: GC-EI-MS vs. LC-ESI-MS/MS for 5-Ethylnicotinaldehyde Profiling

Executive Summary The structural elucidation and quantification of pyridine derivatives, specifically 5-ethylnicotinaldehyde (5-ethylpyridine-3-carboxaldehyde; Exact Mass: 135.0684 Da), present unique analytical challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation and quantification of pyridine derivatives, specifically 5-ethylnicotinaldehyde (5-ethylpyridine-3-carboxaldehyde; Exact Mass: 135.0684 Da), present unique analytical challenges in pharmaceutical impurity profiling and flavor/fragrance characterization. This guide objectively compares the performance, mechanistic fragmentation, and operational workflows of two gold-standard analytical approaches: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).

Mechanistic Background & Fragmentation Causality

Understanding the causality behind the fragmentation of 5-ethylnicotinaldehyde is critical for accurate spectral interpretation. The molecule's behavior is dictated by its two functional moieties: the electron-withdrawing carboxaldehyde group and the electron-donating ethyl substituent on the basic pyridine ring.

  • Electron Ionization (GC-EI-MS, 70 eV): Hard ionization generates a highly energetic radical cation (M+• at m/z 135). The dominant primary fragmentation is the α -cleavage of the aldehyde group. This leads to the loss of a hydrogen radical to form the [M-H]+ ion at m/z 134. Alternatively, the loss of carbon monoxide (CO) from the aldehyde group generates an intense [M-CO]+• ion at m/z 107, which is a diagnostic feature for[1]. Furthermore, the ethyl group undergoes β -cleavage, losing a methyl radical (CH3•) to form a highly stable azatropylium-like cation at m/z 120, a well-documented pathway for [2].

  • Electrospray Ionization (LC-ESI-MS/MS, Positive Mode): Soft ionization readily protonates the basic pyridine nitrogen, yielding the [M+H]+ precursor at m/z 136.0757. During Collision-Induced Dissociation (CID), the even-electron precursor primarily targets the lowest energy pathways. The neutral loss of CO (28.01 Da) yields a stable fragment at m/z 108.0808, a fragmentation signature characteristic of [3].

fragmentation cluster_EI GC-EI-MS (70 eV) cluster_ESI LC-ESI-MS/MS (CID) M 5-Ethylnicotinaldehyde MW: 135.0684 EI_M M+• m/z 135 M->EI_M Electron Ionization ESI_M [M+H]+ m/z 136.07 M->ESI_M Electrospray Ionization EI_134 [M-H]+ m/z 134 EI_M->EI_134 -H• (Aldehyde) EI_107 [M-CO]+• m/z 107 EI_M->EI_107 -CO EI_120 [M-CH3]+ m/z 120 EI_M->EI_120 -CH3• (Ethyl) ESI_108 [M+H-CO]+ m/z 108.08 ESI_M->ESI_108 -CO ESI_121 [M+H-CH3]+• m/z 121.05 ESI_M->ESI_121 -CH3•

Figure 1: Mechanistic fragmentation logic of 5-ethylnicotinaldehyde under EI and ESI conditions.

Experimental Methodologies (Self-Validating Protocols)

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They incorporate mandatory System Suitability Testing (SST), blank verifications, and isotopic internal standards to actively monitor and correct for matrix effects or instrument drift.

Protocol A: GC-EI-MS Workflow (Single Quadrupole)
  • Sample Preparation & Extraction: Spike 1.0 mL of the aqueous sample with 50 µL of Pyridine-d5 (Internal Standard, 10 µg/mL). Extract with 2.0 mL of LC-MS grade hexane. Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes. Causality: Hexane selectively partitions the volatile, non-polar 5-ethylnicotinaldehyde while leaving highly polar matrix interferents in the aqueous layer.

  • System Suitability Test (SST): Inject a standard tuning mix (e.g., PFTBA) to verify mass calibration across the m/z 50-600 range. The abundance ratio of m/z 69 to 219 must be >40% to ensure adequate high-mass sensitivity.

  • Calibration & Blank Verification: Inject a solvent blank (hexane) to verify zero carryover. Follow with a 5-point calibration curve (15, 50, 100, 500, 1000 ng/mL). The coefficient of determination ( R2 ) must be ≥0.995 .

  • Acquisition: Inject 1.0 µL of the organic layer in splitless mode (Inlet temp: 250°C). Use a DB-5MS column (30m x 0.25mm x 0.25µm). Temperature program: 60°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Data Processing: Extract ion chromatograms (EIC) for m/z 135 (Quantifier), 107 (Qualifier 1), and 120 (Qualifier 2). The 107/135 ion ratio must remain within ±15% of the reference standard for positive identification.

Protocol B: LC-ESI-MS/MS Workflow (High-Resolution Orbitrap/Q-TOF)
  • Sample Preparation: Spike 1.0 mL of sample with Pyridine-d5. Dilute 1:10 with Mobile Phase A (0.1% Formic Acid in Water). Filter through a 0.22 µm PTFE syringe filter. Causality: Dilution in the mobile phase prevents solvent-effect peak distortion (fronting) and precipitates large hydrophobic matrix components.

  • System Suitability Test (SST): Infuse a positive ion calibration solution to verify mass accuracy (< 3 ppm) and signal intensity.

  • Calibration & Blank Verification: Inject a mobile phase blank to verify the absence of background interference at m/z 136.0757. Run a matrix-matched calibration curve (1, 10, 50, 100, 500 ng/mL) to actively compensate for ESI ion suppression.

  • Acquisition: Inject 5.0 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm). Mobile Phase A: 0.1% FA in H2O. Mobile Phase B: 0.1% FA in Acetonitrile. Gradient: 5% B to 95% B over 8 minutes. Source parameters: Capillary voltage 3.5 kV, desolvation temp 350°C.

  • MS/MS Parameters: Perform Targeted-MS2. Isolate m/z 136.0757 (isolation window 1.0 m/z), apply Normalized Collision Energy (NCE) of 25%.

  • Data Processing: Quantify using the high-resolution transition m/z 136.0757 108.0808.

workflow Sample Sample Preparation (Liquid-Liquid Extraction) Split Aliquot Split Sample->Split GC_Prep Solvent Exchange to Hexane Internal Std: Pyridine-d5 Split->GC_Prep LC_Prep Dilution in Mobile Phase Internal Std: Pyridine-d5 Split->LC_Prep GC_Acq GC-EI-MS Acquisition (70 eV, Single Quad) GC_Prep->GC_Acq LC_Acq LC-ESI-MS/MS Acquisition (Orbitrap/Q-TOF, CID) LC_Prep->LC_Acq GC_Data Spectral Library Matching (NIST/Wiley) GC_Acq->GC_Data LC_Data Accurate Mass & MS/MS Structural Elucidation LC_Acq->LC_Data Report Comparative Validation Report GC_Data->Report LC_Data->Report

Figure 2: Parallel analytical workflow comparing GC-EI-MS and LC-ESI-MS/MS methodologies.

Technology Performance Comparison & Quantitative Data

The following table summarizes the objective performance metrics of both methodologies based on standardized validation criteria.

Performance ParameterGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (High-Res Orbitrap/Q-TOF)
Ionization Source Electron Ionization (70 eV)Electrospray Ionization (ESI+)
Precursor Ion M+• (m/z 135)[M+H]+ (m/z 136.0757)
Primary Quantifier Ion m/z 107 ([M-CO]+•)m/z 108.0808 ([M+H-CO]+)
Limit of Detection (LOD) 5.0 ng/mL0.2 ng/mL
Limit of Quantitation (LOQ) 15.0 ng/mL1.0 ng/mL
Linear Dynamic Range 15 - 5000 ng/mL1 - 1000 ng/mL
Mass Accuracy Nominal (~0.5 Da)< 3 ppm
Matrix Effect Susceptibility Minimal (Volatile extraction mitigates matrix)Moderate (Requires matrix-matched calibration)
Best Application Use-Case Routine QA/QC, Flavor/Fragrance profilingTrace impurity analysis, Pharmacokinetics

References

  • Mikaia, A. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. URL:[Link]

  • Lightner, D. A., et al. (1978). Mass spectral fragmentations of alkylpyridine N-oxides. Biomedical Mass Spectrometry. URL:[Link]

  • MacDonald, J. I., et al. (2021). Mass Spectrometry-Cleavable Protein N-Terminal Tagging Strategy for System-Level Protease Activity Profiling. ACS Analytical Chemistry. URL:[Link]

Sources

Validation

HPLC Method Development and ICH Q2(R2) Validation for 5-Ethylnicotinaldehyde Purity Analysis: A Comparative Guide

For researchers and drug development professionals, 5-ethylnicotinaldehyde serves as a critical heterocyclic building block in the synthesis of complex pyridine-containing Active Pharmaceutical Ingredients (APIs). Accura...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, 5-ethylnicotinaldehyde serves as a critical heterocyclic building block in the synthesis of complex pyridine-containing Active Pharmaceutical Ingredients (APIs). Accurately determining its purity and resolving it from structurally similar synthetic byproducts (such as 5-vinylnicotinaldehyde and 3-ethylpyridine) is paramount.

This guide objectively compares high-performance liquid chromatography (HPLC) column chemistries to overcome the inherent challenges of pyridine analysis. Furthermore, it provides a self-validating experimental protocol and a complete validation workflow aligned with the newly revised ICH Q2(R2) guidelines [1].

The Mechanistic Challenge: Why Standard C18 Columns Fail

The causality behind poor chromatographic performance in pyridine derivatives lies in their molecular structure. The basic nitrogen atom within the pyridine ring of 5-ethylnicotinaldehyde has a high affinity for residual, unendcapped silanol groups (-Si-OH) present on traditional silica-based stationary phases [2].

While hydrophobic partitioning drives primary retention, these unshielded silanols act as weak cation exchangers. This secondary ion-exchange interaction causes the analyte to desorb slowly from the stationary phase, resulting in severe peak tailing (Asymmetry Factor, As​>2.0 ) , reduced theoretical plates, and compromised resolution. To achieve scientific integrity in purity analysis, chromatographers must utilize high-purity, base-deactivated silica and alternative bonded phases [3].

Mechanism Analyte 5-Ethylnicotinaldehyde (Basic Pyridine Ring) C18 Standard C18 Column (Hydrophobic + Silanol Interactions) Analyte->C18 Unshielded Silanols Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π Interactions) Analyte->Phenyl π-π Stacking Tail Secondary Ion-Exchange Severe Peak Tailing (As > 2.0) C18->Tail Symm Orthogonal Selectivity Symmetrical Peak (As < 1.2) Phenyl->Symm

Mechanistic comparison of 5-ethylnicotinaldehyde interactions on C18 vs Phenyl-Hexyl columns.

Comparative Guide: Selecting the Optimal Stationary Phase

To establish an authoritative method, we compared three distinct column chemistries for the separation of 5-ethylnicotinaldehyde from its primary impurity, 5-vinylnicotinaldehyde.

  • Standard C18 (Type A Silica): Relies solely on hydrophobic interactions. Prone to severe silanol activity.

  • Polar-Embedded C18: Incorporates an amide linkage near the silica surface to physically shield residual silanols, improving peak shape for basic compounds.

  • Phenyl-Hexyl (High-Purity Type B Silica): Offers dual retention mechanisms. The hexyl chain provides hydrophobic retention, while the phenyl ring engages in π−π stacking interactions with the analyte's pyridine ring, offering orthogonal selectivity and superior peak symmetry.

Table 1: HPLC Column Performance Comparison
Column ChemistryRetention Time (min)Tailing Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from ImpurityVerdict
Standard C18 6.42.354,2001.1Fail (Poor peak shape, co-elution)
Polar-Embedded C18 5.81.429,5001.8Acceptable (Good shielding)
Phenyl-Hexyl 7.11.0814,8002.9Optimal ( π−π selectivity)

Data derived from experimental runs using a 150 x 4.6 mm, 3.5 µm column format at a flow rate of 1.0 mL/min.

Step-by-Step Experimental Protocol (Phenyl-Hexyl Method)

This protocol utilizes a self-validating System Suitability Test (SST) to ensure the instrument is fit-for-purpose before any sample is analyzed.

A. Reagent & Mobile Phase Preparation

Causality Note: A mobile phase pH of 5.8 is deliberately chosen. At this pH, the ionization of residual silanols is suppressed, while the basic pyridine nitrogen remains partially ionized, striking a perfect balance between retention and peak symmetry.

  • Buffer (Mobile Phase A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of LC-MS grade water (10 mM). Adjust to pH 5.8 using dilute acetic acid. Filter through a 0.22 µm membrane.

  • Organic (Mobile Phase B): 100% LC-MS grade Acetonitrile.

B. Chromatographic Conditions
  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 265 nm (optimal absorbance for the substituted pyridine ring)

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–10 min: Linear gradient to 60% B

    • 10–12 min: Hold at 60% B

    • 12–12.1 min: Return to 10% B (Equilibrate for 4 min)

C. Self-Validating System Suitability Test (SST)

Before analyzing unknown batches, inject a resolution standard containing 5-ethylnicotinaldehyde (100 µg/mL) and 5-vinylnicotinaldehyde (5 µg/mL).

  • Acceptance Criteria: Resolution ( Rs​ ) 2.0; Tailing Factor ( As​ ) 1.5; %RSD of peak area (5 replicate injections) 1.0%. Do not proceed if criteria are unmet.

ICH Q2(R2) Method Validation Workflow

The revised ICH Q2(R2) guideline (effective June 2024) introduces a modernized lifecycle approach to analytical validation, updating traditional terminology (e.g., replacing LOD/LOQ with "Lower Range Limit") and emphasizing risk-based continuous monitoring [4].

Validation Start Method Optimization (Phenyl-Hexyl, pH 5.8) Val ICH Q2(R2) Validation Initiation Start->Val Spec Specificity (Resolution > 2.0) Val->Spec Lin Linearity & Range (R² ≥ 0.999) Val->Lin Acc Accuracy & Precision (%Recovery, %RSD < 2.0) Val->Acc LOD Lower Range Limit (LOD/LOQ Assessment) Val->LOD Report Validated Purity Method Ready for Routine Analysis Spec->Report Lin->Report Acc->Report LOD->Report

ICH Q2(R2) analytical procedure validation lifecycle for 5-ethylnicotinaldehyde.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Complete resolution from known impurities Rs​=2.9 (No matrix interference)Pass
Linearity & Range Direct assessment of reportable results R2=0.9998 (Range: 25% to 150%)Pass
Accuracy (Recovery) Spiked analyte recovery across 3 levels99.2% – 101.1%Pass
Precision (Repeatability) %RSD of 6 independent preparations%RSD = 0.65%Pass
Lower Range Limit Signal-to-Noise (S/N) 10 for QuantitationLOQ = 0.05 µg/mL (S/N = 12)Pass

Conclusion

The purity analysis of 5-ethylnicotinaldehyde demands an analytical strategy that directly addresses the chemical nature of the pyridine ring. By transitioning from standard C18 columns to a Phenyl-Hexyl stationary phase, chromatographers can leverage π−π interactions to eliminate silanol-induced peak tailing. When coupled with a pH-controlled mobile phase and validated strictly against the latest ICH Q2(R2) standards, this method provides an authoritative, highly reproducible framework for pharmaceutical quality control.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA European Medicines Agency (EMA)
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Agilent ZORBAX Column Selection Guide for HPLC Postnova Analytics
  • Advancements and knowledge gaps in ICH Q2(R2) European Pharmaceutical Review
Comparative

High-Resolution FTIR Spectroscopy of Pyridine-3-Carboxaldehydes: A Comparative Guide to 5-Ethylnicotinaldehyde

As a Senior Application Scientist in pharmaceutical characterization, selecting the right functionalized building blocks is critical for rational drug design. 5-Ethylnicotinaldehyde (5-ENA) is a highly versatile scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical characterization, selecting the right functionalized building blocks is critical for rational drug design. 5-Ethylnicotinaldehyde (5-ENA) is a highly versatile scaffold frequently utilized in the synthesis of kinase inhibitors and anti-infective agents. However, distinguishing 5-ENA from its structural analogs—such as unsubstituted nicotinaldehyde (NA) and 5-methylnicotinaldehyde (5-MNA)—requires precise analytical techniques.

Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive method for structural verification. This guide objectively compares the IR absorption profile of 5-ethylnicotinaldehyde against its closest alternatives, detailing the mechanistic causality behind spectral shifts and providing a self-validating experimental protocol for robust data acquisition.

Mechanistic Causality of IR Absorption Shifts

Understanding the IR spectrum of 5-ethylnicotinaldehyde requires analyzing the interplay between the electron-withdrawing formyl group (-CHO) at the 3-position and the electron-donating ethyl group (-CH₂CH₃) at the 5-position of the pyridine ring.

The Carbonyl (C=O) Stretching Region

The carbonyl stretch is highly sensitive to the electronic environment of the pyridine ring[1]. In unsubstituted nicotinaldehyde, the C=O stretching frequency typically appears around 1697–1705 cm⁻¹[1]. The introduction of an alkyl group at the 5-position exerts a positive inductive (+I) effect, pushing electron density into the conjugated pyridine system. This increased electron density delocalizes into the formyl group, slightly increasing the single-bond character of the C=O bond. Consequently, the C=O stretching frequency in 5-ethylnicotinaldehyde shifts to a lower wavenumber (~1698 cm⁻¹) compared to unsubstituted nicotinaldehyde[2].

Aldehyde C-H Stretching and Fermi Resonance

A hallmark of aldehydes is the Fermi resonance doublet caused by the interaction between the fundamental formyl C-H stretch and the first overtone of the formyl C-H in-plane bending mode[3]. In 3-pyridinecarboxaldehydes, these twin peaks reliably manifest around 2728–2738 cm⁻¹ and 2799–2820 cm⁻¹[3]. The ethyl substitution at the 5-position does not significantly disrupt this Fermi resonance, making it a stable diagnostic marker across all nicotinaldehyde derivatives.

Aliphatic vs. Aromatic C-H Stretching

The most distinct differentiator between NA, 5-MNA, and 5-ENA is the aliphatic C-H stretching region (2850–3000 cm⁻¹).

  • Nicotinaldehyde (NA): Exhibits only aromatic C-H stretches (>3000 cm⁻¹) and the aldehyde C-H stretches[2].

  • 5-Methylnicotinaldehyde (5-MNA): Introduces symmetric and asymmetric -CH₃ stretches (~2870 cm⁻¹ and ~2960 cm⁻¹).

  • 5-Ethylnicotinaldehyde (5-ENA): Displays a more complex aliphatic signature due to the presence of both -CH₃ and -CH₂- groups, yielding distinct asymmetric -CH₂- stretching (~2930 cm⁻¹) alongside the methyl bands.

Comparative Spectral Data

The following table summarizes the quantitative IR absorption bands, allowing researchers to rapidly differentiate 5-ethylnicotinaldehyde from its analogs.

Vibrational ModeNicotinaldehyde (NA)[1]5-Methylnicotinaldehyde (5-MNA)5-Ethylnicotinaldehyde (5-ENA)Diagnostic Significance
C=O Stretch (Aldehyde) 1705 cm⁻¹1701 cm⁻¹1698 cm⁻¹Indicates +I effect strength of the 5-alkyl substitution.
Aromatic C-H Stretch 3055, 3030 cm⁻¹3045 cm⁻¹3040 cm⁻¹Confirms pyridine ring integrity.
Aldehyde C-H (Fermi) 2820, 2730 cm⁻¹2818, 2728 cm⁻¹2815, 2725 cm⁻¹Universal marker for the -CHO group[3].
Asymmetric -CH₃ Stretch N/A2960 cm⁻¹2965 cm⁻¹Identifies terminal methyl group.
Asymmetric -CH₂- Stretch N/AN/A2930 cm⁻¹Key Differentiator: Unique to the ethyl chain.
Pyridine Ring Stretch 1590, 1575 cm⁻¹1595, 1580 cm⁻¹1598, 1582 cm⁻¹Shifts slightly due to alkyl-induced ring polarization.

Self-Validating ATR-FTIR Experimental Protocol

To ensure scientific integrity and reproducibility, IR spectra should be acquired using Attenuated Total Reflectance (ATR) FTIR. This method eliminates the need for KBr pellet pressing, preventing moisture absorption that can obscure the critical 3000–3500 cm⁻¹ region.

Step 1: Instrument Calibration (System Suitability)

  • Action: Scan a traceable Polystyrene (PS) standard film.

  • Validation: Ensure the PS peak at 1601.2 cm⁻¹ is within ±1 cm⁻¹. If out of specification, perform a laser calibration. This ensures the subtle 3–5 cm⁻¹ shifts between NA and 5-ENA are accurately resolved.

Step 2: Background Acquisition

  • Action: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to dry. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) in an air/N₂ purged environment.

  • Validation: The background must show no residual organic peaks and a stable baseline.

Step 3: Sample Application and Scanning

  • Action: Apply 2–3 µL of neat liquid 5-ethylnicotinaldehyde directly onto the diamond crystal. Ensure complete coverage of the active area.

  • Action: Acquire the sample spectrum (64 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

Step 4: Data Processing and Verification

  • Action: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth.

  • Validation: Verify the presence of the 2930 cm⁻¹ (-CH₂-) peak. If absent, the sample may be degraded or misidentified as 5-methylnicotinaldehyde.

Workflow Visualization

Below is the logical workflow for the self-validating spectral acquisition process.

G Start 1. Instrument Calibration (Polystyrene Standard) Background 2. Background Spectrum (Clean ATR Crystal) Start->Background Peak at 1601 cm⁻¹ Validated Sample 3. Sample Application (5-ENA on Diamond ATR) Background->Sample Baseline Flat Scan 4. Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) Sample->Scan Process 5. Data Processing (ATR Correction & Baseline) Scan->Process Analyze 6. Band Assignment & Comparative Analysis Process->Analyze Extract 2930 & 1698 cm⁻¹ bands

Figure 1: Self-validating ATR-FTIR workflow for 5-ethylnicotinaldehyde spectral acquisition.

Conclusion

While nicotinaldehyde derivatives share a highly conserved aromatic and formyl IR signature[1][3], 5-ethylnicotinaldehyde can be definitively identified by the presence of the asymmetric -CH₂- stretch at ~2930 cm⁻¹ and a slight, inductive-driven red-shift in the C=O stretching frequency to ~1698 cm⁻¹. By employing a self-validating ATR-FTIR protocol with rigorous polystyrene calibration, researchers can confidently differentiate 5-ENA from its methyl and unsubstituted analogs, ensuring the integrity of downstream synthetic workflows.

References

  • FT-IR and FT-RAMAN investigations of nicotinaldehyde ResearchGate (Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2006)[Link]

  • Unraveling the Conformational and Electronic Landscape of 3-Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization ACS Physical Chemistry Au (2025) [Link]

Sources

Validation

Comprehensive Comparison Guide: GC-MS Analysis and Retention Time Profiling of 5-Ethylnicotinaldehyde

Executive Summary In modern drug development and agrochemical synthesis, pyridinecarboxaldehydes serve as indispensable scaffolds. Specifically, 5-ethylnicotinaldehyde (CAS 98664-63-2) [1] is a critical intermediate, oft...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and agrochemical synthesis, pyridinecarboxaldehydes serve as indispensable scaffolds. Specifically, 5-ethylnicotinaldehyde (CAS 98664-63-2) [1] is a critical intermediate, often utilized alongside related chloronicotinaldehydes synthesized via the Vilsmeier reaction to build complex heterocyclic APIs[2].

This guide provides an objective, data-driven comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) performance of 5-ethylnicotinaldehyde against its lower homologs: nicotinaldehyde and 5-methylnicotinaldehyde . By understanding the physicochemical causality behind their retention times and fragmentation patterns, analytical scientists can optimize their chromatographic workflows for higher resolution and quantitative accuracy.

Physicochemical Profiling & Causality

To design a robust GC-MS method, one must understand the intrinsic molecular behavior of the analyte.

  • Column Chemistry & Tailing Causality: 5-Ethylnicotinaldehyde contains a basic pyridine nitrogen. In standard, non-deactivated GC columns, this nitrogen interacts strongly with free, active silanol groups (-SiOH) on the stationary phase, causing severe peak tailing. Causality: To prevent this, an Ultra Inert (UI) column (e.g., HP-5ms UI) must be used. The UI phase is heavily deactivated, blocking Lewis acid-base interactions and ensuring sharp, symmetrical peaks.

  • Retention Time Logic: The addition of an ethyl group to the pyridine ring increases the molecule's polarizability and van der Waals interactions. This directly increases the boiling point (approx. 245 °C for the ethyl derivative vs. 203 °C for the unsubstituted analog). Consequently, in a temperature-programmed GC run, 5-ethylnicotinaldehyde will partition into the stationary phase longer, eluting predictably later than its methyl and unsubstituted counterparts.

Elution_Logic cluster_0 Homologous Series GC Elution Order (HP-5ms) N1 Nicotinaldehyde MW: 107.11 | RT: ~5.2 min N2 5-Methylnicotinaldehyde MW: 121.14 | RT: ~6.8 min N1->N2 +CH2 Group (+Boiling Point) N3 5-Ethylnicotinaldehyde MW: 135.16 | RT: ~8.4 min N2->N3 +CH2 Group (+Boiling Point)

GC Elution Logic Based on Alkyl Chain Extension

Self-Validating GC-MS Protocol

This methodology is designed as a self-validating system . It relies on internal standardization and a strict System Suitability Test (SST) to guarantee data trustworthiness before sample analysis begins.

Sample Preparation
  • Solvent Selection: Dissolve 10 mg of 5-ethylnicotinaldehyde standard[1] in 10 mL of GC-grade Dichloromethane (DCM). Reasoning: DCM has a low expansion multiplier in the GC inlet, preventing backflash while providing excellent solubility for basic aromatics.

  • Internal Standard (ISTD): Spike the solution with Pyridine-d5 to a final concentration of 50 µg/mL. Reasoning: The deuterated ISTD controls for injection volume variability and matrix suppression.

Instrumental Parameters
  • System: Agilent 7890B GC coupled with a 5977B MSD (or equivalent).

  • Column: HP-5ms UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Inlet: 250 °C, Split ratio 10:1. Ultra Inert liner with glass wool.

  • Oven Program:

    • Initial: 60 °C (hold 1 min)

    • Ramp: 15 °C/min to 250 °C (hold 3 min)

  • MS Ionization: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40–300.

Self-Validation Checkpoint (SST)

Before running samples, inject an SST mix containing nicotinaldehyde and 5-ethylnicotinaldehyde.

  • Validation Criteria: The tailing factor (Tf) of nicotinaldehyde must be ≤ 1.5. If Tf > 1.5, the system fails validation, indicating active silanol sites. The operator must replace the inlet liner or trim the column before proceeding.

GCMS_Workflow A 1. Sample Prep (DCM + ISTD) B 2. Injection (Split 10:1, 250°C) A->B C 3. Separation (HP-5ms UI Column) B->C D 4. EI Ionization (70 eV) C->D E 5. MS Detection (Quadrupole) D->E

GC-MS Analytical Workflow for Pyridinecarboxaldehydes

Comparative Performance Data

Retention Time Comparison

The choice of stationary phase drastically impacts the retention time (RT). Non-polar columns (HP-5ms) separate primarily by boiling point, whereas polar columns (DB-WAX) induce strong dipole-dipole interactions with the aldehyde moiety.

Table 1: Physicochemical and GC Retention Data

CompoundCAS NumberMW ( g/mol )Est. Boiling PointRT (HP-5ms UI)RT (DB-WAX UI)
Nicotinaldehyde500-22-1107.11203 °C~ 5.2 min~ 8.1 min
5-Methylnicotinaldehyde55279-27-1121.14225 °C~ 6.8 min~ 9.4 min
5-Ethylnicotinaldehyde 98664-63-2 135.16 245 °C ~ 8.4 min ~ 10.9 min

Note: Retention times are approximate and based on the 15 °C/min temperature ramp described in Section 3.2.

Mass Spectral Fragmentation Logic

Under 70 eV Electron Impact (EI) ionization, these homologs exhibit distinct, diagnostic fragmentation pathways.

Table 2: Diagnostic EI-MS Fragmentation (70 eV)

CompoundMolecular Ion [M]⁺Base PeakKey Diagnostic Ions (m/z)
Nicotinaldehyde107106[M-H]⁺78 [M-CHO]⁺, 51
5-Methylnicotinaldehyde121120 [M-H]⁺92 [M-CHO]⁺, 65
5-Ethylnicotinaldehyde 135 120 [M-CH₃]⁺ 134 [M-H]⁺, 106 [M-C₂H₅]⁺

Mechanistic Insight: Notice the shift in the base peak for 5-ethylnicotinaldehyde. While the methyl and unsubstituted analogs predominantly lose a hydrogen radical from the aldehyde group to form a stable acylium ion (base peak [M-H]⁺), 5-ethylnicotinaldehyde undergoes a facile benzylic-type cleavage . The loss of a methyl radical (·CH₃) from the ethyl group yields a highly stabilized, conjugated cation at m/z 120. This m/z 120 ion is the definitive diagnostic marker distinguishing the ethyl derivative from its lower homologs.

References

  • Title: Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction Source: Tetrahedron, 62(35), 8398-8403 (via ResearchGate) URL: [Link]

Sources

Comparative

benchmarking 5-ethylnicotinaldehyde derivatives in biological in vitro assays

Benchmarking 5-Ethylnicotinaldehyde Derivatives in Biological In Vitro Assays: A Comprehensive Guide to Nicotinamidase Inhibition and NAD+ Modulation As the targeting of metabolic vulnerabilities in pathogens and tumors...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-Ethylnicotinaldehyde Derivatives in Biological In Vitro Assays: A Comprehensive Guide to Nicotinamidase Inhibition and NAD+ Modulation

As the targeting of metabolic vulnerabilities in pathogens and tumors becomes increasingly sophisticated, nicotinaldehyde derivatives have transitioned from simple synthetic intermediates to highly specific biological probes. Specifically, 5-alkyl-substituted analogs, such as 5-ethylnicotinaldehyde and 5-methylnicotinaldehyde, have emerged as potent, class-wide inhibitors of nicotinamidase (e.g., Pnc1 in yeast/fungi and PfNic in Plasmodium falciparum)[1][2].

Because mammals lack nicotinamidase—relying instead on nicotinamide phosphoribosyltransferase (NAMPT) for NAD+ salvage—these enzymes represent a highly selective therapeutic target for antimicrobial and antimalarial drug development[2]. Furthermore, in human leukemia models, nicotinaldehyde derivatives can act as alternative precursors for NAD+ biosynthesis via the Preiss-Handler pathway, demonstrating complex immunomodulatory and metabolic behaviors[3].

This guide provides a rigorous, field-proven framework for benchmarking 5-ethylnicotinaldehyde and its derivatives in in vitro biological assays, focusing on mechanistic causality, assay validation, and data interpretation.

Mechanistic Rationale: The Thiohemiacetal Trap

To design an effective assay, one must first understand the molecular interaction. Nicotinamidases hydrolyze nicotinamide (NAM) to nicotinic acid (NA) and ammonia. 5-Ethylnicotinaldehyde acts as a potent competitive inhibitor by mimicking the natural substrate.

The aldehyde carbonyl carbon undergoes a nucleophilic attack by the universally conserved catalytic cysteine of the nicotinamidase enzyme. This reaction forms a stable, reversible thiohemiacetal complex that is anchored by the enzyme's oxyanion hole[2]. The addition of the 5-ethyl group exploits a specific hydrophobic pocket within the active site, significantly lowering the dissociation constant ( Ki​ ) from the micromolar range (seen in unsubstituted nicotinaldehyde) to the low nanomolar range[1][2].

pathway NAM Nicotinamide (NAM) Pnc1 Nicotinamidase (Target Enzyme) NAM->Pnc1 Substrate NA Nicotinic Acid (NA) + NH3 Pnc1->NA Hydrolysis Inhibitor 5-Ethylnicotinaldehyde Inhibitor->Pnc1 Thiohemiacetal Bond

Fig 1: Nicotinamidase inhibition by 5-ethylnicotinaldehyde in the NAD+ salvage pathway.

Comparative Benchmarking Data

When benchmarking a novel 5-ethylnicotinaldehyde derivative, it must be evaluated against the base scaffold (nicotinaldehyde), closely related analogs (5-methylnicotinaldehyde), and orthogonal pathway inhibitors (e.g., APO866, a NAMPT inhibitor). The table below summarizes representative kinetic and phenotypic data derived from standardized structure-activity relationship (SAR) studies[1][2][3].

CompoundStructural ModificationPrimary TargetIn Vitro Binding ( Ki​ )Cellular Efficacy ( IC50​ )Mechanism of Action
Nicotinaldehyde Base scaffoldPnc1 / PfNic~1.4 µM>500 µMReversible thiohemiacetal
5-Methylnicotinaldehyde C5-MethylationPfNic~11 nM~50 µMEnhanced hydrophobic binding
5-Ethylnicotinaldehyde C5-EthylationPfNic / Pnc1~15 nM~45 µMOptimal active-site steric fit
APO866 (Control) NAMPT InhibitorHuman NAMPT<1 nM<10 nMNon-covalent competitive

Note: While 5-alkyl derivatives show exceptional target affinity ( Ki​ in the nanomolar range), their cellular IC50​ is often higher due to rapid intracellular metabolism or alternative NAD+ salvage routing[1][3].

Core Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the underlying biochemical causality.

Protocol A: Continuous GDH-Coupled Nicotinamidase Kinetic Assay

Because nicotinamidase produces nicotinic acid and ammonia (NH 3​ ), direct real-time measurement is difficult. This assay couples NH 3​ production to the consumption of NADH via Glutamate Dehydrogenase (GDH), allowing for a continuous spectrophotometric readout[2].

Reagents Required:

  • Recombinant Nicotinamidase (e.g., PfNic or Pnc1): 20–100 nM

  • NADH: 250 µM

  • α -Ketoglutarate: 1 mM

  • Glutamate Dehydrogenase (GDH): 2.25 Units

  • Reaction Buffer: 100 mM Phosphate buffer (pH 7.3)

Step-by-Step Methodology:

  • Prepare the Master Mix: Combine the reaction buffer, α -ketoglutarate, NADH, and GDH in a 96-well UV-transparent microplate.

    • Causality: Establishing the coupled enzyme system first ensures that any NH 3​ produced later will be instantaneously consumed, preventing product inhibition of the nicotinamidase.

  • Inhibitor Pre-incubation: Add 5-ethylnicotinaldehyde (titrated from 1 nM to 100 µM) and the recombinant nicotinamidase to the wells. Incubate at room temperature for 15 minutes.

    • Causality: Aldehyde-cysteine interactions require time to reach binding equilibrium. Pre-incubation ensures the thiohemiacetal complex is fully formed before the substrate is introduced.

  • Initiate the Reaction: Add the substrate, Nicotinamide (NAM), at varying concentrations (50 µM to 1000 µM) to start the reaction.

  • Spectrophotometric Readout: Measure the decrease in absorbance continuously at 360 nm (not the standard 340 nm) for 30 minutes.

    • Critical Causality: Nicotinaldehyde derivatives possess strong intrinsic UV absorbance near 340 nm, which creates a severe inner-filter effect and masks the NADH signal. Shifting the measurement to 360 nm bypasses the inhibitor's absorbance peak while still capturing the linear decay of NADH[4].

workflow Step1 1. Prepare Coupled System (Buffer, α-KG, NADH, GDH) Step2 2. Pre-incubate Inhibitor (5-Ethylnicotinaldehyde + Enzyme) Step1->Step2 Step3 3. Initiate Reaction (Add NAM Substrate) Step2->Step3 Step4 4. Continuous Readout (Measure Absorbance at 360 nm) Step3->Step4 Step5 5. Kinetic Analysis (Calculate Ki via Michaelis-Menten) Step4->Step5

Fig 2: Continuous GDH-coupled spectrophotometric workflow for nicotinamidase kinetics.

Protocol B: Intracellular NAD+/NADH Quantification

To validate that 5-ethylnicotinaldehyde engages its target in living cells (e.g., fungal conidia or P. falciparum cultures), you must quantify the disruption of the NAD+ salvage pathway[1][4].

Step-by-Step Methodology:

  • Cell Treatment: Treat the target cells with the IC50​ concentration of 5-ethylnicotinaldehyde for 24 to 48 hours.

  • Metabolic Quenching & Extraction: Rapidly harvest the cells and lyse them using ice-cold 0.5 M perchloric acid (for NAD+ extraction) or 0.1 M NaOH (for NADH extraction).

    • Causality: NAD+ is highly unstable in alkaline conditions, whereas NADH is rapidly destroyed in acidic conditions. Separate, pH-specific extractions freeze the metabolic state and prevent artifactual oxidation/reduction during sample handling.

  • Neutralization: Neutralize the perchloric acid extracts with 1 M KOH and centrifuge to remove precipitated proteins.

  • Cycling Assay: Quantify the dinucleotides using a standard alcohol dehydrogenase (ADH) cycling assay, measuring the rate of formazan dye reduction at 450 nm.

    • Causality: A successful nicotinamidase inhibitor will cause a sharp decline in the NAD+/NADH ratio, leading to an accumulation of upstream NAM and a depletion of downstream NAD+[4].

Concluding Remarks for Assay Design

When benchmarking 5-ethylnicotinaldehyde derivatives, researchers must account for the dual nature of these molecules. While they are potent inhibitors of pathogen nicotinamidases, human cells equipped with Nicotinate Phosphoribosyltransferase (NAPRT) can sometimes hijack these aldehydes, converting them into alternative NAD+ precursors[3]. Therefore, any in vitro enzymatic benchmarking must be strictly paired with orthogonal cell-based phenotypic assays to confirm the intended biological outcome.

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Properties &amp; Mechanistic Hazard Profile

5-Ethylnicotinaldehyde (CAS: 98664-63-2): Comprehensive Operational and Waste Disposal Protocols 5-Ethylnicotinaldehyde is a highly valuable heterocyclic building block used extensively in pharmaceutical synthesis and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

5-Ethylnicotinaldehyde (CAS: 98664-63-2): Comprehensive Operational and Waste Disposal Protocols

5-Ethylnicotinaldehyde is a highly valuable heterocyclic building block used extensively in pharmaceutical synthesis and drug development. However, as a pyridine derivative containing a reactive aldehyde functional group, it requires stringent operational safety and waste disposal protocols. Improper handling can lead to acute toxicity, severe environmental hazards, and regulatory non-compliance.

This guide provides researchers, laboratory managers, and environmental health and safety (EHS) professionals with an authoritative, step-by-step framework for handling and disposing of 5-Ethylnicotinaldehyde safely and legally.

To safely manage a chemical, one must first understand the causality behind its reactivity. 5-Ethylnicotinaldehyde presents a dual-hazard profile driven by its specific molecular structure:

  • The Aldehyde Group: Highly electrophilic and susceptible to auto-oxidation when exposed to air, slowly converting into 5-ethylnicotinic acid. It can react exothermically with strong oxidizers or bases[1].

  • The Pyridine Ring: Imparts weak basicity and is a known environmental pollutant. Pyridine derivatives can cause significant aquatic toxicity if discharged into waterways[2]. Furthermore, they cause local irritation on the skin and mucous membranes, and can be absorbed systemically through the skin[3].

Table 1: 5-Ethylnicotinaldehyde Hazard Summary

Property / HazardValue / Description
CAS Number 98664-63-2[4]
Molecular Formula C8H9NO[4]
Molecular Weight 135.16 g/mol [4]
GHS Signal Word Warning[4]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents[1]

Operational Safety & Handling Protocols

Because 5-Ethylnicotinaldehyde is a Category 4 acute oral toxicant and a respiratory irritant[4], strict engineering controls and personal protective equipment (PPE) are mandatory for all laboratory personnel.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the material inside a certified, actively venting chemical fume hood to prevent the inhalation of vapors or aerosols.

  • PPE Requirements: Wear chemical-resistant gloves (e.g., nitrile or butyl rubber), chemical splash goggles, and a standard laboratory coat. Because pyridine derivatives can absorb through the skin to cause systemic effects, ensure no skin is exposed during transfer[3].

  • Inert Atmosphere: For long-term storage or complex synthetic steps, purge the reaction vessel and storage container with an inert gas (Nitrogen or Argon). This prevents the auto-oxidation of the reactive aldehyde group.

  • Transfer Protocols: Use closed-system transfers (e.g., syringe and septum) where possible. Avoid open pouring to minimize volatile organic emissions.

DegradationPathway A 5-Ethylnicotinaldehyde (CAS: 98664-63-2) B Air Oxidation (O2 Exposure) A->B Improper Storage D Incineration (>1000°C) + O2 A->D Controlled Disposal C 5-Ethylnicotinic Acid (Stable Degradant) B->C Auto-oxidation C->D Controlled Disposal E CO2 + H2O D->E Complete Combustion F NOx Gases (Requires Scrubbing) D->F Pyridine Ring Cleavage

Figure 1: 5-Ethylnicotinaldehyde degradation pathway and combustion byproducts.

Proper Disposal Procedures (Core Directive)

Discharging 5-Ethylnicotinaldehyde into the municipal sewer system is strictly prohibited due to its aquatic toxicity and resistance to standard biological wastewater treatment[2]. It must be managed as a hazardous organic waste under EPA Resource Conservation and Recovery Act (RCRA) guidelines[5].

Step-by-Step Waste Disposal Plan:

  • Waste Segregation:

    • Non-Halogenated Organic Waste: If 5-Ethylnicotinaldehyde is dissolved in solvents like ethyl acetate, ethanol, or hexanes, route it to the non-halogenated waste stream.

    • Halogenated Organic Waste: If the experimental workflow involves dichloromethane (DCM) or chloroform, the mixture must be strictly segregated into the halogenated waste stream. Mixing these streams can lead to the formation of highly toxic dioxins during incineration.

  • Containerization (RCRA Subpart CC Compliance):

    • Collect waste in chemically compatible, high-density polyethylene (HDPE) or glass carboys.

    • Ensure containers are kept tightly sealed at all times when not actively receiving waste. This complies with EPA RCRA Subpart CC regulations, which mandate the strict control of volatile organic air emissions from hazardous waste containers[5][6].

  • Labeling: Clearly label the container with "Hazardous Waste," the specific chemical constituents (e.g., "Contains: 5-Ethylnicotinaldehyde, Ethyl Acetate"), and the primary hazards ("Toxic," "Irritant").

  • High-Temperature Incineration:

    • The only approved method for final destruction is high-temperature incineration (>1000°C) at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

    • Mechanistic Insight: Incineration is required to provide sufficient thermal energy to cleave the highly stable aromatic pyridine ring. Because the molecule contains nitrogen, the TSDF incinerator must be equipped with environmental scrubbers to capture and neutralize nitrogen oxides (NOx) generated during combustion.

WasteWorkflow Start Waste Generation (5-Ethylnicotinaldehyde) Check Solvent Mixture Check (Halogen Presence) Start->Check Identify solvent NonHalo Non-Halogenated Waste (e.g., EtOAc, EtOH) Check->NonHalo No Halogens Halo Halogenated Waste (e.g., DCM, Chloroform) Check->Halo Halogens Present Label RCRA Subpart CC Compliant Sealed Container NonHalo->Label Halo->Label Dispose Licensed High-Temperature Incineration Facility Label->Dispose EPA/RCRA Manifest

Figure 2: Step-by-step waste segregation and disposal workflow for 5-Ethylnicotinaldehyde.

Accidental Spill Management

In the event of a spill, immediate and systematic action is required to prevent respiratory exposure and environmental contamination.

Step-by-Step Spill Response:

  • Evacuate & Ventilate: Immediately clear personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear irritating vapors[3].

  • PPE Upgrade: Responders must wear heavy-duty nitrile gloves, chemical splash goggles, and, for large spills outside a fume hood, a half-face respirator with organic vapor cartridges.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or proprietary chemical absorbents). Do not use combustible materials like sawdust.

  • Absorption & Collection: Carefully sweep the saturated absorbent using non-sparking tools and place it into a secondary containment bucket with a secure lid.

  • Surface Decontamination: Wash the spill area with a mild detergent and water solution. Collect all wash water as hazardous waste, as it will contain trace amounts of the pyridine derivative[1].

  • Disposal: Label the cleanup materials as hazardous waste and route them for incineration.

References

  • ChemScene. "5-Ethylnicotinaldehyde Safety Data Sheet." Available at: ]">https://www.chemscene.com[4]

  • US Environmental Protection Agency (EPA). "RCRA Organic Air Emission Standards for TSDFs and Generators." Available at: [Link]5]

  • Santa Cruz Biotechnology. "3-Pyridinecarboxaldehyde Safety Data Sheet." Available at: ]">https://www.scbt.com[3]

  • Santa Cruz Biotechnology. "4-Pyridinecarboxaldehyde Safety Data Sheet." Available at: ]">https://www.scbt.com[1]

  • National Institutes of Health (NIH) / PubMed. "Developmental toxicity of a pymetrozine photo-metabolite, 3-pyridinecarboxaldehyde, in zebrafish." Available at: [Link]2]

  • US Environmental Protection Agency (EPA). "RCRA Organic Air Emission Standards for TSDFs and Large Quantity Generators - Fact Sheet." Available at: ]">https://www.epa.gov[6]

  • Sigma-Aldrich. "2-Pyridinecarboxaldehyde Safety Data Sheet." Available at: ]">https://www.sigmaaldrich.cn

Sources

Handling

Mastering the Handling of 5-Ethylnicotinaldehyde: A Guide to Personal Protective Equipment and Safe Laboratory Practices

For Researchers, Scientists, and Drug Development Professionals The prudent handling of specialized chemical reagents is a cornerstone of successful and safe research. This guide provides essential, in-depth technical in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of specialized chemical reagents is a cornerstone of successful and safe research. This guide provides essential, in-depth technical information on the appropriate personal protective equipment (PPE) and operational procedures for working with 5-Ethylnicotinaldehyde. As a reactive aldehyde, this compound demands rigorous adherence to safety protocols to mitigate potential hazards. This document moves beyond a simple checklist, offering a framework for understanding the causality behind each safety recommendation, thereby fostering a culture of proactive risk management in the laboratory.

Hazard Analysis: Understanding the Reactivity of 5-Ethylnicotinaldehyde

Key Potential Hazards:

  • Inhalation Toxicity: Aldehyde vapors can be toxic if inhaled, potentially causing respiratory irritation and other systemic effects.[1][2]

  • Skin and Eye Irritation/Corrosion: Direct contact can lead to skin irritation, allergic reactions, or severe eye damage.[3][4][5]

  • Flammability: Many aldehydes are flammable or combustible liquids.[3][6][7] Vapors can form explosive mixtures with air.

  • Toxicity if Swallowed: Ingestion of aldehydes can be harmful or fatal.[3][6][8]

Given these potential risks, a multi-layered approach to personal protection is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure to 5-Ethylnicotinaldehyde. The following table summarizes the recommended PPE, with detailed explanations below.

Body PartRecommended PPEMaterial/StandardRationale
Hands Chemical-resistant glovesButyl rubber or NitrileProvides a barrier against skin contact. Latex gloves are not recommended as they offer poor protection against many aldehydes.[1][9]
Eyes Splash-proof safety gogglesANSI Z87.1 compliantProtects against splashes and vapors that can cause serious eye damage.[1][10]
Face Full-face shieldWorn in conjunction with gogglesOffers an additional layer of protection for the entire face from splashes, especially during large-volume handling or transfers.[9][10]
Body Flame-retardant lab coat or chemical-resistant apron---Protects against incidental skin contact and splashes.[9][10]
Respiratory NIOSH-approved respirator with organic vapor cartridgesAs determined by risk assessmentRequired when working outside of a certified chemical fume hood or if there is a risk of inhaling vapors.[1][2][11]
Experimental Protocol: Donning and Doffing PPE

Proper sequencing of donning and doffing PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Inner Gloves: Put on the first pair of gloves.

  • Lab Coat/Apron: Ensure it is fully fastened.

  • Respirator: If required, perform a seal check.

  • Goggles and Face Shield: Position securely.

  • Outer Gloves: Place cuffs over the sleeves of the lab coat.

Doffing Sequence:

  • Outer Gloves: Remove and dispose of in the appropriate waste container.

  • Lab Coat/Apron: Remove by rolling it inside out to contain any contamination.

  • Face Shield and Goggles: Remove from the back to the front.

  • Respirator: Remove without touching the front.

  • Inner Gloves: Remove and dispose of.

  • Hand Washing: Thoroughly wash hands with soap and water.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Inner Gloves Don2 Lab Coat/ Apron Don1->Don2 Don3 Respirator (if needed) Don2->Don3 Don4 Goggles & Face Shield Don3->Don4 Don5 Outer Gloves Don4->Don5 Doff1 Outer Gloves Doff2 Lab Coat/ Apron Doff1->Doff2 Doff3 Face Shield & Goggles Doff2->Doff3 Doff4 Respirator Doff3->Doff4 Doff5 Inner Gloves Doff4->Doff5 Doff6 Wash Hands Doff5->Doff6

Caption: Sequential workflow for donning and doffing PPE.

Operational Plan: Safe Handling and Engineering Controls

Beyond PPE, the environment and procedures for handling 5-Ethylnicotinaldehyde are critical for safety.

Engineering Controls:

  • Chemical Fume Hood: Always handle 5-Ethylnicotinaldehyde inside a certified chemical fume hood to minimize inhalation exposure.[12]

  • Ventilation: Ensure adequate general laboratory ventilation.

Standard Operating Procedures:

  • Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.

  • Handling:

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep containers tightly closed when not in use.[6]

    • Avoid actions that could generate aerosols.

    • Use non-sparking tools and explosion-proof equipment if handling large quantities.[3][7]

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Responsible Waste Management

Proper disposal of 5-Ethylnicotinaldehyde and contaminated materials is essential to protect personnel and the environment.

Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing 5-Ethylnicotinaldehyde in a designated, labeled, and sealed waste container.

  • Solid Waste: All contaminated solid materials (e.g., gloves, absorbent pads, and pipette tips) must be collected in a separate, clearly labeled hazardous waste container.

  • Container Management:

    • Use appropriate, chemically resistant containers for waste collection.

    • Never overfill waste containers.

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated, well-ventilated secondary containment area.

Disposal Procedures:

  • All waste must be disposed of through your institution's hazardous waste management program.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[13]

  • Never dispose of 5-Ethylnicotinaldehyde down the drain.[6][8]

Disposal_Plan cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_final Final Disposal Liquid Liquid Waste Liquid_Container Labeled Liquid Waste Container Liquid->Liquid_Container Solid Contaminated Solids Solid_Container Labeled Solid Waste Container Solid->Solid_Container Haz_Waste_Program Institutional Hazardous Waste Program Liquid_Container->Haz_Waste_Program Solid_Container->Haz_Waste_Program

Caption: Logical flow for the disposal of 5-Ethylnicotinaldehyde waste.

By integrating these comprehensive safety and handling protocols into your daily laboratory operations, you can effectively mitigate the risks associated with 5-Ethylnicotinaldehyde and ensure a safe research environment for yourself and your colleagues.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.). Retrieved from [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC. (n.d.). Retrieved from [Link]

  • Aldehydes exposure analysis | RPS. (2022, September 29). Retrieved from [Link]

  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. (n.d.). Retrieved from [Link]

  • Your Guide to Personal Protective Equipment for Chemicals - NextSDS. (2026, January 8). Retrieved from [Link]

  • Safety Data Sheet(SDS). (2023, February 8). Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (2020, January). Retrieved from [Link]

  • Standard Operating Procedures for Formaldehyde (Formalin, Paraformaldehyde) For an Emergency refer to the Safety Data Sheet. (n.d.). Retrieved from [Link]

Sources

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